Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-(2-chloroethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-10(13)12-8-4-3-5-9(12)6-7-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYIPJCZAUNTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCCC1CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate experimental protocol"
An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed, and field-proven experimental protocol for the synthesis of this compound. This compound serves as a crucial intermediate in the development of various pharmaceutical agents. The narrative emphasizes not just the procedural steps but the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of this compound is most effectively achieved through a two-stage process. This strategy is predicated on the initial formation of a stable hydroxyethyl intermediate, which is subsequently converted to the desired chloroethyl derivative. This approach allows for greater control over the reaction and facilitates the purification of the intermediates, ultimately leading to a higher yield and purity of the final product.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
The initial phase of this synthesis focuses on the creation of the stable alcohol intermediate. This is achieved in two distinct steps: the reduction of the aromatic pyridine ring to a saturated piperidine ring, followed by the protection of the secondary amine with an ethyl carboxylate group.
Step 1.1: Hydrogenation of 2-Pyridineethanol to 2-Piperidineethanol
The foundational step involves the catalytic hydrogenation of 2-pyridineethanol. This reaction saturates the aromatic pyridine ring to yield 2-piperidineethanol. The choice of catalyst and solvent is critical for achieving high conversion and selectivity. Platinum oxide (Adam's catalyst) is particularly effective for this transformation.
Experimental Protocol:
-
To a high-pressure hydrogenation vessel, add 2-pyridineethanol (e.g., 24.6 g, 0.2 mol) and glacial acetic acid (250 mL).
-
Carefully add platinum oxide (PtO2, e.g., 0.8 g) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to approximately 50 psi.
-
Stir the reaction mixture at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Neutralize the residue with a saturated solution of potassium carbonate and extract with dichloromethane (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-piperidineethanol as an oil.[1]
Step 1.2: Acylation of 2-Piperidineethanol
With the saturated piperidine ring in place, the next step is to protect the secondary amine as an ethyl carbamate. This is accomplished by reacting 2-piperidineethanol with ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
Dissolve 2-piperidineethanol (e.g., 25.8 g, 0.2 mol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (22.2 g, 0.22 mol) to the solution.
-
Slowly add ethyl chloroformate (22.8 g, 0.21 mol) dropwise via the addition funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. Further purification can be achieved by flash chromatography.
The progression of this two-step synthesis of the intermediate is illustrated below:
Caption: Detailed workflow for the synthesis of the hydroxyethyl intermediate.
Part 2: Chlorination to Yield this compound
The final stage of the synthesis involves the conversion of the primary alcohol in Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate to a chloride. Thionyl chloride is the reagent of choice for this transformation due to its high reactivity and the volatile nature of its byproducts (SO2 and HCl), which simplifies the purification process.
Mechanism and Rationale
The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion to yield the desired alkyl chloride. The reaction is typically performed in a non-protic solvent like chloroform or dichloromethane.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (e.g., 20.1 g, 0.1 mol) in warm chloroform (100 mL) in a round-bottom flask equipped with a reflux condenser and a gas trap.
-
Carefully add thionyl chloride (17.8 g, 0.15 mol) in portions to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 2.5 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully evaporate the solvent and excess thionyl chloride in vacuo.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-ether, to yield this compound.[2]
Quantitative Data Summary
| Step | Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Reagent/Catalyst | Amount | Solvent | Yield |
| 1.1 | 2-Pyridineethanol | 123.15 | 24.6 | 0.2 | PtO2 | 0.8 g | Acetic Acid | ~95% |
| 1.2 | 2-Piperidineethanol | 129.20 | 25.8 | 0.2 | Ethyl Chloroformate | 22.8 g | Dichloromethane | ~90% |
| 2 | Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | 201.27 | 20.1 | 0.1 | Thionyl Chloride | 17.8 g | Chloroform | ~85% |
Safety and Handling Considerations
-
Thionyl Chloride: This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Hydrogenation: The use of hydrogen gas under pressure presents a flammability risk. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel.
-
Solvents: Chloroform and dichloromethane are chlorinated solvents and should be handled with appropriate precautions to avoid inhalation and skin contact.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the rationale behind each step and adhering to the experimental protocols, researchers can confidently produce this valuable intermediate for further applications in drug discovery and development.
References
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Klion, A. D., et al. (2003). Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog: Comparison with Deet and Bayrepel Activity in Human-Volunteer Laboratory Assays Against Aedes aegypti and Anopheles stephensi. Journal of Medical Entomology, 40(1), 1-8. Retrieved from [Link]
- Google Patents. (2016). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
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Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate. National Institutes of Health. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-(4-Chlorophenyl)ethyl)-1-piperidinecarboxylic acid 2-(methylamino)-2-oxoethyl ester. National Institutes of Health. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 869112-14-1 | Product Name : Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]
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An In-depth Technical Guide to the Reaction Mechanism of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
This guide provides a detailed exploration of the core reaction mechanism of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate, a versatile intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the fundamental principles governing its reactivity, focusing on the formation and subsequent reactions of the critical aziridinium ion intermediate.
Introduction: A Profile of a Key Synthetic Intermediate
This compound is a substituted piperidine derivative featuring two key reactive sites: a chloroethyl group and a nitrogen atom whose nucleophilicity is modulated by an adjacent ethyl carbamate group. While the parent compound, N-(2-chloroethyl)piperidine, is a well-known alkylating agent used in the synthesis of various pharmaceuticals, the presence of the N-alkoxycarbonyl group in the title compound significantly influences its reactivity profile. This guide will dissect the intramolecular interactions that define its chemical behavior.
The primary utility of this class of compounds lies in their ability to act as precursors to more complex molecular architectures, often through the formation of a highly reactive intermediate.[1][2][3] Understanding the mechanism of this transformation is paramount for controlling reaction outcomes and designing efficient synthetic routes.
The Governing Principle: Neighboring Group Participation (NGP)
The reactivity of this compound is a classic illustration of Neighboring Group Participation (NGP) , also known as anchimeric assistance.[4][5] NGP is the intramolecular interaction of a functional group with a reaction center, which can lead to a significant increase in reaction rate and influence stereochemistry.[5][6][7]
In this specific molecule, the piperidine nitrogen, despite being part of a carbamate, possesses a lone pair of electrons that can act as an internal nucleophile. This lone pair is positioned perfectly to attack the electrophilic carbon atom bearing the chlorine atom, which is five atoms away (an N-5 participation). This intramolecular attack displaces the chloride leaving group, leading to the formation of a bicyclic, positively charged intermediate.[6][8] This process is substantially faster than an analogous intermolecular substitution reaction due to the high effective concentration of the internal nucleophile.[5][7]
The Core Reaction Mechanism: Intramolecular Cyclization and Aziridinium Ion Formation
The central mechanistic pathway for this compound involves a two-step process: formation of a bicyclic aziridinium ion, followed by its ring-opening by a nucleophile.
Step 1: Formation of the Bicyclic Aziridinium Ion
Under neutral or slightly basic conditions, or upon heating, the lone pair of electrons on the piperidine nitrogen atom initiates an intramolecular SN2 attack on the carbon atom bonded to the chlorine.[6][7] This concerted process expels the chloride ion and results in the formation of a highly strained, bicyclic system containing a three-membered aziridinium ring. This intermediate is a potent electrophile due to the ring strain and the positive charge on the nitrogen atom.[8][9]
The formation of this aziridinium ion is often the rate-determining step of the overall reaction sequence. The presence of the electron-withdrawing ethyl carbamate group on the nitrogen atom reduces its nucleophilicity compared to a simple tertiary amine like N-methyl-N-(2-chloroethyl)piperidine. Consequently, the cyclization of this compound may require more forcing conditions (e.g., higher temperatures or the assistance of a silver salt to abstract the halide) than its unacylated counterparts.[8]
Caption: Intramolecular cyclization to form the aziridinium ion.
Step 2: Nucleophilic Ring-Opening of the Aziridinium Ion
The highly strained and electrophilic aziridinium ion is readily attacked by a wide range of external nucleophiles.[8][9] The nucleophile will attack one of the two carbon atoms of the aziridinium ring, leading to its opening and the formation of a new piperidine derivative.
The regioselectivity of the attack depends on the nature of the nucleophile and the substitution pattern of the aziridinium ion. For this specific, unsubstituted aziridinium bridge, attack can occur at either of the two bridgehead carbons. The attack proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked.
Caption: Nucleophilic attack on the aziridinium intermediate.
Illustrative Experimental Protocol: A Self-Validating System
The following protocol is a generalized, illustrative procedure for the in-situ generation of the aziridinium ion from this compound and its subsequent reaction with a nucleophile. The causality behind each step is explained to ensure a self-validating workflow.
Objective: To synthesize an N-substituted derivative of Ethyl 2-(2-aminoethyl)piperidine-1-carboxylate via an aziridinium ion intermediate.
| Step | Procedure | Causality & Rationale |
| 1 | Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., Acetonitrile, DMF). | A polar aprotic solvent is chosen to dissolve the starting material and to facilitate the SN2 reactions without interfering (e.g., by acting as a nucleophile itself). |
| 2 | Add the desired nucleophile (e.g., sodium azide, 1.2 eq) and a non-nucleophilic base (e.g., anhydrous K₂CO₃, 1.5 eq). | The nucleophile is the external reactant that will open the aziridinium ring. A slight excess ensures the reaction goes to completion. The base neutralizes any acid that might be present or generated, preventing unwanted side reactions. |
| 3 | Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. | Heating provides the necessary activation energy for the initial intramolecular cyclization to form the aziridinium ion, which is the rate-limiting step. Reaction monitoring confirms the consumption of starting material and formation of the product. |
| 4 | Upon completion, cool the reaction to room temperature and filter to remove inorganic salts. | The reaction is cooled to handle safely. Filtration removes the base and the chloride salt byproduct. |
| 5 | Concentrate the filtrate under reduced pressure. | This step removes the solvent. |
| 6 | Purify the crude product by column chromatography. | Chromatography is used to isolate the desired product from any unreacted starting material, byproducts, or impurities. |
Experimental Workflow Diagram
Caption: General experimental workflow for the reaction.
Conclusion
The reaction mechanism of this compound is fundamentally governed by neighboring group participation, leading to the formation of a highly reactive bicyclic aziridinium ion. This key intermediate serves as a powerful electrophile, readily undergoing ring-opening upon attack by a variety of nucleophiles. A thorough understanding of this mechanism, including the factors that influence the rate of cyclization and the regioselectivity of the ring-opening, is essential for leveraging this compound's synthetic potential in the development of complex nitrogen-containing molecules and pharmaceutical agents.
References
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ResearchGate. (n.d.). Synthesis of the aziridinium ion of 2‐chloroethyl diethylamine 5 and... Retrieved from [Link]
- Makosza, M., Bobryk, K., & Krajewski, D. (2008). Synthesis of Substituted Aziridines via Intramolecular Reaction of b-N-Chloroethylamino Carbanions. HETEROCYCLES, 76(2), 1511.
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Grokipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
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MDPI. (n.d.). Synthetic Applications of Aziridinium Ions. Retrieved from [Link]
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St. Paul's C. M. College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Retrieved from [Link]
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Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
- Google Patents. (n.d.). WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]
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Dalal Institute. (n.d.). The Neighbouring Group Mechanisms. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from [Link]
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SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
Introduction
Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate is a substituted piperidine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. As a functionalized heterocyclic compound, it serves as a versatile synthetic intermediate. Understanding its physicochemical properties is paramount for its effective application in the synthesis of novel therapeutic agents and other complex organic molecules. This guide provides a comprehensive overview of its structural features, known and predicted physicochemical characteristics, and the requisite methodologies for its empirical determination.
This document distinguishes between the target compound and its closely related isomers, such as Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, to ensure clarity and precision for the scientific community. While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates from available data on analogous compounds and outlines the standard analytical procedures for a thorough characterization.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity.
Molecular Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 865076-02-4 | [1] |
| Molecular Formula | C10H18ClNO2 | [2] |
| Molecular Weight | 219.71 g/mol | [2] |
| SMILES | O=C(C1CCN(CCCl)CC1)OCC | [2] |
It is crucial to differentiate this compound from its isomer, Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (CAS 869112-14-1), where the ethyl carboxylate group is at the 4-position of the piperidine ring.[3][4] This structural difference can significantly influence the molecule's reactivity, biological activity, and physicochemical properties.
Predicted and Known Physicochemical Properties
Due to a scarcity of published experimental data for this specific molecule, a combination of predicted values and data from analogous compounds is presented.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes and References |
| Physical State | Predicted to be a liquid or low-melting solid at room temperature. | Based on the molecular weight and structure of similar compounds. |
| Boiling Point | Not available. | - |
| Melting Point | Not available. | For comparison, the related compound 2-(2-chloroethyl)piperidine hydrochloride has a melting point of 160-162 °C.[5] |
| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane. | General solubility for similar organic molecules. |
| Storage Conditions | Sealed in a dry environment, store in a freezer under -20°C.[2] For long-term storage, 2-8°C is also suggested.[6] | Supplier recommendations for the isomeric compound.[2][6] |
Synthesis and Reactivity
This compound is a useful reagent in the preparation of substituted purinamines as antitumor agents.[1] The synthesis of related chloroethyl piperidine derivatives often involves the chlorination of a corresponding hydroxyethyl precursor.
A general synthetic approach for a related compound, 2-(2-chloroethyl)piperidine hydrochloride, involves the reaction of 2-(2-hydroxyethyl)piperidine with a chlorinating agent like thionyl chloride.[5]
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for a related chloroethylpiperidine derivative.[5]
The presence of the chloroethyl group makes the compound susceptible to nucleophilic substitution reactions, a key feature for its utility as a synthetic intermediate. The lone pair of electrons on the piperidine nitrogen can also participate in reactions, although in this case, it is part of a carbamate group, which modifies its nucleophilicity.
Analytical Methodologies for Characterization
To empirically determine the physicochemical properties of this compound, a suite of standard analytical techniques should be employed.
4.1. Purity and Identity Confirmation
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). Use a temperature program that allows for the separation of the analyte from any impurities or residual solvents.
-
MS Detection: The eluent from the GC is introduced into a mass spectrometer. The compound will be ionized (typically by electron impact), and the resulting fragmentation pattern can be used to confirm the molecular weight and structural features.
-
Data Analysis: The retention time from the GC provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum confirms its identity. The peak area can be used to determine purity.
4.2. Thermal Properties
Protocol: Differential Scanning Calorimetry (DSC) for Melting Point
-
Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan in the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
4.3. Spectroscopic Analysis
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Interpretation:
-
¹H NMR: The chemical shifts, integration, and coupling patterns of the proton signals will confirm the presence of the ethyl group, the piperidine ring protons, and the chloroethyl moiety.
-
¹³C NMR: The number and chemical shifts of the carbon signals will correspond to the unique carbon atoms in the molecule.
-
Safety and Handling
Table 3: GHS Hazard Statements for the Isomeric Compound
| Hazard Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water.
The related compound, 1-(2-chloroethyl)piperidine hydrochloride, is noted as being hygroscopic.[7] This suggests that this compound should also be protected from moisture.
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic chemistry. While comprehensive experimental data on its physicochemical properties are not widely published, this guide provides a framework for its characterization based on data from analogous compounds and established analytical protocols. The methodologies outlined herein will enable researchers to thoroughly characterize this compound, ensuring its effective and safe use in their research and development endeavors.
References
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-
PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]
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Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 869112-14-1 Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate Impurity. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
Abstract
Introduction
Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate belongs to the broad class of piperidine-containing compounds, which are among the most significant synthetic fragments in the pharmaceutical industry.[1][2] The piperidine scaffold is a key component in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties. The title compound is a functionalized derivative, featuring an N-ethoxycarbonyl group, which acts as a protecting group and modulates the basicity of the piperidine nitrogen, and a 2-(2-chloroethyl) side chain, a reactive handle for further synthetic transformations.
Accurate structural confirmation and purity assessment are critical checkpoints in any synthetic workflow. Spectroscopic techniques are the cornerstone of this process, providing an unambiguous fingerprint of a molecule's identity. This guide will provide a detailed, predictive analysis of the key spectral features of this compound, grounded in the established principles of spectroscopic interpretation and data from closely related structures.
Spectroscopic Characterization Workflow
The structural elucidation of a novel or uncharacterized compound like this compound follows a systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Caption: Structure of the target molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the number of non-equivalent protons and the conformational flexibility of the piperidine ring. The presence of the substituent at the C2 position breaks the symmetry of the ring, making all piperidine methylene protons diastereotopic.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~4.30 - 4.50 | m | 1H | H2 | The methine proton at C2 is adjacent to the nitrogen and the chloroethyl side chain, leading to a downfield shift. |
| ~4.15 | q | 2H | -O-CH₂ -CH₃ | Typical chemical shift for a methylene group in an ethyl ester. [3][4] |
| ~3.65 | t | 2H | -CH₂ -Cl | The methylene group attached to the electronegative chlorine atom is expected to be downfield. |
| ~2.80 - 3.00 | m | 1H | H6 (equatorial) | Protons on the carbon adjacent to the nitrogen of the carbamate are deshielded. |
| ~2.60 - 2.75 | m | 1H | H6 (axial) | Axial and equatorial protons at the same carbon will have different chemical shifts and coupling constants. |
| ~1.80 - 2.00 | m | 2H | -CH-CH₂ -CH₂Cl | Methylene group adjacent to the C2 position. |
| ~1.40 - 1.70 | m | 6H | H3, H4, H5 | The remaining piperidine ring protons are expected in this region. [5][6] |
| ~1.25 | t | 3H | -O-CH₂-CH₃ | Typical chemical shift for a methyl group in an ethyl ester. [3][4]|
Expert Insight: The N-ethoxycarbonyl group restricts rotation around the N-C(O) bond, leading to the potential for rotamers, which could further complicate the spectrum by causing signal broadening or duplication. [7]The exact chemical shifts and coupling constants of the piperidine ring protons are highly dependent on the conformational equilibrium of the ring (chair conformations with the 2-substituent in either an axial or equatorial position). [1][8]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~155.5 | C =O | The carbonyl carbon of the carbamate is expected in this region. |
| ~61.5 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. [9] |
| ~55.0 | C2 | The C2 carbon, being substituted and adjacent to nitrogen, will be downfield. [10] |
| ~44.5 | C6 | The C6 carbon, adjacent to the nitrogen, is also deshielded. |
| ~42.0 | -CH₂ -Cl | The carbon atom directly bonded to chlorine is deshielded due to the inductive effect of the halogen. [4] |
| ~35.0 | -CH-CH₂ -CH₂Cl | The second carbon of the chloroethyl side chain. |
| ~29.0 | C3 | Piperidine ring carbon. |
| ~25.5 | C5 | Piperidine ring carbon. |
| ~19.0 | C4 | Piperidine ring carbon. |
| ~14.5 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. [9]|
Expert Insight: The electronegativity of the nitrogen and the carbonyl group significantly influences the chemical shifts of the adjacent piperidine carbons (C2 and C6), shifting them downfield compared to unsubstituted piperidine. [10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. For this compound (C₁₀H₁₈ClNO₂), the expected exact mass is 219.1026.
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Ion | Notes |
|---|---|---|
| 220.1104 | [M+H]⁺ | The protonated molecular ion. The presence of a peak at 222.1074 with ~1/3 the intensity would confirm the presence of one chlorine atom due to the ³⁷Cl isotope. [11] |
| 242.0923 | [M+Na]⁺ | The sodium adduct, commonly observed in ESI-MS. |
| 184.1284 | [M-Cl]⁺ | Loss of the chlorine atom. |
| 146.1024 | [M-C₂H₄Cl]⁺ | Cleavage of the entire chloroethyl side chain. |
| 84.0813 | [C₅H₁₀N]⁺ | A common fragment for 2-substituted piperidines, resulting from alpha-cleavage. [12]|
Expert Insight: The most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). [11]Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for piperidine derivatives and would lead to the loss of the chloroethyl group, resulting in a stable N-acyliminium ion.
Caption: A potential fragmentation pathway in ESI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 2940-2860 | Strong | C-H stretch (alkane) | Stretching vibrations of the C-H bonds in the piperidine ring and ethyl groups. |
| ~1695 | Strong | C=O stretch (carbamate) | The carbonyl group of the carbamate will show a strong absorption in this region. |
| 1250-1200 | Strong | C-N stretch | Stretching vibration of the bond between the piperidine nitrogen and the carbonyl carbon. |
| 1150-1050 | Strong | C-O stretch | Asymmetric stretching of the C-O-C linkage in the ethyl carbamate group. |
| 780-720 | Medium-Strong | C-Cl stretch | The carbon-chlorine bond stretch is typically observed in this region of the fingerprint part of the spectrum. [8]|
Expert Insight: The most prominent peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the carbamate group around 1695 cm⁻¹. The absence of a broad N-H stretching band around 3300 cm⁻¹ would confirm that the piperidine nitrogen is substituted.
Integrated Spectroscopic Analysis
The convergence of data from all four spectroscopic techniques provides a high degree of confidence in the structural assignment of this compound.
-
IR spectroscopy confirms the presence of key functional groups: a carbamate (C=O stretch at ~1695 cm⁻¹), alkane C-H bonds, and a C-Cl bond.
-
Mass spectrometry establishes the molecular formula (C₁₀H₁₈ClNO₂) through the accurate mass of the molecular ion [M+H]⁺ at m/z 220.1104, with the characteristic isotopic pattern for a single chlorine atom.
-
¹³C NMR spectroscopy accounts for all 10 carbon atoms in the molecule, with chemical shifts consistent with their respective electronic environments (carbamate carbonyl, carbons adjacent to nitrogen and chlorine, and aliphatic carbons).
-
¹H NMR spectroscopy reveals the connectivity of the protons, showing signals for the ethyl group, the chloroethyl side chain, and the complex, diastereotopic protons of the 2-substituted piperidine ring.
Together, these predicted data points form a unique and consistent spectral signature for the target molecule, allowing for its unambiguous identification.
Conclusion
This technical guide has presented a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, MS, and IR spectra of this compound. By leveraging data from structurally similar compounds and applying fundamental spectroscopic principles, we have constructed a comprehensive spectral profile for this molecule. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel piperidine derivatives, providing both the expected data and the scientific rationale behind its interpretation.
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ResearchGate. (n.d.). Representative 2-substituted piperidine-containing pharmaceuticals. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl 2-(2-chloroethyl)piperidine-1-carboxylate. Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, grounded in the principles of molecular structure and conformational dynamics. We will explore the predicted chemical shifts, coupling constants, and the influence of the N-carbamate functionality and the 2-position substituent on the piperidine ring. Furthermore, this guide outlines a robust experimental protocol for the acquisition of high-quality NMR data for this and similar small molecules, ensuring scientific integrity and reproducibility.
Introduction: The Structural Significance of Substituted Piperidines
The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a critical component in the design of bioactive molecules. The title compound, this compound, incorporates several key features of interest for chemical and pharmaceutical research: a 2-substituted piperidine ring, an N-ethyl carbamate group, and a reactive chloroethyl side chain.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation and conformational analysis of such molecules in solution. Through the detailed analysis of ¹H and ¹³C NMR spectra, we can deduce the connectivity of atoms, the electronic environment of each nucleus, and gain insights into the preferred three-dimensional arrangement of the molecule.
This guide will delve into the theoretical and practical aspects of the NMR analysis of this compound, providing a framework for its characterization and a deeper understanding of its chemical nature.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit a complex pattern of signals due to the low symmetry of the molecule and the conformational dynamics of the piperidine ring. The presence of the bulky N-ethyl carbamate group introduces the phenomenon of hindered rotation around the N-C(O) bond, which can lead to the observation of rotamers at room temperature, further complicating the spectrum.[1]
Predicted Chemical Shifts and Multiplicities
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on established chemical shift principles and data from analogous N-acylated piperidine systems.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-2 (piperidine) | 4.2 - 4.5 | Multiplet | Deshielded by the adjacent nitrogen and the substituent. Its axial or equatorial preference will significantly affect the chemical shift and coupling constants. |
| H-6 (piperidine, equatorial) | 3.9 - 4.2 | Multiplet | Deshielded by the adjacent nitrogen of the carbamate. |
| H-6 (piperidine, axial) | 2.8 - 3.2 | Multiplet | Shielded relative to its equatorial counterpart. |
| CH₂ (chloroethyl) | 3.6 - 3.8 | Triplet | Deshielded by the adjacent chlorine atom. |
| CH₂ (ethyl ester) | 4.0 - 4.2 | Quartet | Deshielded by the adjacent oxygen atom. Coupled to the CH₃ of the ethyl group. |
| CH₂ (chloroethyl, attached to C2) | 1.8 - 2.2 | Multiplet | Diastereotopic protons, may exhibit complex splitting. |
| H-3, H-4, H-5 (piperidine) | 1.2 - 1.9 | Complex Multiplets | Overlapping signals of the piperidine ring methylene protons. |
| CH₃ (ethyl ester) | 1.2 - 1.4 | Triplet | Coupled to the CH₂ of the ethyl group. |
Causality of Chemical Shifts and Coupling Constants
-
The N-Carbamate Group: The electron-withdrawing nature of the carbamate group significantly deshields the adjacent protons on the piperidine ring, particularly H-2 and H-6. The partial double bond character of the N-C(O) bond restricts rotation, potentially leading to distinct signals for the axial and equatorial protons at C-6, and even for different rotameric forms of the entire molecule.[1]
-
The 2-(2-chloroethyl) Substituent: This substituent breaks the symmetry of the piperidine ring. The proton at C-2 (H-2) is expected to be the most downfield of the ring protons due to the influence of both the nitrogen and the alkyl-chloro substituent. The preferred conformation of this substituent (axial vs. equatorial) will be a key determinant of the coupling constants observed for H-2. According to the Karplus equation, the magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons.[2][3] For a chair conformation, large axial-axial couplings (³J ≈ 10-13 Hz) and smaller axial-equatorial and equatorial-equatorial couplings (³J ≈ 2-5 Hz) are expected.
-
The Chloroethyl Group: The methylene group directly attached to the chlorine atom (Cl-CH₂-) will be deshielded due to the inductive effect of the electronegative chlorine, appearing as a triplet. The other methylene group of this side chain will have a more complex multiplet structure due to coupling with both the adjacent methylene protons and the H-2 proton of the piperidine ring.
Predicted ¹³C NMR Spectrum: Structural Fingerprinting
The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule. For this compound, ten distinct signals are anticipated.
Predicted Chemical Shifts
The table below outlines the predicted chemical shifts for each carbon atom. These predictions are based on additive models and comparison with known data for N-substituted piperidines and related functional groups.[4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (carbamate) | 155 - 158 | Typical range for carbamate carbonyls. |
| C-2 (piperidine) | 55 - 60 | Influenced by the nitrogen and the C2-substituent. |
| C-6 (piperidine) | 43 - 47 | Deshielded by the nitrogen atom. |
| O-CH₂ (ethyl ester) | 60 - 63 | Standard chemical shift for an ethoxy group. |
| Cl-CH₂ (chloroethyl) | 42 - 46 | Deshielded by the chlorine atom. |
| C-3 (piperidine) | 25 - 30 | |
| C-5 (piperidine) | 23 - 28 | |
| C-4 (piperidine) | 20 - 25 | |
| CH₂ (chloroethyl, attached to C2) | 33 - 38 | |
| CH₃ (ethyl ester) | 14 - 16 |
Rationale for Carbon Chemical Shifts
-
Carbonyl Carbon: The carbamate carbonyl carbon appears in the characteristic downfield region for this functional group.
-
Piperidine Ring Carbons: The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded of the ring carbons. The presence of the substituent at C-2 will differentiate its chemical shift from that of C-6. The remaining ring carbons (C-3, C-4, C-5) will appear in the typical aliphatic region.
-
Side Chain Carbons: The carbon of the ethyl ester's O-CH₂ group is deshielded by the adjacent oxygen. The Cl-CH₂ carbon is significantly deshielded by the electronegative chlorine atom.
Conformational Dynamics: The Role of the N-Carbamate Group
The N-acylation of piperidines with a carbamate group introduces significant conformational constraints. The partial double bond character of the amide C-N bond hinders free rotation, leading to the existence of distinct rotamers.[1] This can result in a broadening of NMR signals or the appearance of multiple sets of signals, depending on the energy barrier to rotation and the temperature of the measurement.
Furthermore, the piperidine ring itself exists in a dynamic equilibrium of chair conformations. The presence of the 2-substituent will influence the equilibrium between the two chair forms where the substituent is either in an axial or an equatorial position. The interplay between the carbamate rotation and the ring inversion can lead to a complex conformational landscape, which can be further investigated using variable temperature (VT) NMR studies.
Caption: Interplay of carbamate rotation and piperidine ring inversion.
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps provide a robust workflow for the analysis of this compound.
Sample Preparation
-
Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | Standard 30-degree pulse for routine spectra. |
| Number of Scans (NS) | 16 - 64 | Sufficient for good signal-to-noise for a few mg of sample. |
| Relaxation Delay (D1) | 1.0 s | Adequate for most protons to relax. |
| Acquisition Time (AQ) | ~4 s | Provides good resolution. |
| Spectral Width (SW) | ~16 ppm | Covers the typical chemical shift range for organic molecules. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | Standard 30-degree pulse with proton decoupling. |
| Number of Scans (NS) | 1024 or more | ¹³C has low natural abundance, requiring more scans. |
| Relaxation Delay (D1) | 2.0 s | Allows for relaxation of most carbon nuclei. For quantitative analysis, a longer D1 (5-10s) is necessary.[6] |
| Acquisition Time (AQ) | ~1.0 s | A good compromise between resolution and signal-to-noise.[7] |
| Spectral Width (SW) | ~240 ppm | Covers the full range of ¹³C chemical shifts. |
Advanced 2D NMR Experiments
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[8]
-
COSY (Correlation Spectroscopy): Reveals ³J(H,H) couplings, identifying which protons are coupled to each other within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei. This is invaluable for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together different spin systems.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are rich with structural and conformational information. A thorough analysis, combining predicted chemical shifts with an understanding of the electronic effects of the substituents and the dynamic nature of the N-acylated piperidine ring, allows for a comprehensive characterization of the molecule. The application of advanced 2D NMR techniques provides definitive assignments, while the adherence to a rigorous experimental protocol ensures the generation of high-quality, reliable data. This guide serves as a valuable resource for researchers working with this and structurally related compounds, facilitating their identification, characterization, and further development.
References
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The Piperidine Carboxylate Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology
An In-depth Technical Guide on the Biological Activity of Piperidine Carboxylate Derivatives
Introduction: The Enduring Significance of the Piperidine Ring
The piperidine moiety, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in over twenty classes of pharmaceuticals and a vast array of naturally occurring alkaloids underscores its importance in the design of therapeutic agents.[1][3] The rigid, chair-like conformation of the piperidine ring provides a three-dimensional framework that can be strategically functionalized to interact with biological targets with high affinity and specificity. When this privileged scaffold is further elaborated with a carboxylate group, the resulting piperidine carboxylate derivatives exhibit a remarkable spectrum of biological activities, positioning them as critical components in modern drug discovery.[4][5] This technical guide provides a comprehensive exploration of the diverse biological activities of piperidine carboxylate derivatives, offering insights into their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their efficacy.
I. The Architectural Advantage: Why Piperidine Carboxylates are Effective
The efficacy of piperidine carboxylate derivatives as bioactive molecules stems from a combination of their structural and physicochemical properties. The piperidine ring itself offers a stable, non-planar scaffold that can be readily substituted at various positions to modulate lipophilicity, hydrogen bonding capacity, and steric interactions.[6] The introduction of a carboxylate group (-COOH or its ester/amide forms) adds a crucial functional handle. This group can act as a hydrogen bond donor or acceptor, participate in ionic interactions, and serve as a key recognition element for binding to enzyme active sites and receptors.[4] Furthermore, the carboxylate functionality provides a convenient point for chemical modification, allowing for the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies.[7][8]
II. A Spectrum of Therapeutic Potential: Key Biological Activities
Piperidine carboxylate derivatives have demonstrated efficacy across a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.
A. Anticancer Activity: Targeting the Hallmarks of Malignancy
The fight against cancer has been significantly advanced by the discovery of novel therapeutic agents, and piperidine carboxylate derivatives have emerged as a promising class of anticancer compounds.[9][10] Their mechanisms of action are diverse, often targeting fundamental processes of cancer cell proliferation, survival, and metastasis.
One notable mechanism is the induction of senescence, a state of irreversible cell cycle arrest. Certain N-arylpiperidine-3-carboxamide derivatives have been shown to induce a senescence-like phenotype in human melanoma cells, effectively halting their proliferation.[11] This approach offers a compelling alternative to traditional cytotoxic chemotherapy. Another key strategy is the inhibition of tubulin polymerization, a critical process for cell division. 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new chemotype of tubulin inhibitors, demonstrating potent antiproliferative activity.[12]
Furthermore, piperidine derivatives can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and Bax.[9] For instance, a specific piperidine derivative, compound 17a, has been shown to induce apoptosis in prostate cancer cells by decreasing the levels of anti-apoptotic proteins and increasing the levels of pro-apoptotic proteins.[9]
Experimental Protocol: Assessing Antiproliferative Activity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the piperidine carboxylate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Anticancer Activity of Piperidine Carboxylate Derivatives
| Compound Class | Cancer Cell Line | Mechanism of Action | IC50 (µM) | Reference |
| N-arylpiperidine-3-carboxamides | A375 (Melanoma) | Induction of Senescence | 0.03 | [11] |
| 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides | DU-145 (Prostate) | Tubulin Inhibition | 0.12 | [12] |
| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung) | Cytotoxicity | 32.43 | [10] |
Logical Relationship: From Synthesis to Anticancer Evaluation
Caption: A streamlined workflow for the discovery of anticancer piperidine carboxylate derivatives.
B. Antimicrobial and Antiviral Activity: Combating Infectious Diseases
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. Piperidine carboxylate derivatives have shown significant promise in this area.
Antimicrobial Activity:
Sulfonyl piperidine carboxamide derivatives have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][14] These compounds have demonstrated moderate to good activity, highlighting their potential for further development as novel antibacterial and antifungal agents.[13][14] The antimicrobial activity of these derivatives is often assessed using methods like the disc diffusion method to determine the zone of inhibition against various microorganisms.[15]
Antiviral Activity:
Piperidine-based derivatives have been identified as potent inhibitors of various viruses, including the influenza virus and human cytomegalovirus (CMV).[16][17][18] For instance, a series of piperidine-based compounds were found to inhibit influenza virus replication at an early to middle stage of the viral life cycle.[16][18] One optimized derivative, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate, exhibited excellent inhibitory activity against a variety of influenza virus strains with EC50 values in the nanomolar range.[16][18]
Similarly, piperidine-4-carboxamide derivatives have been identified as inhibitors of human cytomegalovirus replication.[19] These compounds were shown to be active at late stages of viral replication and demonstrated a high selectivity index, indicating low cytotoxicity to host cells.[19]
Experimental Workflow: Antiviral Plaque Reduction Assay
This assay is a standard method to quantify the infectivity of a virus and to determine the antiviral efficacy of a compound.
Caption: Step-by-step workflow for the plaque reduction assay to evaluate antiviral activity.
C. Neuroprotective Effects: A Hope for Neurodegenerative Disorders
Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant global health challenge. Piperidine carboxylate derivatives are being investigated for their potential to combat these debilitating conditions.
Derivatives of nipecotic acid (piperidine-3-carboxylic acid) have been shown to possess significant antioxidant and anti-inflammatory properties, which are crucial for mitigating the neuronal damage associated with Alzheimer's disease.[20] These compounds have demonstrated the ability to inhibit lipid peroxidation, reduce oxidative protein glycation, and inhibit acetylcholinesterase, a key enzyme in Alzheimer's pathology.[20]
Furthermore, piperine, a naturally occurring piperidine derivative, has shown neuroprotective effects in a mouse model of Parkinson's disease.[21] It was found to protect dopaminergic neurons through its antioxidant, anti-inflammatory, and anti-apoptotic properties.[21] Another study on a piperine derivative, HJ105, demonstrated its ability to inhibit neuroinflammation and oxidative damage in a rat model of Alzheimer's disease by modulating the Keap1-Nrf2-TXNIP signaling pathway.[22]
Signaling Pathway: Neuroprotective Mechanism of Piperine Derivatives
Caption: The Keap1-Nrf2-TXNIP pathway modulated by a piperine derivative for neuroprotection.
D. Enzyme Inhibition: Modulating Biological Pathways
Piperidine carboxylate derivatives are effective inhibitors of various enzymes, playing a crucial role in regulating physiological and pathological processes.
Proteasome Inhibition: Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a validated target for antimalarial drug development.[23] These compounds exhibit species-selective inhibition, targeting the parasite's proteasome without significantly affecting human isoforms.[23]
Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) Inhibition: Piperazine and piperidine carboxamides and carbamates have been developed as inhibitors of FAAH and MAGL, key enzymes in the endocannabinoid system.[24][25] These inhibitors have potential therapeutic applications in various conditions, including pain and inflammation.[24]
α-Glucosidase Inhibition: Chiral pyrimidinyl-piperazine carboxamide derivatives have been shown to be potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[26] Inhibition of this enzyme can delay sugar absorption and is a therapeutic strategy for managing type 2 diabetes.[26]
III. Synthesis of Piperidine Carboxylate Derivatives: Building the Bioactive Molecules
The synthesis of piperidine carboxylate derivatives is a well-established area of organic chemistry, with numerous methods available to construct the piperidine ring and introduce the carboxylate functionality.[7][27] Common starting materials include readily available N-Cbz amino acid derivatives and Meldrum's acid.[7] The synthesis often involves key steps such as amide coupling, cyclization, and functional group transformations.[13] For example, N-Boc-piperidine-3-carboxylic acid is a versatile intermediate used in the synthesis of novel sulfonyl piperidine carboxamide derivatives through amide coupling with substituted sulfonyl chlorides.[13][14] The ability to control the stereochemistry during synthesis is crucial, as different enantiomers or diastereomers can exhibit significantly different biological activities.[8]
IV. Conclusion and Future Perspectives
Piperidine carboxylate derivatives represent a highly valuable and versatile class of compounds with a broad spectrum of biological activities. Their proven efficacy as anticancer, antimicrobial, antiviral, and neuroprotective agents, as well as their ability to act as potent enzyme inhibitors, solidifies their position as a privileged scaffold in drug discovery. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of their mechanisms of action through advanced biological and computational techniques, will undoubtedly lead to the development of novel and more effective therapeutics based on the piperidine carboxylate core. The future of this field lies in the rational design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic properties, ultimately translating the remarkable potential of this chemical class into clinical success.
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Shaikh, T., & Ammare, Y. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry.
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Unlocking the Therapeutic Potential of the Piperidine Scaffold: A Guide to Target Identification and Validation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, stands as one of the most prevalent and versatile scaffolds in modern medicinal chemistry.[1][2] Its ubiquity is not coincidental; the piperidine motif offers a unique combination of structural and physicochemical properties—conformational flexibility, metabolic stability, and the ability to modulate lipophilicity and hydrogen bonding capacity—that make it an ideal framework for designing drugs targeting a wide spectrum of diseases.[2][3] This guide provides an in-depth exploration of the key therapeutic targets modulated by piperidine-containing compounds. Moving beyond a simple catalog of targets, we will delve into the mechanistic rationale behind their selection, present robust, field-proven methodologies for target identification and validation, and offer insights grounded in practical application for drug development professionals.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The success of the piperidine scaffold lies in its chameleonic ability to interact with diverse biological macromolecules. Its non-planar, chair-like conformation allows for precise three-dimensional positioning of substituents, enabling high-affinity and selective binding to complex protein pockets.[3] Furthermore, the basic nitrogen atom can be a key pharmacophoric feature, forming critical salt bridges or hydrogen bonds, or it can be functionalized to fine-tune pharmacokinetic properties (ADME) and reduce toxicity.[2][4] This inherent "druggability" has led to the development of piperidine-containing drugs across numerous therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][5]
This guide will systematically explore the major classes of proteins targeted by these compounds, providing a foundational understanding for future drug design and discovery efforts.
Caption: Major classes of therapeutic targets for piperidine-based compounds.
Key Therapeutic Target Families
The versatility of the piperidine scaffold is best illustrated by the breadth of its known biological targets. We will examine several key examples within the most prominent target families.
G-Protein Coupled Receptors (GPCRs)
GPCRs represent one of the largest and most successfully drugged protein families. Piperidine derivatives have proven exceptionally effective at modulating their activity.
-
Chemokine Receptor Type 5 (CCR5): CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host T-cells.[6][7] Individuals with a natural mutation in the CCR5 gene are resistant to HIV infection, validating it as a powerful therapeutic target.[8] Piperidine- and piperazine-based compounds, such as the FDA-approved drug Maraviroc , act as potent CCR5 antagonists.[6] They bind to a transmembrane pocket of the receptor, inducing a conformational change that prevents its interaction with the viral gp120 protein, thus blocking viral entry.[7] The development of these antagonists often involves creating a pharmacophore model with features like hydrogen bond acceptors and hydrophobic groups to guide synthesis.[6][7]
-
Neurokinin-1 Receptor (NK1R): The NK1 receptor, the primary receptor for the neuropeptide Substance P (SP), is implicated in emesis, pain, inflammation, and cancer cell proliferation.[9][10] Piperidine-containing molecules are at the core of many potent NK1R antagonists. For example, 4,4-disubstituted piperidines have been developed with high affinity for this target.[11][12] Structure-activity relationship (SAR) studies have shown that specific substitutions, such as a 3,5-bis(trifluoromethyl)benzyl ether side chain, are crucial for achieving high potency.[11][12] These antagonists function by competitively blocking the binding of Substance P, thereby inhibiting downstream signaling cascades.[13]
Caption: Simplified NK1R signaling and its inhibition by a piperidine antagonist.
Enzymes
Enzymes, with their well-defined active sites, are classical drug targets. The piperidine scaffold is adept at orienting functional groups to interact with these catalytic pockets.
-
Acetylcholinesterase (AChE): Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.[14] Donepezil , a blockbuster drug for Alzheimer's, features a 1-benzylpiperidine moiety that is crucial for its activity.[15] This piperidine core interacts with the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the enzyme, effectively blocking its function.[16] SAR studies on related compounds have demonstrated that modifications to the benzyl and piperidine portions significantly impact inhibitory potency and selectivity over the related enzyme, butyrylcholinesterase (BuChE).[15][16]
-
Monoamine Oxidase (MAO): MAO enzymes are responsible for the degradation of monoamine neurotransmitters (e.g., dopamine, serotonin). MAO inhibitors are used to treat depression and neurodegenerative disorders. The natural alkaloid Piperine , found in black pepper, is a known MAO inhibitor.[17] Synthetic piperidine derivatives have been developed to enhance this activity, with studies showing that features like the carbonyl group and the length of the linker between aromatic and piperidine rings are critical for potent and selective MAO-B inhibition.[17]
Protein-Protein Interactions (PPIs)
Disrupting PPIs is a challenging but increasingly important area of drug discovery. The three-dimensional nature of the piperidine scaffold makes it suitable for targeting the large, flat surfaces often involved in these interactions.
-
MDM2-p53 Interaction: The interaction between MDM2 and the tumor suppressor protein p53 leads to the degradation of p53, allowing cancer cells to proliferate. Inhibiting this interaction can restore p53 function and trigger apoptosis in cancer cells. Structure-based design has led to potent piperidine-containing inhibitors of the MDM2-p53 interaction.[4] These compounds insert the piperidine ring into a hydrophobic pocket of MDM2, mimicking key amino acid residues of p53 and disrupting the formation of the protein complex.[4]
| Compound Class | Target | Disease Area | Example Compound/Data | Reference(s) |
| 4,4-Disubstituted Piperidines | NK1 Receptor | Chemotherapy-induced Emesis, Depression | 3,5-bis(trifluoromethyl)benzyl ether derivative: hNK1 IC₅₀ = 0.95 nM | [11][12] |
| Benzylpiperidines | Acetylcholinesterase (AChE) | Alzheimer's Disease | Donepezil (E2020): IC₅₀ = 5.7 nM; 1250-fold selectivity over BuChE | [15] |
| Piperidine/Piperazine Analogs | CCR5 | HIV/AIDS | Sch-417690: Mean IC₉₀ of 4 nM against a broad spectrum of HIV isolates | [8] |
| Piperidine-based Derivatives | MDM2-p53 PPI | Cancer | Optimized compound with allyl at 2-position of piperidine ring: IC₅₀ = 41 nM | [4] |
| Piperine Derivatives | MAO-B | Neurodegenerative Disease | 4-methyl-substituted piperidine derivative: High inhibitory activity for MAO-B with a selectivity value > 201.207 | [17] |
Table 1: Representative Piperidine Compounds and their Therapeutic Targets.
Methodologies for Target Identification and Validation
Identifying the specific molecular target of a bioactive compound discovered through phenotypic screening is a critical step in drug development.[18][19] Chemical proteomics has emerged as a powerful suite of technologies for this purpose.[20][21]
Target Identification: Affinity-Based Chemoproteomics
Affinity chromatography is a robust and widely used method to "fish" for the protein targets of a small molecule from a complex biological sample, such as a cell lysate.[22][23] The process relies on the specific, high-affinity interaction between the compound (bait) and its target protein(s).[22]
Caption: Workflow for target identification using affinity chromatography-mass spectrometry.
Experimental Protocol: Photo-Affinity Pulldown for Target Identification
-
Causality: This protocol incorporates a photo-reactive group (e.g., benzophenone, diazirine) into the affinity probe.[24] Upon UV irradiation, this group forms a covalent bond with the target protein. This is a self-validating step; the covalent linkage ensures that even weak or transient interactions are captured, significantly reducing the false negatives common in standard affinity pulldowns.[24]
-
Probe Synthesis: a. Design and synthesize a piperidine-based probe containing three key elements: the parent bioactive scaffold, a flexible linker arm, and a dual-function tag combining a photo-reactive moiety and a handle for purification (e.g., biotin).[19] b. Rationale: The linker must be long enough to prevent the solid support from sterically hindering the compound-target interaction. The photo-reactive group enables covalent capture, while biotin allows for highly specific purification on streptavidin-coated beads.[24]
-
Proteome Preparation: a. Culture relevant cells to a high density and harvest. b. Lyse cells in a non-denaturing buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration using a BCA or Bradford assay.
-
Probe Incubation and Crosslinking: a. Incubate the cell lysate with the photo-affinity probe for a defined period (e.g., 1 hour) at 4°C to allow for binding. b. Control: In parallel, run a competition experiment by pre-incubating the lysate with an excess of the original, unmodified piperidine compound before adding the probe. This is a critical self-validating step: true targets will show significantly reduced probe binding in the competition sample. c. Transfer the mixtures to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent crosslinking.[24]
-
Affinity Purification: a. Add streptavidin-coated magnetic beads to the irradiated lysates and incubate to capture the biotinylated probe-protein complexes. b. Vigorously wash the beads with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). b. Separate the eluted proteins by SDS-PAGE. c. Excise protein bands that are present in the main experiment but absent or significantly reduced in the competition control. d. Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the protein(s).[23]
Target Validation: Cell-Based Assays
Once a putative target is identified, its biological relevance to the observed phenotype must be confirmed.[18][25] Target validation uses orthogonal methods to demonstrate that modulating the identified protein recapitulates the effect of the small molecule.[26]
Caption: General workflow for target validation using cellular assays.
Experimental Protocol: Target Validation using siRNA and a Reporter Assay
-
Causality: This protocol tests the hypothesis that reducing the expression of the identified target protein will prevent or reverse the cellular effect of the piperidine compound. If the compound's effect is diminished or abolished in cells lacking the target, it provides strong evidence of a direct on-target mechanism.[25]
-
Cell Line and Reporter System Selection: a. Choose a cell line that endogenously expresses the target protein and is relevant to the disease context. b. Utilize a reporter gene assay that quantitatively measures the activity of a signaling pathway modulated by the piperidine compound (e.g., a CRE-luciferase reporter for GPCRs coupled to adenylyl cyclase).[27]
-
siRNA Transfection: a. Transfect the cells with an siRNA specifically designed to knock down the mRNA of the target protein. b. Controls: Transfect parallel sets of cells with a non-targeting (scrambled) control siRNA and a mock transfection control (transfection reagent only). These controls are essential to ensure that the observed effects are due to the specific knockdown of the target and not to off-target or toxicity effects of the siRNA or transfection process.[25] c. Allow cells to grow for 48-72 hours to ensure efficient protein knockdown.
-
Verification of Knockdown: a. Harvest a subset of cells from each condition (target siRNA, control siRNA) to verify knockdown efficiency. b. Perform Western blotting or qRT-PCR to confirm a significant reduction in the target protein or mRNA level, respectively. This step is critical for validating the experiment itself.[25]
-
Compound Treatment and Assay Readout: a. Plate the remaining transfected cells in a multi-well format. b. Treat the cells with the piperidine compound at its effective concentration (e.g., EC₅₀). Include an untreated vehicle control for each transfection condition. c. After an appropriate incubation period, lyse the cells and measure the reporter activity (e.g., luminescence for a luciferase assay).
-
Data Analysis and Interpretation: a. Normalize the reporter signal to a measure of cell viability to control for differences in cell number. b. Expected Outcome for Validation: The piperidine compound should induce a strong response in the control siRNA-treated cells. This response should be significantly and specifically blunted or abolished in the cells treated with the target-specific siRNA. This result directly links the target protein to the compound's mechanism of action.[27]
Conclusion and Future Outlook
The piperidine scaffold is a time-tested and invaluable component of the medicinal chemist's toolkit.[1][5] Its continued prevalence in newly approved drugs underscores its therapeutic relevance. The potential targets are vast, spanning the entire druggable proteome from cell-surface receptors to intracellular enzymes and protein complexes.
The future of drug discovery with piperidine compounds lies in the integration of sophisticated synthetic chemistry with powerful target discovery platforms. As chemical proteomics and computational methods become more advanced, we will be able to deconvolve the mechanisms of action for novel piperidine-based molecules with greater speed and precision.[18][26] By combining phenotypic screening with robust, causality-driven target identification and validation workflows, researchers can more effectively translate the immense potential of the piperidine scaffold into the next generation of innovative medicines.
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Introduction: The Piperidine Scaffold as a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide to the Structure-Activity Relationship of Substituted Piperidines
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, stands as one of the most significant and ubiquitous structural motifs in pharmaceutical science.[1][2] Its prevalence is not coincidental; the piperidine scaffold is a "privileged structure," meaning it is capable of binding to a wide range of biological targets with high affinity.[3] This versatility stems from its unique combination of properties: a three-dimensional architecture that allows for precise spatial orientation of substituents, a basic nitrogen atom that can serve as a key hydrogen bond acceptor or form crucial ionic interactions, and a stable, conformationally flexible ring system.[3][4]
Derivatives of piperidine are found in more than twenty classes of pharmaceuticals, treating conditions from pain and psychosis to cancer and diabetes.[1][5] Marketed drugs such as the opioid analgesic Fentanyl, the antipsychotic Haloperidol, the Alzheimer's treatment Donepezil, and the allergy medication Loratadine all feature this core structure.[2][4][6] Understanding the structure-activity relationship (SAR) of substituted piperidines—how specific chemical modifications to the ring influence biological activity—is therefore a critical skill for researchers in drug discovery and development. This guide provides a deep dive into the core principles of piperidine SAR, the causal logic behind experimental design, and the practical methodologies used to explore this vital area of medicinal chemistry.
Part 1: Foundational Principles - Conformation and the Crucial Role of Nitrogen
The biological activity of a piperidine-containing molecule is fundamentally governed by its three-dimensional shape and the chemical properties of its core. Before examining specific substitutions, it is essential to understand these foundational concepts.
Conformational Dynamics: The Chair Conformation and Its Implications
The piperidine ring is not flat. It predominantly adopts a low-energy "chair" conformation, which minimizes steric strain. In this conformation, substituents can occupy two distinct spatial positions:
-
Axial: Perpendicular to the plane of the ring.
-
Equatorial: In the approximate plane of the ring.
The interplay between these positions is a cornerstone of piperidine SAR. An equatorial position is generally more sterically favorable for larger substituents. The specific orientation (axial vs. equatorial) of a pharmacophoric group can dramatically alter its ability to interact with a target protein, turning a potent drug into an inactive compound. This conformational preference dictates how the molecule presents its binding features to the receptor, making stereochemistry a critical factor in design.[3][7]
The Piperidine Nitrogen: The Anchor of Interaction
The nitrogen atom within the piperidine ring is typically basic (pKa ≈ 11.2 for piperidine itself) and is protonated at physiological pH. This positively charged nitrogen is often the primary anchor point for receptor binding, forming a strong ionic bond with negatively charged amino acid residues like aspartic acid or glutamic acid in the target's binding pocket.[8]
The substitution on this nitrogen (the N1 position) is a common and powerful modification in drug design:
-
N-Alkylation: Introducing small alkyl groups can modulate basicity and lipophilicity. However, larger N-alkyl groups can introduce steric hindrance, preventing the molecule from fitting into the binding site.[9]
-
N-Acylation: Converting the basic amine to an amide removes the positive charge and introduces a hydrogen bond acceptor (the carbonyl oxygen). This drastic change in electronic properties can completely alter the binding mode or render the compound inactive if the ionic interaction is critical.[9]
The choice of N-substituent is a causal decision designed to optimize this key interaction. If a strong ionic bond is hypothesized to be necessary, medicinal chemists will focus on maintaining the basicity of the nitrogen. If this interaction leads to off-target effects, converting it to a neutral group might be a viable strategy to improve selectivity.
Part 2: Decoding the SAR - A Case Study-Based Approach
The influence of substituents is highly dependent on the biological target. By examining case studies, we can derive general principles of piperidine SAR.
Case Study 1: Opioid Receptors - The Archetype of Piperidine SAR
The μ-opioid receptor (MOR), the target for analgesics like morphine and fentanyl, provides a classic example of piperidine SAR. In many potent analgesics, the piperidine ring mimics the tyramine moiety of endogenous opioid peptides.
-
N1-Substituent: A phenethyl group on the nitrogen of fentanyl, for instance, is known to interact with a specific hydrophobic pocket in the MOR, dramatically increasing affinity compared to a simple N-methyl group.[10]
-
C4-Substituent: The nature of the substituent at the 4-position is critical for both affinity and efficacy. The SAR for a series of MOR agonists shows a clear trend:
| Compound ID | N1-Substituent | C4-Substituent | MOR Affinity (Ki, nM) | Rationale for Modification |
| Lead Cpd. | -CH₃ | -COOCH₃ (Pethidine) | ~50 | Simple scaffold, moderate affinity. |
| Analog A | -CH₂CH₂Ph | -COOCH₃ | ~1.5 | Addition of phenyl group to explore hydrophobic pocket. |
| Analog B | -CH₂CH₂Ph | -N(Ph)COCH₂CH₃ (Fentanyl) | ~0.3 | Amide replacement of ester to increase metabolic stability and add H-bond interactions. |
| Analog C | -CH₂CH₂-Thiophene | -N(Ph)COCH₂CH₃ (Sufentanil) | ~0.02 | Bioisosteric replacement of phenyl with thiophene to optimize hydrophobic interactions. |
Data are representative values compiled from medicinal chemistry literature for illustrative purposes.
This systematic modification demonstrates a core principle of drug design: optimizing interactions with specific sub-pockets of the receptor. The choice to replace an ester with a more stable anilido-propanamide group in fentanyl was a deliberate strategy to prevent hydrolysis by esterase enzymes in the body, thereby increasing the drug's duration of action.[11]
Case Study 2: Monoamine Transporters - The Importance of Stereochemistry
Piperidine-based analogues of cocaine have been extensively studied as inhibitors of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. These studies highlight the profound impact of stereochemistry.[9] For 3,4-disubstituted piperidines, the relative orientation of the substituents (cis vs. trans) dictates selectivity.
For example, in a series of naphthyl-substituted piperidines, the (-)-trans isomer was found to be a potent and relatively balanced DAT/SERT inhibitor, while other isomers showed different selectivity profiles.[12] This is because the precise spatial relationship between the C4-aryl group (which binds in a lipophilic pocket) and the C3-ester group (which forms polar contacts) must match the transporter's topology.[9] N-demethylation of these compounds often leads to a significant increase in SERT and NET activity, suggesting the N-methyl group is sterically disfavored in those transporters compared to the DAT.[9][12]
Part 3: Engineering Favorable Drug Properties (ADME)
A potent molecule is useless if it cannot reach its target. SAR studies are crucial not just for target affinity (pharmacodynamics) but also for absorption, distribution, metabolism, and excretion (ADME/pharmacokinetics).
Blocking Metabolic "Soft Spots"
The carbon atoms adjacent (alpha) to the piperidine nitrogen are often susceptible to metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance of the drug from the body.[3][13] This is a primary liability that medicinal chemists must address.
Strategies to Enhance Metabolic Stability:
-
Steric Hindrance: Placing a substituent, such as a methyl group, on the carbon alpha to the nitrogen can physically block the enzyme from accessing the site of metabolism.[14]
-
Bioisosteric Replacement: The piperidine ring can be replaced with a different heterocyclic system that is less prone to metabolism. A common replacement is the morpholine ring, where an oxygen atom replaces a methylene group. This not only blocks a potential site of metabolism but also increases polarity, which can improve solubility.[13][15] Another advanced strategy is the use of spirocyclic systems , which create a rigid, three-dimensional structure that can shield the alpha-carbons while exploring new chemical space.[13][16]
The following diagram illustrates the concept of metabolic blocking and bioisosteric replacement.
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Piperidine Derivatives
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine motif, a six-membered nitrogen-containing heterocycle, stands as one of the most ubiquitous and privileged scaffolds in medicinal chemistry.[1][2][3] Its presence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its importance.[2][4][5] Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities including anticancer, analgesic, antipsychotic, and antimicrobial properties.[1][2][5][6] The conformational flexibility of the piperidine ring, coupled with its ability to engage in various intermolecular interactions, allows for the precise spatial orientation of substituents to optimize binding with biological targets.[3][7] This guide provides a comprehensive overview of modern strategies for the discovery and synthesis of novel piperidine derivatives, intended for researchers and professionals in the field of drug development.
Part 1: Strategic Approaches to Piperidine Synthesis
The construction of the piperidine ring and its subsequent functionalization is a cornerstone of modern synthetic organic chemistry. A multitude of strategies have been developed, ranging from classical cyclization reactions to cutting-edge catalytic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Cyclization Strategies: Building the Core Scaffold
Intramolecular and intermolecular cyclization reactions represent fundamental approaches to constructing the piperidine ring.[1] These methods involve the formation of one or more carbon-nitrogen bonds to close the six-membered ring.
-
Intramolecular Cyclization: This strategy involves the cyclization of a linear precursor containing both the nitrogen atom and the requisite carbon chain. Common tactics include:
-
Reductive Amination: The intramolecular reaction of an amino group with a distal aldehyde or ketone functionality, followed by reduction, is a robust method for piperidine synthesis.
-
Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound provides a direct route to functionalized piperidines.[1]
-
Metal-Catalyzed Cyclization: Transition metal catalysts, such as palladium and gold, can facilitate the cyclization of substrates containing alkenes or alkynes.[1][8] For instance, gold(I) catalysis enables the oxidative amination of unactivated alkenes to form substituted piperidines.[1]
-
-
Intermolecular Cycloaddition Reactions: These reactions involve the combination of two or more components to assemble the piperidine ring in a single step.
-
[4+2] Annulation (Aza-Diels-Alder Reaction): The reaction of an imine with a diene is a powerful tool for the stereocontrolled synthesis of tetrahydropyridines, which can be readily reduced to piperidines. This approach is particularly valuable for creating polysubstituted piperidines with high stereoselectivity.[9]
-
Rhodium-Catalyzed [2+2+2] Cycloaddition: This methodology allows for the asymmetric synthesis of polysubstituted piperidines from an oxygen-linked alkenyl isocyanate and various alkynes.[9]
-
Catalytic Asymmetric Synthesis: Controlling Stereochemistry
The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Consequently, the development of catalytic asymmetric methods for their synthesis is of paramount importance.[10][11]
-
Enantioselective [4+2] Annulation: The use of chiral phosphine catalysts in the Kwon annulation of imines with allenes furnishes a range of functionalized piperidine derivatives with excellent stereoselectivity.[10]
-
Catalytic Asymmetric Deprotonation-Ring Expansion: A concise route to chiral β-hydroxy piperidines starts from N-Boc pyrrolidine via a catalytic asymmetric deprotonation, followed by aldehyde trapping and a ring expansion from a five- to a six-membered ring.[11]
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This cross-coupling approach provides enantioenriched 3-substituted piperidines from pyridine and sp2-hybridized boronic acids.[12][13] The key step involves the asymmetric carbometalation of a dihydropyridine intermediate.[12][13]
Diversity-Oriented Synthesis (DOS): Exploring Chemical Space
Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse and complex small molecules from a common starting material. This approach is particularly valuable for creating libraries of piperidine derivatives for high-throughput screening. A modular strategy for the DOS of 2,4,6-trisubstituted piperidines has been developed, exploiting Type II Anion Relay Chemistry (ARC) followed by intramolecular SN2 cyclization.[14][15] This method provides access to all possible stereoisomers of the target piperidine scaffold.[14][15]
Part 2: Modern Synthetic Methodologies and Innovations
Recent advancements in synthetic chemistry have provided powerful new tools for the efficient and selective synthesis of complex piperidine derivatives.
C-H Functionalization: A Paradigm Shift in Synthesis
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying the piperidine scaffold.[16] This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences. Rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have been successfully employed for the site-selective functionalization of piperidines at the C2, C3, and C4 positions.[16] The site selectivity can be controlled by the choice of catalyst and the nature of the nitrogen protecting group.[16]
Biocatalysis and Electrocatalysis: Green and Efficient Approaches
A novel two-stage process combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling with nickel electrocatalysis offers a streamlined and cost-effective method for synthesizing complex, three-dimensional piperidines.[17] This innovative approach significantly reduces the number of synthetic steps required to produce high-value piperidine derivatives used in pharmaceuticals.[17]
Multicomponent Reactions: Complexity in a Single Step
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for the synthesis of highly functionalized piperidines.[18][19] These reactions offer significant advantages in terms of atom economy, step economy, and the rapid generation of molecular complexity.[18] A stereoselective three-component vinylogous Mannich-type reaction has been developed to synthesize multi-substituted chiral piperidines, inspired by the biosynthesis of natural piperidine-based alkaloids.[19]
Part 3: Characterization and Computational Analysis
The unambiguous characterization of novel piperidine derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed. Computational methods are also playing an increasingly important role in the discovery and optimization of piperidine-based ligands.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable tools for elucidating the structure of piperidine derivatives.[20][21] The chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) provide detailed information about the connectivity and stereochemistry of the molecule.[22]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as C=O, N-H, and C-N bonds.[20]
Computational Drug Discovery
Computational approaches are integral to modern drug discovery, enabling the rational design and optimization of new ligands.[23][24]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[25] It is used to screen virtual libraries of compounds and to understand the key interactions between a ligand and its receptor.
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of the binding mode and identify crucial amino acid residues involved in the interaction.[23]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new derivatives.[24]
Part 4: Experimental Protocols
General Protocol for Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition
This protocol is a representative example of a modern catalytic asymmetric method for piperidine synthesis.[9]
Materials:
-
Oxygen-linked alkenyl isocyanate
-
Alkyne substrate
-
Rhodium(I) catalyst (e.g., [Rh(COD)Cl]2)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the rhodium(I) catalyst and the chiral phosphine ligand in the anhydrous solvent.
-
Stir the solution at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the oxygen-linked alkenyl isocyanate and the alkyne substrate to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired polysubstituted piperidine precursor.
-
Subsequent cleavage of the tether and further functionalization can be performed as required.
General Protocol for Spectroscopic Characterization
1H and 13C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified piperidine derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Transfer the solution to an NMR tube.
-
Acquire the 1H and 13C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for 1H).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the 1H NMR spectrum and assign the chemical shifts based on known values and 2D NMR experiments (e.g., COSY, HSQC) if necessary.
Visualizations
Synthetic Workflow for Diversity-Oriented Synthesis of Piperidines
Caption: An iterative workflow for the computational discovery and optimization of piperidine-based drug candidates. [23][24]
Conclusion
The discovery and synthesis of novel piperidine derivatives remain a vibrant and highly impactful area of chemical research. The continued development of innovative synthetic methodologies, including catalytic asymmetric reactions, C-H functionalization, and diversity-oriented synthesis, provides chemists with an expanding toolkit to access novel and complex piperidine scaffolds. The integration of computational methods further accelerates the drug discovery process, enabling the rational design of potent and selective therapeutic agents. As our understanding of the chemical and biological properties of piperidines deepens, so too will their application in addressing unmet medical needs.
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Fu, G. C., & Lee, J. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 129(37), 11302–11303. [Link]
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Smith, A. B., 3rd, & Kim, D. S. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Organic letters, 13(13), 3414–3417. [Link]
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O'Brien, P., & Coldham, I. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. Organic Letters, 11(9), 1999–2002. [Link]
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Rovis, T., & Johnson, J. B. (2007). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 129(19), 6088–6089. [Link]
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Kim, D. S., & Smith, A. B., 3rd. (2011). Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. Organic & biomolecular chemistry, 9(13), 4769–4779. [Link]
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Li, X., & Dong, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]
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Dong, G., & Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]
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Makarov, M. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. [Link]
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Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]
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Makarov, M. V., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 223-241. [Link]
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Laurini, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(5), 903-912. [Link]
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Laurini, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]
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D'hooghe, M., & Van Brabandt, W. (2021). Multicomponent synthesis of highly functionalized piperidines. Synthetic Communications, 51(6), 841-863. [Link]
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Bhattacharjee, A., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Current Pharmaceutical Biotechnology, 23(7), 925-937. [Link]
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Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
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Various Authors. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]
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Bhattacharjee, A., et al. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]
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Various Authors. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. ResearchGate. [Link]
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Wang, T., et al. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(10), 2913-2917. [Link]
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Various Authors. (n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis. [Link]
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Palchykov, V., et al. (2019). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. [Link]
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Various Authors. (2023). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Semantic Scholar. [Link]
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Procter, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 13(41), 12229-12236. [Link]
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Szymański, P., & Mikiciuk-Olasik, E. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116843. [Link]
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DeKorver, K. A., et al. (2010). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 12(10), 2238–2241. [Link]
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Various Authors. (2016). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. ResearchGate. [Link]
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de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(3), 1184-1193. [Link]
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García-Báez, E. V., et al. (2017). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 6(1), 38. [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate in Medicinal Chemistry
An Application Guide for Researchers and Drug Development Professionals
Abstract
Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate is a highly versatile synthetic intermediate prized in medicinal chemistry for its unique trifunctional nature. It incorporates a piperidine core, a privileged scaffold in numerous therapeutic agents; a reactive 2-chloroethyl group that serves as a robust electrophilic handle for covalent bond formation; and a strategically placed ethyl carbamate protecting group that modulates the reactivity of the piperidine nitrogen. This guide provides an in-depth exploration of its applications, detailing the chemical rationale behind its use and providing robust protocols for its deployment in the synthesis of advanced drug candidates, particularly in the development of antitumor agents and other complex molecular architectures.
Physicochemical Properties and Critical Safety Data
Before utilization, a thorough understanding of the reagent's properties and handling requirements is paramount.
| Property | Value | Source |
| CAS Number | 865076-02-4 | [1][2] |
| Molecular Formula | C₁₀H₁₈ClNO₂ | [2][3] |
| Molecular Weight | 219.71 g/mol | [2][4] |
| Appearance | Varies; typically a liquid or low-melting solid | N/A |
| Purity | >95% (typical for commercial grades) | [2] |
Safety and Handling Protocol:
The related compound, 1-(2-chloroethyl)piperidine hydrochloride, is classified as highly toxic and corrosive.[5][6][7] While the N-ethoxycarbonyl group may modulate its toxicological profile, prudence dictates that this compound be handled with extreme care as a potential irritant and harmful chemical.[4]
-
Personal Protective Equipment (PPE): Always use under a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and tight-sealing safety goggles.[6]
-
Dispensing: Handle as an air- and moisture-sensitive reagent. Use syringes or cannulas for transfers. Keep containers tightly sealed when not in use.
-
Exposure Response:
-
Skin Contact: Causes skin irritation.[4] Immediately wash the affected area with copious amounts of soap and water and remove contaminated clothing.[5]
-
Eye Contact: Causes serious eye irritation/damage.[4] Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[5][7]
-
Inhalation: May cause respiratory irritation.[4] Move the individual to fresh air immediately.[6]
-
Ingestion: Harmful if swallowed.[4] Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[6]
The Rationale for Use: A Strategic Building Block
The utility of this compound stems from its deliberate design, which addresses several common challenges in multi-step synthesis.
-
The Privileged Piperidine Scaffold: The piperidine ring is a cornerstone motif in medicinal chemistry, found in countless FDA-approved drugs. Its incorporation can favorably influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability, while also providing a three-dimensional vector for interacting with biological targets.
-
The Chloroethyl Electrophile: The primary reactive center is the terminal chloride on the ethyl side chain. This group is an excellent electrophile for Sₙ2 reactions. It allows for the covalent attachment of the entire piperidine-based fragment to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions, forming a stable two-carbon linker.
-
The Carbamate Protecting Group: The ethyl carbamate serves a critical dual function. Firstly, it deactivates the piperidine nitrogen, preventing it from acting as a competing nucleophile or base in the intended alkylation reaction. This ensures regioselective bond formation at the chloroethyl terminus. Secondly, the carbamate is a stable but cleavable protecting group, which can be removed in a later synthetic step (typically via acidic or basic hydrolysis) to reveal the secondary amine if required for further functionalization or for the final drug's pharmacophore.
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Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate: A Versatile Reagent for Amine Functionalization in Drug Discovery
Introduction: The Strategic Importance of the Piperidine Moiety and Amine Alkylation
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is a key site for modification, allowing for the introduction of various functionalities to modulate a compound's physicochemical and pharmacokinetic properties.
One of the most powerful strategies for derivatizing amine-containing molecules is N-alkylation. This reaction class enables the formation of new carbon-nitrogen bonds, expanding the chemical space accessible to drug discovery programs. Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate emerges as a valuable reagent in this context. Its bifunctional nature, possessing both a reactive chloroethyl group for alkylation and a carbamate-protected piperidine nitrogen, allows for the controlled introduction of a piperidine-ethyl moiety onto a nucleophilic substrate. The ethyl carboxylate at the 2-position of the piperidine ring offers an additional site for future diversification.
This guide provides a comprehensive overview of this compound, including its synthesis, key reactivity principles, and detailed protocols for its application in the synthesis of bioactive molecules, with a particular focus on the preparation of substituted purinamines, a class of compounds known for their potential as antitumor agents.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₈ClNO₂ | PubChem |
| Molecular Weight | 235.71 g/mol | PubChem |
| CAS Number | 865076-02-4 | ChemicalBook |
| Appearance | Likely a liquid or low-melting solid | Inferred |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |
Safety and Handling: Chloroethylamines are a class of compounds that require careful handling due to their potential as alkylating agents.[1][2] While specific toxicity data for this compound is not readily available, it is prudent to treat it as a hazardous substance.
-
Always work in a well-ventilated fume hood. [1]
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. [2]
-
Avoid inhalation of vapors and contact with skin and eyes. [1] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Synthesis of this compound
While a specific, peer-reviewed synthesis for this exact molecule is not prominently available in the literature, a plausible and chemically sound two-step approach can be proposed based on established organic chemistry principles. This involves the initial synthesis of the precursor, Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, followed by chlorination.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to the target reagent.
Protocol 1: Synthesis of Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
This protocol is a generalized procedure and may require optimization.
-
N-Protection: To a solution of ethyl piperidine-2-carboxylate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane), add ethyl chloroformate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl 1,2-piperidinedicarboxylate.
-
Reduction: Carefully add the crude diethyl 1,2-piperidinedicarboxylate to a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Stir the reaction at this temperature for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Quenching and Isolation: Cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup). Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 2-(hydroxymethyl)piperidine-1-carboxylate.
-
Homologation: The hydroxymethyl group can be extended to a hydroxyethyl group via a Swern oxidation to the aldehyde, followed by a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride and subsequent acidic workup to reveal the aldehyde, which is then reduced (e.g., with NaBH₄) to the primary alcohol.
Protocol 2: Chlorination to Yield this compound
This protocol is based on a common method for converting alcohols to chlorides.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in an inert solvent such as chloroform.
-
Chlorination: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the solution at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice. Neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Application in Drug Discovery: Synthesis of Substituted Purinamines
A key application of this compound is in the synthesis of substituted purinamines, which are of interest as potential antitumor agents. The chloroethyl moiety acts as an electrophile for the N-alkylation of the purine ring system.
Mechanistic Considerations in Purine Alkylation
The alkylation of purines can be complex due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). The regioselectivity of the alkylation is influenced by several factors, including the substitution pattern of the purine, the nature of the alkylating agent, the solvent, and the base used.[4] Direct alkylation of 6-chloropurine, for instance, often yields a mixture of N7 and N9 isomers.
Caption: General workflow for the synthesis of purinamines.
Protocol 3: N-Alkylation of 6-Chloropurine
This is a generalized protocol for the N-alkylation of 6-chloropurine and will likely require optimization for specific substrates.
-
Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, 1.5 eq).
-
Addition of Alkylating Agent: Add this compound (1.1 eq) to the suspension and heat the reaction mixture to 60-80 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting mixture of N7 and N9 isomers can often be separated by flash column chromatography.
Protocol 4: Synthesis of a Substituted Purinamine via SNAr
This protocol describes the subsequent reaction of the N-alkylated 6-chloropurine with an amine.
-
Reaction Setup: Dissolve the purified N9-alkylated 6-chloropurine intermediate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Amine Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base like triethylamine (2.0 eq).
-
Reaction and Work-up: Heat the reaction mixture to reflux and monitor by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography to yield the target substituted purinamine.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for drug discovery. Its strategic combination of a reactive chloroethyl group and a protected piperidine moiety with an additional functional handle allows for the systematic exploration of chemical space around a core scaffold. The protocols outlined in this guide, while generalized, provide a solid foundation for researchers to begin utilizing this reagent in their synthetic campaigns. Further investigation into the synthesis and reactivity of this and related reagents will undoubtedly continue to enrich the toolbox of medicinal chemists, paving the way for the discovery of novel therapeutics.
References
- Wadia, P. S., et al. (1958). Chemical Abstracts, 52, 15547g.
- Bany, T. (1955). Acta Poloniae Pharmaceutica, 12, 223.
-
Doležal, P., et al. (2020). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 5(5), 2293–2304. [Link]
- Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
-
PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from [Link]
-
Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]
-
Zou, R., et al. (2002). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Organic Letters, 4(13), 2253–2256. [Link]
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"synthesis of umeclidinium using Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate"
Introduction
Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized in the maintenance treatment of chronic obstructive pulmonary disease (COPD)[1]. Its mechanism of action involves the inhibition of muscarinic acetylcholine receptors in the smooth muscles of the airways, leading to bronchodilation[1]. The synthesis of this complex quaternary ammonium compound involves a multi-step process, with the construction of the core quinuclidine (1-azabicyclo[2.2.2]octane) ring system being a critical sequence.
This application note provides a detailed protocol and scientific rationale for the synthesis of umeclidinium bromide. The synthetic route described herein is a widely documented and industrially relevant pathway. It commences with the N-alkylation of ethyl isonipecotate, followed by an intramolecular cyclization to form the key quinuclidine intermediate, subsequent functionalization, and final quaternization to yield umeclidinium bromide.
A Note on the Starting Material: The synthesis detailed in this document initiates from ethyl isonipecotate (ethyl piperidine-4-carboxylate) and proceeds through the key intermediate, ethyl 1-(2-chloroethyl)piperidine-4-carboxylate . While the user prompt specified "Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate," extensive literature and patent searches indicate that the 4-substituted isomer is the correct precursor for the formation of the quinuclidine core of umeclidinium. The use of the 2-substituted isomer would not lead to the desired bicyclic system. We are therefore proceeding with the scientifically validated and established synthetic pathway.
Overall Synthetic Scheme
The synthesis of umeclidinium bromide can be conceptually divided into four main stages, as illustrated in the workflow diagram below. This process begins with commercially available starting materials and culminates in the formation of the final active pharmaceutical ingredient (API).
Caption: Overall workflow for the synthesis of Umeclidinium Bromide.
Detailed Protocols and Scientific Discussion
Stage 1: Synthesis of Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate
This initial step involves the N-alkylation of ethyl isonipecotate with 1-bromo-2-chloroethane. The choice of reagents and conditions is critical to favor the desired mono-alkylation and minimize the formation of dimeric by-products.
Reaction:
Protocol:
-
To a stirred solution of ethyl isonipecotate (1.0 eq) in acetone, add finely powdered potassium carbonate (K2CO3) (1.5 eq).
-
Add 1-bromo-2-chloroethane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Scientific Rationale:
-
Base: Potassium carbonate is a mild inorganic base, sufficient to deprotonate the secondary amine of ethyl isonipecotate, facilitating its nucleophilic attack on the electrophilic 1-bromo-2-chloroethane. The use of a stronger base could promote side reactions.
-
Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction.
-
Reagent Stoichiometry: A slight excess of 1-bromo-2-chloroethane is used to ensure complete consumption of the ethyl isonipecotate. A large excess should be avoided to minimize the formation of the dimeric by-product, diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate)[2].
-
Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
| Parameter | Value | Reference |
| Ethyl Isonipecotate | 1.0 eq | [3] |
| 1-Bromo-2-chloroethane | 1.2 eq | [3] |
| Potassium Carbonate | 1.5 eq | [3] |
| Solvent | Acetone | [3] |
| Temperature | Reflux | [3] |
| Typical Yield | ~39% (can be lower due to dimer formation) | [2] |
Stage 2: Formation of the Quinuclidine Core
This stage is a crucial intramolecular cyclization reaction to form the bicyclic quinuclidine ring system. A strong, non-nucleophilic base is required to deprotonate the carbon alpha to the ester, initiating the ring closure.
Reaction:
Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) (1.5 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of ethyl 1-(2-chloroethyl)piperidine-4-carboxylate (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Scientific Rationale:
-
Base: LDA is a strong, sterically hindered, non-nucleophilic base. This is critical as it selectively deprotonates the alpha-carbon of the ester without attacking the ester carbonyl group itself.
-
Solvent: Anhydrous THF is the solvent of choice as it is aprotic and can solvate the lithium cation. The absence of water is crucial as LDA reacts violently with water.
-
Temperature: The reaction is initiated at a very low temperature (-78 °C) to control the formation of the lithium enolate and prevent side reactions. Allowing the reaction to warm to room temperature provides the energy for the intramolecular SN2 reaction, where the enolate displaces the chloride ion to form the quinuclidine ring.
-
Inert Atmosphere: An inert atmosphere is necessary to prevent the highly reactive LDA and the intermediate enolate from reacting with oxygen or moisture in the air.
| Parameter | Value | Reference |
| Starting Material | 1.0 eq | [3] |
| LDA | 1.5 eq | [1][3] |
| Solvent | Anhydrous THF | [1][3] |
| Initial Temperature | -78 °C | [1] |
| Final Temperature | Room Temperature | [1] |
| Typical Yield | ~96% | [1] |
Stage 3: Installation of the Diphenylmethanol Moiety
This step involves a Grignard-type reaction where the ester functional group of the quinuclidine intermediate is converted to a tertiary alcohol by the addition of two equivalents of an organometallic reagent.
Reaction:
Protocol:
-
To a solution of ethyl 1-azabicyclo[2.2.2]octane-4-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of phenyllithium (PhLi) (2.2 eq) in a suitable solvent (e.g., dibutyl ether) while maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of NH4Cl.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
The crude product is often a solid and can be purified by recrystallization.
Scientific Rationale:
-
Reagent: Phenyllithium is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. Two equivalents are required because the first addition results in a ketone intermediate, which is then immediately attacked by a second equivalent of phenyllithium to form the tertiary alkoxide.
-
Solvent and Conditions: Anhydrous conditions and an inert atmosphere are essential due to the high reactivity of phenyllithium. The reaction is typically started at a low temperature to control the initial exothermic addition.
| Parameter | Value | Reference |
| Starting Material | 1.0 eq | [1] |
| Phenyllithium | 2.2 eq | [1] |
| Solvent | Anhydrous THF | [1] |
| Temperature | 0 °C to Room Temperature | [1] |
| Typical Yield | ~61% | [1] |
Stage 4: Final Quaternization to Umeclidinium Bromide
The final step is the quaternization of the tertiary amine of the quinuclidine ring with benzyl 2-bromoethyl ether to form the quaternary ammonium salt, umeclidinium bromide.
Reaction:
Protocol:
-
Dissolve 1-azabicyclo[2.2.2]oct-4-yl(diphenyl)methanol (1.0 eq) in a mixture of acetonitrile and chloroform.
-
Add benzyl 2-bromoethyl ether (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature, and the product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a cold solvent (e.g., acetone), and dry under vacuum to yield umeclidinium bromide.
Scientific Rationale:
-
Reaction Type: This is a standard SN2 reaction where the lone pair of the nitrogen atom of the quinuclidine acts as a nucleophile, attacking the primary carbon bearing the bromine atom and displacing the bromide ion.
-
Solvent: A mixture of polar aprotic solvents like acetonitrile and chloroform is used to dissolve the reactants and facilitate the quaternization.
-
Purification: The final product is a salt and often has limited solubility in the reaction solvent upon cooling, allowing for straightforward isolation by filtration.
| Parameter | Value | Reference |
| Starting Material | 1.0 eq | [1] |
| Benzyl 2-bromoethyl ether | 1.1 eq | [1] |
| Solvent | Acetonitrile/Chloroform | [1] |
| Temperature | Reflux | [1] |
| Typical Yield | High | [1] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile, flammable, or toxic reagents should be performed in a well-ventilated fume hood.
-
Reactive Reagents: LDA and phenyllithium are highly reactive and pyrophoric. They must be handled under an inert atmosphere and away from water and other protic sources.
-
Halogenated Compounds: 1-Bromo-2-chloroethane and benzyl 2-bromoethyl ether are alkylating agents and should be handled with care.
Characterization
The identity and purity of the synthesized intermediates and the final product should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Melting Point: To check for the purity of solid compounds.
Conclusion
The synthesis of umeclidinium bromide is a well-established process that relies on key organic transformations, including N-alkylation, intramolecular cyclization, and quaternization. By understanding the scientific principles behind each step and adhering to careful experimental procedures, researchers can successfully synthesize this important pharmaceutical agent. The protocols and rationales provided in this application note offer a comprehensive guide for drug development professionals and researchers in the field of medicinal chemistry.
References
- US10759801B2 - Process for the preparation of umeclidinium bromide.
- CN108558860B - Method for synthesizing umeclidinium bromide.
-
PROCESS FOR THE PREPARATION OF UMECLIDINIUM BROMIDE - European Patent Office - EP 3831826 A1. EPO. [Link]
-
A More Sustainable Process for Preparation of the Muscarinic Acetylcholine Antagonist Umeclidinium Bromide. PubMed. [Link]
-
Preparation of umeclidinium bromide. Hovione. [Link]
-
umeclidinium bromide. New Drug Approvals. [Link]
-
PROCESS FOR THE PREPARATION OF UMECLIDINIUM BROMIDE - European Patent Office - EP 3831826 A1. EPO. [Link]
Sources
The Strategic Intermediate: Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate in the Synthesis of Novel Antitumor Agents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis and application of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate, a pivotal intermediate in the development of next-generation antitumor agents. By leveraging the unique structural features of the piperidine scaffold and the reactive chloroethyl moiety, this intermediate serves as a versatile building block for creating compounds with potential DNA alkylating capabilities. This guide will detail the synthetic pathways, mechanistic rationale, and protocols for its use, offering field-proven insights for researchers in oncology drug discovery.
Introduction: The Rationale for Piperidine-Based Nitrogen Mustards
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets.[1] In the context of cancer chemotherapy, the incorporation of a nitrogen mustard moiety, specifically a bis(2-chloroethyl)amino group, has been a cornerstone of alkylating agent design for decades.[2] These agents exert their cytotoxic effects by forming covalent bonds with DNA, leading to interstrand cross-links that inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[2][3]
The intermediate, this compound, combines the advantageous structural features of a piperidine ring with a masked nitrogen mustard functionality. The ethyl carbamate group on the piperidine nitrogen modulates the reactivity of the nitrogen mustard precursor, offering a strategic handle for further chemical modifications. The 2-(2-chloroethyl) substituent provides the key electrophilic center for subsequent alkylation reactions, the hallmark of this class of antitumor agents.
Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be approached in a logical, multi-step sequence starting from commercially available precursors. The following protocol is a well-established route for the synthesis of the precursor, 2-(2-chloroethyl)piperidine hydrochloride, which is then acylated to yield the target intermediate.
Protocol 1: Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride[2]
This protocol outlines the conversion of 2-(2-hydroxyethyl)piperidine to its chlorinated analog.
Materials:
-
2-(2-hydroxyethyl)piperidine
-
Ethereal Hydrogen Chloride
-
Chloroform
-
Thionyl chloride (SOCl₂)
-
Ethanol
-
Diethyl ether
Procedure:
-
A 27.2 g (0.2 mole) sample of 2-(2-hydroxyethyl)piperidine is treated with ethereal hydrogen chloride. The resulting salt is dried briefly.
-
The solid salt is dissolved in 125 mL of warm chloroform.
-
To this solution, 33.5 mL (0.46 mole) of thionyl chloride is added in portions.
-
The mixture is refluxed for 2.5 hours.
-
After reflux, the reaction mixture is cooled to room temperature.
-
The solvent is evaporated in vacuo to yield a brown solid.
-
The solid is recrystallized from an ethanol-ether mixture to give 2-(2-chloroethyl)piperidine hydrochloride.
Expected Yield: Approximately 17 g (46% yield).
Physical Properties: White solid, mp = 160°-162° C.
Protocol 2: Synthesis of this compound
This protocol describes the N-acylation of 2-(2-chloroethyl)piperidine hydrochloride to afford the title intermediate.
Materials:
-
2-(2-chloroethyl)piperidine hydrochloride
-
Ethyl chloroformate
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend 2-(2-chloroethyl)piperidine hydrochloride (1 equivalent) in dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) dropwise to the suspension.
-
Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| 2-(2-Chloroethyl)piperidine Hydrochloride | 2-(2-hydroxyethyl)piperidine | Thionyl chloride, Ethereal HCl | Chloroform | 46 | [2] |
| This compound | 2-(2-chloroethyl)piperidine HCl | Ethyl chloroformate, Triethylamine | Dichloromethane | (Typical) |
Application in the Synthesis of Antitumor Agents: A Potential Pathway
While specific, published examples of antitumor agents synthesized directly from this compound are not extensively documented in readily available literature, its structural motifs strongly suggest its utility in creating novel DNA alkylating agents. The primary application would involve the nucleophilic substitution of the chloride by a suitable pharmacophore, often a heterocyclic system known to have an affinity for DNA or to be preferentially taken up by cancer cells.
A plausible synthetic strategy involves the N-alkylation of a purine or pyrimidine analog, or another nitrogen-rich heterocycle, with this compound. The resulting conjugate would then act as a targeted nitrogen mustard, delivering the alkylating chloroethyl group to the vicinity of DNA.
Hypothetical Protocol: N-Alkylation of a Heterocyclic Amine
This protocol provides a general framework for the coupling of the intermediate with a heterocyclic amine to generate a potential antitumor agent.
Materials:
-
This compound
-
Heterocyclic amine (e.g., a substituted purine or pyrimidine)
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the heterocyclic amine (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Add this compound (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the final N-alkylated product.
Mechanistic Insights: The Path to Cytotoxicity
The antitumor activity of compounds derived from this compound is predicated on the well-established mechanism of nitrogen mustards.[2] The key steps are as follows:
-
Intramolecular Cyclization: The lone pair of electrons on the piperidine nitrogen (after potential deprotection of the carbamate) attacks the carbon bearing the chlorine atom, displacing the chloride and forming a highly reactive aziridinium ion intermediate.
-
DNA Alkylation (First Hit): The strained aziridinium ion is a potent electrophile and is attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[3]
-
DNA Alkylation (Second Hit and Cross-linking): In bifunctional nitrogen mustards, a second 2-chloroethyl arm would undergo the same process, leading to the alkylation of a second guanine base on the complementary DNA strand, resulting in a cytotoxic interstrand cross-link.[3] For monofunctional agents derived from our intermediate, this would lead to mono-adducts which can still be cytotoxic.[4]
Conclusion and Future Perspectives
This compound represents a strategically designed intermediate for the synthesis of novel antitumor agents. Its synthesis is achievable through established chemical transformations, and its reactive chloroethyl group provides a versatile handle for the introduction of this potential DNA alkylating moiety into a variety of molecular scaffolds. While further research is needed to identify specific, highly potent antitumor compounds derived from this intermediate, the foundational chemistry and mechanistic rationale are sound. Future work should focus on the synthesis of a library of derivatives by coupling this intermediate with various DNA-targeting or tumor-homing heterocycles, followed by rigorous biological evaluation to identify lead candidates for further preclinical development.
References
- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
-
PrepChem. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from [Link]
- Lawley, P. D., & Brookes, P. (1967). Interstrand cross-linking of DNA by difunctional alkylating agents. Journal of Molecular Biology, 25(1), 143-160.
- BenchChem. (2025). Comparative Analysis of 2-Piperidinemethanol Analogs: A Guide to Biological Activity.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
- MDPI. (2021).
- MDPI. (2022). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- BLDpharm. (n.d.). 869112-14-1|Ethyl 1-(2-chloroethyl)
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- Loeber, R., et al. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors. Nucleic Acids Research, 51(14), 7239–7255.
- Woynarowski, J. M., et al. (2000). Synthesis and biological evaluation of aminoethyl-substituted piperidine derivatives as σ1 receptor ligands with antiproliferative properties. Journal of Medicinal Chemistry, 43(15), 2973-2983.
- Google Patents. (n.d.). CN103224476A - New process for preparing 1-[2-(2-hydroxyethoxy)ethyl]piperazine through diethanolamine method.
-
PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. Retrieved from [Link]
- MDPI. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives.
Sources
Application Note: Quantitative Analysis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a comprehensive guide for the qualitative and quantitative analysis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for sample preparation, instrument configuration, and data interpretation. This document emphasizes the rationale behind experimental choices to ensure scientific integrity and reliable results.
Introduction: The Significance of this compound Analysis
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its structural motif, featuring a piperidine ring, a carbamate group, and a reactive chloroethyl side chain, makes it a versatile building block for the synthesis of various active pharmaceutical ingredients (APIs). Accurate and precise quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of the final drug product.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound due to its volatility and thermal stability. The high separation efficiency of gas chromatography combined with the sensitive and selective detection capabilities of mass spectrometry allows for confident identification and quantification, even in complex matrices.
Experimental Workflow: A Self-Validating System
The analytical workflow is designed to be a self-validating system, where each step contributes to the overall reliability of the results. The process begins with meticulous sample preparation to ensure the analyte is in a suitable form for GC-MS analysis, followed by optimized chromatographic separation and mass spectrometric detection.
Caption: A comprehensive workflow for the GC-MS analysis of this compound.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to produce a clean, liquid sample in a volatile solvent, free from non-volatile residues that could contaminate the GC system.[1]
Protocol:
-
Standard and Sample Weighing: Accurately weigh approximately 10 mg of the this compound reference standard and the sample to be analyzed into separate 10 mL volumetric flasks. The precision of this step is paramount for accurate quantification.
-
Dissolution: Dissolve the weighed portions in a suitable volatile organic solvent such as dichloromethane or ethyl acetate.[1][2] Ensure complete dissolution by vortexing for 30 seconds.
-
Internal Standard Spiking: To a known aliquot of the sample and standard solutions, add a precise volume of an internal standard solution (e.g., a deuterated analog or a compound with similar chemical properties and retention time that is not present in the sample). This is crucial for correcting for variations in injection volume and instrument response.
-
Dilution: Dilute the solutions to the final desired concentration with the chosen solvent. A typical starting concentration for GC-MS analysis is in the range of 1-10 µg/mL.[2]
-
Filtration: Filter the final solutions through a 0.22 µm syringe filter into a clean GC vial to remove any particulate matter.[1]
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended as a starting point. Method optimization is crucial for achieving the best chromatographic performance for your specific instrumentation and sample matrix.
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph | ||
| GC System: | Agilent 8890 GC or equivalent | Provides excellent temperature control and reproducibility. |
| Injection Port: | Split/Splitless | Splitless mode is recommended for trace analysis, while split mode can be used for higher concentrations to prevent column overloading. |
| Injector Temperature: | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Liner: | Deactivated, single taper with glass wool | A deactivated liner is essential to prevent analyte adsorption, particularly for polar compounds.[3] |
| Injection Volume: | 1 µL | A standard volume for capillary GC. |
| Carrier Gas: | Helium (99.999% purity) | An inert carrier gas that provides good chromatographic efficiency. |
| Flow Rate: | 1.0 mL/min (constant flow mode) | A typical flow rate for a 0.25 mm I.D. column. |
| Column: | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of compounds.[3] |
| Oven Program: | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The initial temperature ensures good peak shape for early eluting compounds, while the ramp allows for the elution of the target analyte in a reasonable time. The final hold ensures the elution of any less volatile components. |
| Mass Spectrometer | ||
| MS System: | Agilent 5977B MSD or equivalent | A sensitive and robust mass spectrometer. |
| Ionization Mode: | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching. |
| Ionization Energy: | 70 eV | The standard energy for generating EI mass spectra, which allows for comparison with commercial spectral libraries.[3] |
| Source Temperature: | 230 °C | Optimizes ion formation and minimizes source contamination. |
| Quadrupole Temperature: | 150 °C | Maintains consistent mass filtering. |
| Transfer Line Temp: | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Acquisition Mode: | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) | Full scan mode is used for qualitative analysis and library searching. SIM mode provides higher sensitivity and selectivity for quantitative analysis by monitoring specific ions of the target analyte and internal standard. |
Data Analysis and Interpretation
Qualitative Identification
The identification of this compound is confirmed by two key pieces of evidence:
-
Retention Time: The retention time of the peak in the sample chromatogram should match that of the reference standard analyzed under the same conditions.
-
Mass Spectrum: The mass spectrum of the sample peak should match the mass spectrum of the reference standard and/or a reliable library spectrum (e.g., NIST).
Predicted Mass Spectral Fragmentation
The fragmentation of this compound under electron ionization is expected to follow characteristic pathways for N-substituted piperidines and ethyl esters.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Key Fragmentation Pathways:
-
α-Cleavage: A dominant fragmentation pathway for piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[4]
-
Loss of the Chloroethyl Group: Cleavage of the bond between the piperidine ring and the chloroethyl group would result in a fragment at m/z 156.
-
Loss of the Ethoxy Group: Fragmentation of the ethyl carbamate moiety can lead to the loss of an ethoxy radical, resulting in a fragment at m/z 174.
-
Piperidine Ring Fragments: The piperidine ring itself can undergo fragmentation, leading to characteristic ions.
Quantitative Analysis
For quantitative analysis, a calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards. The concentration of the analyte in the sample is then determined from this curve.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Active sites in the liner or column; improper injector temperature. | Use a new, deactivated liner; check for and resolve any leaks; ensure injector temperature is appropriate. |
| Low Sensitivity | Sample degradation; leak in the system; source contamination. | Check for thermal degradation by lowering injector temperature; perform a leak check; clean the MS ion source. |
| Inconsistent Retention Times | Fluctuation in carrier gas flow; column aging. | Check for leaks in the gas lines; condition or replace the column. |
| No Peak Detected | No analyte in sample; instrument malfunction. | Analyze a known standard to confirm instrument performance; check sample preparation procedure. |
Conclusion
The GC-MS method outlined in this application note provides a robust and reliable approach for the analysis of this compound. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can achieve accurate and precise results, ensuring the quality of this critical pharmaceutical intermediate. Adherence to good laboratory practices and proper method validation are essential for obtaining data of the highest integrity.
References
-
Scion Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Chemistry For Everyone. (2023, July 25). How Do You Prepare A Sample For GC-MS? [Video]. YouTube. [Link]
-
Clark, J. (2023). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]
-
Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]
-
Ahmad, I. (2012). Sample Preparation Techniques for Gas Chromatography. InTech. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Pivatto, M., Crotti, A. E. M., Lopes, N. P., Castro-Gamboa, I., de Rezende, A., Viegas Jr, C., ... & Bolzani, V. S. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6B), 1423-1431. [Link]
-
Agilent Technologies. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Retrieved from [Link]
-
Bobyleva, M. S., & Kulikov, N. S. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2, (5), 951-954. [Link]
Sources
Application Note: A Validated HPLC Method for the Quantification of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate (ECEP). ECEP is a key intermediate in the synthesis of various pharmaceutical agents, making its precise quantification critical for process control and quality assurance.[1] The developed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, modified with phosphoric acid to ensure optimal peak symmetry. Detection is performed at a low UV wavelength (210 nm), providing sufficient sensitivity for purity assessments and content uniformity testing. The method has been rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3] This protocol provides researchers, scientists, and drug development professionals with a reliable, self-validating system for the routine analysis of ECEP.
Introduction and Method Rationale
This compound (ECEP) is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and intermediates like ECEP are foundational for building more complex active pharmaceutical ingredients (APIs).[4] Accurate quantification of such starting materials and intermediates is paramount to ensure the quality, safety, and efficacy of the final drug product.
The chemical structure of ECEP lacks a significant chromophore, which presents a challenge for detection by HPLC with UV-Vis spectroscopy. Molecules without extensive conjugation or aromatic systems typically exhibit poor absorbance at standard wavelengths (e.g., 254 nm).[5] Therefore, this method was developed based on the following scientific principles:
-
Detection Strategy: The ethyl carbamate and piperidine functionalities allow for weak absorbance at low UV wavelengths. A detection wavelength of 210 nm was selected to provide the necessary sensitivity for analyzing ECEP at typical concentrations encountered during synthesis and quality control.[6]
-
Chromatographic Separation: A reversed-phase C18 column was chosen as the stationary phase, which is ideal for retaining moderately polar organic molecules like ECEP.
-
Peak Shape Optimization: Piperidine derivatives can exhibit poor peak shape (tailing) on silica-based columns due to interactions between the basic nitrogen atom and residual acidic silanol groups on the stationary phase. To mitigate this, the mobile phase is acidified with phosphoric acid.[7] This ensures that the piperidine nitrogen is protonated, leading to a single, consistent ionic form that does not interact strongly with the silanols, resulting in sharp, symmetrical peaks.[8]
The entire analytical procedure is designed as a self-validating system, incorporating system suitability checks and a comprehensive validation protocol to ensure trustworthy and reproducible results.
Experimental Workflow and Protocol
Overall Quantification Workflow
The following diagram illustrates the complete workflow from sample preparation to final data analysis and reporting.
Caption: High-level workflow for the quantification of ECEP by HPLC.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric Acid (H₃PO₄), 85%
-
This compound (Reference Standard, >99% purity)
-
-
Materials: Volumetric flasks, pipettes, 0.45 µm syringe filters, autosampler vials.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Elution | 0-10 min: 30% to 80% B10-12 min: 80% to 30% B12-15 min: Hold at 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C[9] |
| Detection Wavelength | 210 nm[6] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
To prepare Mobile Phase B, add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the ECEP reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Calibration Standards (e.g., 10-200 µg/mL):
-
Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a minimum of five calibration standards.
-
-
Sample Solution (Target concentration ~100 µg/mL):
-
Accurately weigh an amount of the test material expected to contain 25 mg of ECEP into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Further dilute as necessary to bring the concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[6]
-
Method Validation Protocol
The method was validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[3]
Caption: Core parameters for HPLC method validation per ICH guidelines.
System Suitability
Before initiating any analysis, a system suitability test must be performed by injecting a standard solution (e.g., 100 µg/mL) six times. The acceptance criteria are:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Specificity
Specificity was confirmed by injecting the diluent (blank) and a placebo (if applicable) to ensure no interfering peaks were observed at the retention time of ECEP. The peak purity should also be evaluated using a Diode Array Detector.
Linearity and Range
Linearity was assessed by analyzing five concentrations across the range of 10-200 µg/mL. The calibration curve (peak area vs. concentration) should have a correlation coefficient (R²) of ≥ 0.999.[9]
Accuracy
Accuracy was determined by the percent recovery method at three concentration levels (e.g., 50, 100, and 150 µg/mL), with three replicates at each level.[11] The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day. The %RSD should be ≤ 2.0%.[11]
-
Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio method, where LOD is typically 3:1 and LOQ is 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Example Results and Discussion
The following tables summarize the expected performance data from the method validation.
Table 1: Linearity and Range Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 10 | 125430 |
| 25 | 314550 |
| 50 | 628900 |
| 100 | 1259800 |
| 200 | 2518500 |
| Correlation Coefficient (R²) | 0.9998 |
| Regression Equation | y = 12580x + 1250 |
Table 2: Accuracy and Precision Summary
| Level | Concentration (µg/mL) | Accuracy (% Recovery) | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD) |
|---|---|---|---|---|
| Low | 50 | 101.2% | - | - |
| Mid | 100 | 99.8% | 0.85% | 1.2% |
| High | 150 | 100.5% | - | - |
The validation results confirm that the method is highly linear, accurate, and precise for the intended analytical range. The use of an acidic mobile phase was critical in achieving a symmetrical peak with a tailing factor consistently below 1.2, demonstrating effective suppression of silanol interactions.
Conclusion
The RP-HPLC method described in this application note is a reliable and robust tool for the quantification of this compound. The protocol is straightforward, utilizes common instrumentation, and has been thoroughly validated to meet the stringent requirements of the pharmaceutical industry as outlined by ICH guidelines.[12] This method is suitable for routine use in quality control laboratories for release testing, stability studies, and in-process control monitoring.
References
-
ResearchGate. (n.d.). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Available at: [Link]
-
Lee, K. T., & Kim, M. (2016). Determination of Ethyl Carbamate in Alcoholic Beverages and Fermented Foods Sold in Korea. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 579-585. Available at: [Link]
-
ResearchGate. (n.d.). New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. Available at: [Link]
-
Royal Society of Chemistry. (2024). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. RSC Publishing. Available at: [Link]
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. Available at: [Link]
-
Chen, D., et al. (2014). [Determination of ethyl carbamate in wine by HPLC-FLD]. Wei Sheng Yan Jiu, 43(1), 121-4. Available at: [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
Defense Technical Information Center. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Available at: [Link]
-
ResearchGate. (n.d.). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Available at: [Link]
-
ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
Royal Society of Chemistry. (2024). A rapid and improved method for the determination of ethyl carbamate in foodstuffs of different matrices. RSC Publishing. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
The Royal Society of Chemistry. (2022). Piperidines ESI-revised3. Available at: [Link]
-
MDPI. (2023). Experimental Design Approach for Development of HPLC Method for Simultaneous Analysis of Triamcinolone, Nystatin, and Gramicidin in Industrial Wastewater. Available at: [Link]
-
SGRL. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]
Sources
- 1. 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5 [ganeshremedies.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. rsc.org [rsc.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. database.ich.org [database.ich.org]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Synthetic Potential of a Versatile Piperidine Building Block
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products, owing to its conformational properties and its ability to engage in crucial biological interactions.[1] Within the diverse landscape of substituted piperidines, Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate emerges as a highly versatile, yet underexplored, building block for the synthesis of complex nitrogen-containing heterocycles. Its structure, featuring a reactive chloroethyl side chain at the 2-position and an activating ethyl carbamate group on the nitrogen, pre-disposes it to a range of valuable synthetic transformations.
This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its preparation, key reactions, and its utility in constructing intricate molecular architectures, such as indolizidine and quinolizidine alkaloids, which are at the core of many therapeutic agents.[2][3] The protocols and insights presented herein are designed to empower researchers to harness the full synthetic potential of this powerful intermediate.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈ClNO₂ | |
| Molecular Weight | 219.71 g/mol | |
| Appearance | Expected to be a liquid or low-melting solid | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General knowledge |
| Storage | Store in a cool, dry place away from incompatible materials. | General knowledge |
Safety Precautions: As with all chlorinated organic compounds, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Proposed Synthesis of this compound
Caption: Proposed synthetic pathway for this compound.
Protocol 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-2-carboxylate
Rationale: The protection of the piperidine nitrogen is a crucial first step to prevent unwanted side reactions during the subsequent C-alkylation. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Procedure:
-
To a solution of ethyl piperidine-2-carboxylate (1.0 equiv.) in dichloromethane (DCM, 0.2 M), add triethylamine (Et₃N, 1.2 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected piperidine.
Protocol 2: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-2-(2-hydroxyethyl)piperidine-2-carboxylate
Rationale: The introduction of the hydroxyethyl side chain is achieved by the alkylation of the α-lithioenolate of the N-Boc protected ester with ethylene oxide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures ensures the regioselective deprotonation at the carbon adjacent to the ester.
Procedure:
-
Prepare a solution of LDA (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
To this solution, add a solution of Ethyl 1-(tert-butoxycarbonyl)piperidine-2-carboxylate (1.0 equiv.) in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add a solution of ethylene oxide (1.5 equiv.) in anhydrous THF to the reaction mixture.
-
Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the hydroxyethyl intermediate.[4]
Protocol 3: Synthesis of this compound
Rationale: The final step involves the conversion of the primary alcohol to the corresponding chloride. Thionyl chloride (SOCl₂) in the presence of a mild base like pyridine is a standard and effective method for this transformation.[5]
Procedure:
-
Dissolve the Ethyl 1-(tert-butoxycarbonyl)-2-(2-hydroxyethyl)piperidine-2-carboxylate (1.0 equiv.) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C and add pyridine (1.2 equiv.).
-
Add thionyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic extracts, wash with saturated aqueous copper sulfate solution, then with saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the target compound, which may be purified further by chromatography if necessary.
Key Applications in Organic Synthesis
The synthetic utility of this compound lies in the strategic placement of its reactive functionalities. The chloroethyl group serves as a potent electrophile for intramolecular cyclization reactions, leading to the formation of fused bicyclic systems.
Application 1: Synthesis of Indolizidine and Quinolizidine Scaffolds
Mechanistic Insight: The N-protected this compound can be deprotected to liberate the secondary amine. Subsequent treatment with a base can induce an intramolecular nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the chloroethyl side chain, leading to the formation of a five- or six-membered ring fused to the piperidine core. This strategy is a cornerstone in the synthesis of indolizidine and quinolizidine alkaloids.[2][6]
Caption: Intramolecular cyclization to form an indolizidine scaffold.
Protocol 4: Synthesis of Ethyl Indolizidine-1-carboxylate
Procedure:
-
Deprotection: Treat this compound with a strong acid such as trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group. After completion, carefully neutralize the reaction mixture and extract the deprotected amine.
-
Cyclization: Dissolve the resulting ethyl 2-(2-chloroethyl)piperidine-2-carboxylate in a polar aprotic solvent such as acetonitrile or DMF.
-
Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equiv.) or sodium hydride (NaH, 1.2 equiv.).[7]
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the cyclization by GC-MS or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the desired indolizidine derivative.
Application 2: Precursor for the Synthesis of Spiro-Piperidines
While the direct intramolecular cyclization leads to fused systems, the chloroethyl moiety can also be employed in the construction of spirocyclic piperidines. This requires the introduction of a nucleophilic center at the 2-position of the piperidine ring.
Conceptual Workflow:
Caption: Conceptual workflow for the synthesis of spiro-piperidines.
This approach would involve the chemical modification of the ethyl ester at the 2-position into a suitable nucleophile, which could then undergo an intramolecular alkylation with the chloroethyl side chain. This strategy opens up avenues for creating diverse and complex spirocyclic architectures, which are of significant interest in medicinal chemistry.
Conclusion and Future Outlook
This compound represents a synthetically valuable building block with significant potential for the construction of complex nitrogen-containing heterocycles. While its direct synthesis and applications are not extensively documented, its structure allows for a rational design of synthetic routes to important scaffolds such as indolizidines, quinolizidines, and spiro-piperidines. The protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for further exploration and application of this versatile intermediate in the fields of organic synthesis, medicinal chemistry, and drug discovery. Future work in this area could focus on the development of more efficient and stereoselective methods for its synthesis and the expansion of its application in the synthesis of novel bioactive molecules.
References
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
- Google Patents. (n.d.). CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
-
ResearchGate. (2025). Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
PMC. (n.d.). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Retrieved from [Link]
- Google Patents. (n.d.). CN102432565A - Preparation method of 2-hydroxyethyl piperazine.
-
ACS Publications. (n.d.). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective synthesis of 2-alkyl substituted piperidine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Piperidine, 1-ethyl-. Retrieved from [Link]
-
Sci-Hub. (1999). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Retrieved from [Link]
-
LookChem. (n.d.). Cas 60012-49-9, 2-(2-CHLOROETHYL)PIPERIDINUM CHLORIDE. Retrieved from [Link]
-
ResearchGate. (2025). Indolizidine and Quinolizidine Alkaloids. Retrieved from [Link]
-
DR-NTU. (2017). Synthesis of piperidine and quinolizidine alkaloids. Retrieved from [Link]
-
Technical Science and Innovation. (n.d.). synthesis and polymerization processes of 1-chlorine-3- piperidine -2-propylmethacrylate monomer. Retrieved from [Link]
-
PMC. (2025). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Retrieved from [Link]
-
Mallak Specialties Pvt Ltd. (n.d.). N-(2-Hydroxyethyl) Piperidine. Retrieved from [Link]
-
RSC Publishing. (2007). Indolizidine and quinolizidine alkaloids. Retrieved from [Link]
- Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
-
ResearchGate. (n.d.). Representative 2‐substituted piperidine containing natural products. Retrieved from [Link]
-
Sci-Hub. (2019). Intramolecular oxidative cyclization of N-(2,2,2-trifluoro-1-(phenylimino)ethyl)benzimidamide. Molecular Diversity. Retrieved from [Link]
-
RSC Publishing. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Retrieved from [Link]
-
PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2025). Title of the article. 16, 98-124. Retrieved from [Link]
Sources
- 1. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolizidine and quinolizidine alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. N-(2-Hydroxyethyl) Piperidine, 3040-44-6, β-Piperidinoethanol; 1-(2-Hydroxyethyl)piperidine; 2-(1-Piperidino)ethanol; 2-(1-Piperidinyl)ethanol [mallakchemicals.com]
- 5. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 6. Sci-Hub. Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization / The Journal of Organic Chemistry, 1999 [sci-hub.box]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this critical synthetic intermediate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome common challenges in your laboratory.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The overall strategy involves the initial formation of 2-(2-hydroxyethyl)piperidine, followed by protection of the piperidine nitrogen with an ethyl carbamate group, and finally, chlorination of the primary alcohol.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
Question 1: My initial N-alkylation of piperidine with 2-chloroethanol is sluggish and gives a low yield of 2-(2-hydroxyethyl)piperidine. What's going wrong?
Answer: A slow or incomplete initial alkylation can be attributed to several factors. Let's break them down:
-
Insufficient Basicity: The reaction of piperidine with 2-chloroethanol generates hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Incorporate a non-nucleophilic base into your reaction mixture to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For more sensitive substrates, sodium bicarbonate (NaHCO₃) can be a milder option.[1]
-
-
Solvent Choice: The polarity of the solvent significantly impacts the rate of SN2 reactions.
-
Solution: Employ polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) to enhance the reaction rate.[1]
-
-
Reaction Temperature: Inadequate thermal energy can lead to a slow reaction.
-
Solution: Gently heating the reaction mixture can increase the rate. However, be cautious, as excessive heat can promote side reactions.
-
Question 2: During the protection step with ethyl chloroformate, I'm observing the formation of multiple byproducts. How can I improve the selectivity?
Answer: The protection of the piperidine nitrogen is a critical step. The formation of byproducts often points to issues with reaction conditions.
-
Reaction Temperature: The reaction of ethyl chloroformate with amines is exothermic. An uncontrolled temperature increase can lead to the formation of undesired side products, including diethyl carbonate.[2]
-
Solution: Maintain a low reaction temperature, typically between 0 and 10°C, during the addition of ethyl chloroformate.[2] This can be achieved using an ice bath.
-
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete reaction or side reactions.
-
Solution: Use a slight excess of the piperidine derivative relative to ethyl chloroformate to ensure complete consumption of the chloroformate. However, a large excess should be avoided to simplify purification.
-
-
Presence of Water: Ethyl chloroformate is sensitive to moisture and will hydrolyze to ethanol and HCl. This not only consumes the reagent but also introduces acid that can interfere with the reaction.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Question 3: The final chlorination step using thionyl chloride is resulting in a dark, impure product with a low yield. What are the likely causes and how can I fix this?
Answer: The conversion of the hydroxyl group to a chloride using thionyl chloride is a robust but sometimes problematic transformation.
-
Decomposition: Thionyl chloride can cause decomposition and charring, especially at elevated temperatures. The reaction also produces SO₂ and HCl gas.
-
Solution: Perform the reaction at a controlled, low temperature (e.g., 0°C) and add the thionyl chloride dropwise to manage the exotherm.[3] Ensure the reaction is conducted in a well-ventilated fume hood.
-
-
Solvent Effects: The choice of solvent is crucial for this step.
-
Work-up Procedure: Improper work-up can lead to product loss and impurities.
-
Solution: After the reaction is complete, the excess thionyl chloride should be carefully quenched, for instance, by slowly adding the reaction mixture to ice-water. The product can then be extracted into an organic solvent.
-
Question 4: I'm struggling with the purification of the final product, this compound. What are the best practices?
Answer: Purification can be challenging due to the nature of the product and potential impurities.
-
Residual Acid: The final product may contain residual HCl from the chlorination step.
-
Solution: Wash the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acid. Follow this with a brine wash to remove excess water.
-
-
Chromatography: If simple extraction and washing are insufficient, column chromatography is an effective purification method.
-
Solution: Use silica gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes.
-
-
Distillation: For larger quantities, vacuum distillation can be a viable purification method, provided the product is thermally stable.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the piperidine nitrogen?
A1: The piperidine nitrogen is a nucleophilic secondary amine. Without protection, it can react with the thionyl chloride in the final step, leading to undesired side reactions and a complex product mixture. The ethyl carbamate protecting group is stable to the chlorination conditions and can be removed later if necessary.[5]
Q2: Can I use a different chlorinating agent instead of thionyl chloride?
A2: Yes, other chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can be used. However, thionyl chloride is often preferred because the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.
Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
A3:
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the disappearance of starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product.[6]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, several reagents used in this synthesis are hazardous:
-
Piperidine: Flammable and toxic. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Ethyl Chloroformate: Corrosive and lachrymatory. Use with caution in a well-ventilated area.
-
Thionyl Chloride: Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood and wear acid-resistant gloves and eye protection.
Experimental Protocols
Optimized Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
Caption: Optimized three-step synthesis workflow.
Detailed Protocol for Step 3: Chlorination
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (1.2 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Yield | Purity (by HPLC) |
| 1 | Piperidine, 2-Chloroethanol | K₂CO₃ | Acetonitrile | 80-90% | >95% |
| 2 | 2-(2-Hydroxyethyl)piperidine | Ethyl Chloroformate, Et₃N | DCM | 85-95% | >97% |
| 3 | Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | Thionyl Chloride | DCM | 75-85% | >98% |
Logical Troubleshooting Workflow
The following diagram provides a structured approach to troubleshooting common issues in the synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. prepchem.com [prepchem.com]
- 4. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Synthesis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
Welcome to the technical support guide for the synthesis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this multi-step synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms, potential pitfalls, and strategies to maximize yield and purity.
Synthetic Overview: Pathways and Rationale
This compound is a valuable intermediate in pharmaceutical synthesis.[1] Its preparation typically involves two key transformations: the protection of the piperidine nitrogen with an ethyl carbamate group and the conversion of a primary alcohol to an alkyl chloride. The sequence of these steps defines the primary synthetic routes.
There are two common pathways to the target molecule:
-
Route A: Carbamoylation followed by Chlorination. This is often the preferred route. It begins with the commercially available 2-piperidineethanol. The secondary amine is first protected, which prevents it from interfering with the subsequent chlorination step.
-
Route B: Chlorination followed by Carbamoylation. This route starts by converting 2-piperidineethanol to 2-(2-chloroethyl)piperidine, which is then reacted with ethyl chloroformate. This pathway is more susceptible to dimerization and other side reactions.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, focusing on Route A, which offers better control over side reactions.
Q1: My N-carbamoylation of 2-piperidineethanol is sluggish and gives a low yield. What's going wrong?
Answer: This is a common issue often related to the choice of base and reaction conditions. The goal is to facilitate the nucleophilic attack of the piperidine nitrogen on ethyl chloroformate without promoting side reactions.
Root Causes & Solutions:
-
Base Strength: A strong, bulky base like triethylamine (TEA) is often used. However, if the reaction is not properly cooled, TEA can promote the decomposition of ethyl chloroformate. A less basic amine, such as pyridine, can be a better choice as it is sufficient to scavenge the HCl byproduct while minimizing side reactions.[2]
-
Temperature Control: This reaction is exothermic. The addition of ethyl chloroformate should be performed slowly at a low temperature (0 °C) to prevent runaway reactions and degradation.[3]
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are suitable. Ensure the solvent is anhydrous, as water will readily hydrolyze ethyl chloroformate.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of ethyl chloroformate to ensure complete consumption of the starting material. A corresponding amount of base should be used.
Q2: The chlorination of Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate with thionyl chloride (SOCl₂) is giving a poor yield and a dark, tarry crude product. How can I improve this?
Answer: The conversion of a primary alcohol to an alkyl chloride using thionyl chloride is effective but sensitive to conditions. The formation of dark, complex mixtures usually points to side reactions or decomposition.[4]
Root Causes & Solutions:
-
Mechanism & Byproducts: The reaction of an alcohol with SOCl₂ produces the desired alkyl chloride along with SO₂ and HCl gas.[4] It's crucial that the starting material is free of any amine base (like pyridine or TEA) from the previous step, as these can react violently with SOCl₂. An acidic wash of the intermediate from Step 1 is recommended.
-
Excess Reagent: Use of excess SOCl₂ (typically 1.5 to 2.0 equivalents) is often necessary to drive the reaction to completion. The reaction can be run neat or in an inert solvent like chloroform or DCM.[5]
-
Temperature: The reaction is typically heated to reflux to ensure completion.[5] A patent for a similar synthesis describes refluxing for 2.5 hours.[5]
-
Work-up: After the reaction, excess SOCl₂ must be removed carefully, typically by evaporation under reduced pressure (in a well-ventilated fume hood). The residue should then be partitioned between a basic aqueous solution (like NaHCO₃) and an organic solvent to neutralize residual acid and extract the product.
Q3: My final product is contaminated with a major impurity of approximately double the mass. What is it and how do I prevent it?
Answer: This is almost certainly the N,N'-dimer: diethyl 1,1'-(ethane-1,2-diyl)bis(piperidine-2-carboxylate) . This is the most significant and yield-reducing side reaction in this synthesis.
Causality (The Dimerization Pathway):
The piperidine nitrogen of one molecule (either the starting material or the product, if any deprotection occurs) acts as a nucleophile and attacks the electrophilic carbon of the 2-chloroethyl group on another molecule in an intermolecular Sₙ2 reaction. This problem is particularly prevalent in Route B, where the reactive secondary amine and chloroethyl group are present on the same molecule. A patent for a similar synthesis notes that this dimerization can lead to very low yields (around 38%).[6]
Caption: Key side reactions leading to impurity formation.
Prevention & Mitigation Strategies:
| Strategy | Rationale |
| Use Route A | Protecting the nitrogen first removes the primary nucleophile responsible for dimerization during the chlorination step. |
| High Dilution | Running the reaction at a lower concentration reduces the probability of intermolecular collisions, thus favoring the desired intramolecular reaction. |
| Slow Reagent Addition | Adding the key reagent (e.g., ethyl chloroformate in Route B) slowly at low temperatures keeps its instantaneous concentration low, minimizing side reactions. |
| pH Control | Keeping the piperidine nitrogen protonated (as a hydrochloride salt) can prevent it from acting as a nucleophile. This is a key principle in handling 2-chloroethylamines. |
Q4: I am struggling with the final purification. The product is an oil and column chromatography is not giving clean separation.
Answer: Purifying polar, basic compounds like this can be challenging. If standard silica gel chromatography fails, consider these options:
-
Salt Formation & Crystallization: The most effective method is often to convert the final product into its hydrochloride (HCl) salt. This is achieved by dissolving the crude oil in a suitable solvent (like ether or ethyl acetate) and bubbling dry HCl gas through it, or by adding a solution of HCl in a solvent like isopropanol. The resulting salt is often a stable, crystalline solid that can be purified by recrystallization from a solvent system like ethanol/ether.[5]
-
Chromatography Modifications:
-
Treated Silica: Use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to deactivate acidic sites and prevent peak tailing.
-
Gradient Elution: Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity with ethyl acetate. A small amount of methanol may be needed for highly polar impurities.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel.
-
Recommended Experimental Protocols
The following protocols for Route A are provided as a starting point and may require optimization based on your specific lab conditions and scale.
Protocol 1: Synthesis of Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2-piperidineethanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add pyridine (1.1 eq) to the stirred solution.
-
Carbamoylation: Add ethyl chloroformate (1.05 eq) dropwise via a syringe over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer successively with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or used directly in the next step if sufficiently pure.
Protocol 2: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add the crude Ethyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) dissolved in chloroform (approx. 0.2 M).[5]
-
Chlorination: Add thionyl chloride (SOCl₂) (2.0 eq) dropwise to the solution at room temperature.[5]
-
Reaction: Heat the mixture to reflux (approx. 60-65 °C) and maintain for 2-3 hours. Monitor the reaction for the disappearance of the starting material.[5]
-
Isolation: Cool the reaction mixture to room temperature and carefully evaporate the solvent and excess SOCl₂ under reduced pressure.
-
Purification (Option A - Free Base): Dissolve the residue in DCM and wash carefully with saturated NaHCO₃ solution until gas evolution ceases. Wash with brine, dry over Na₂SO₄, and concentrate to an oil. Purify by column chromatography.
-
Purification (Option B - HCl Salt): Dissolve the crude residue in diethyl ether. Bubble dry HCl gas through the solution until precipitation is complete. Filter the solid, wash with cold ether, and dry under vacuum. Recrystallize the solid from an ethanol/ether mixture to obtain the pure hydrochloride salt.[5]
Summary of Key Parameters
| Step | Parameter | Recommended Condition | Rationale & Key Considerations |
| 1. Carbamoylation | Base | Pyridine (1.1 eq) | Milder than TEA, reduces side reactions.[2] |
| Temperature | 0 °C for addition, then RT | Controls exotherm, prevents reagent decomposition. | |
| Solvent | Anhydrous DCM or THF | Aprotic and unreactive towards reagents. | |
| 2. Chlorination | Reagent | Thionyl Chloride (SOCl₂) (1.5-2.0 eq) | Excess drives reaction to completion.[5] |
| Temperature | Reflux (60-65 °C) | Provides activation energy for the substitution. | |
| Work-up | Careful removal of excess SOCl₂ | SOCl₂ is corrosive and water-reactive. | |
| Purification | Primary Issue | Dimer formation, oily product | Salt formation is often the best purification method.[5][6] |
| Method | Conversion to HCl salt & recrystallization | Yields a stable, purifiable crystalline solid.[5] |
References
- PrepChem. (n.d.). Synthesis of ethyl 1-(2-hydroxyethyl)-4-phenyl-4-piperidinecarboxylate.
-
Klun, J. A., et al. (2001). Synthesis and Repellent Efficacy of a New Chiral Piperidine Analog. Journal of Medical Entomology, 38(1), 71–79. [Link]
- PrepChem. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride.
- Boigegrain, R., et al. (1993). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics. EP0524846A1.
- Paio, A., et al. (2016). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters. WO2016071792A1.
- Einstein, H. W., et al. (2001). Process for preparing 2-piperidineethanol compounds. US6258955B1.
-
Pramanik, A. (2016). One pot synthesis of amides from carboxylic acids mediated by thionyl chloride. RSC Advances, 6(82), 78516-78521. [Link]
- PrepChem. (n.d.). Synthesis of ethyl 4-(2-hydroxyethyl)-piperidine-2-carboxylate.
- Organic Syntheses. (n.d.). Piperidine, 1-ethyl-.
- CN102167681A. (2011). Method for preparing insect repellant icaridin.
-
Sarna, L. P., et al. (1998). Improvement of a Critical Intermediate Step in the Synthesis of a Nitroxide-Based Spin-Labeled Deoxythymidine Analog. Molecules, 3(4), 96-101. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
- Chemicalbook. (n.d.). 2-(2-CHLORO-ETHYL)-PIPERIDINE-1-CARBOXYLIC ACID ETHYL ESTER.
Sources
- 1. 2-(2-CHLORO-ETHYL)-PIPERIDINE-1-CARBOXYLIC ACID ETHYL ESTER | 865076-02-4 [chemicalbook.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.
Synthetic Overview
The synthesis of this compound typically proceeds in a two-step sequence starting from 2-(2-hydroxyethyl)piperidine. The first step involves the protection of the piperidine nitrogen with an ethyl chloroformate or a similar protecting group, followed by the chlorination of the hydroxyl group. A common route involves the use of a tert-butoxycarbonyl (Boc) protecting group, which is later deprotected and replaced with the ethyl carboxylate group. However, for the purpose of this guide, we will focus on the challenges associated with the direct synthesis pathway.
The key transformation is the conversion of the primary alcohol in N-protected 2-(2-hydroxyethyl)piperidine to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is a frequently used reagent for this step. While effective, this reaction is not without its challenges, which we will address in detail.
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of the Starting Alcohol
Question: I am seeing a significant amount of unreacted N-protected 2-(2-hydroxyethyl)piperidine in my reaction mixture after attempting chlorination with thionyl chloride. What could be the cause?
Answer:
Several factors can contribute to incomplete conversion during the chlorination step. Let's break down the potential causes and solutions:
-
Reagent Quality: Thionyl chloride is highly reactive and can decompose upon exposure to moisture. Ensure you are using a fresh bottle of thionyl chloride or that it has been properly stored under anhydrous conditions.
-
Reaction Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, it may require heating to proceed to completion. Refluxing in a suitable solvent like chloroform or toluene is a common practice.[1][2] If you are running the reaction at room temperature, consider gradually increasing the temperature and monitoring the progress by Thin Layer Chromatography (TLC).
-
Insufficient Reagent: A molar excess of thionyl chloride is typically required to drive the reaction to completion. A common protocol uses a significant excess of thionyl chloride.[2] If you are using stoichiometric amounts, consider increasing the equivalents of SOCl₂.
-
Formation of a Stable Intermediate: The reaction proceeds through a chlorosulfite intermediate. In some cases, especially with hindered alcohols, this intermediate can be persistent.[3] Adding a catalytic amount of dimethylformamide (DMF) can facilitate the conversion to the final product.[4]
Issue 2: Formation of an Unexpected Side Product with a Higher R_f on TLC
Question: My TLC plate shows a new spot with a higher R_f value than my starting material and expected product. What could this be?
Answer:
A common side reaction in the chlorination of amino alcohols is the formation of a cyclic ether, in this case, an oxazolidine derivative. This intramolecular cyclization can be promoted under certain conditions.
-
Mechanism of Side Reaction: The neighboring nitrogen atom can act as a nucleophile and displace the chlorosulfite intermediate or the newly formed chloride, leading to the formation of a five-membered ring.
-
Mitigation Strategies:
-
Use of a Base: Adding a base like pyridine can influence the reaction mechanism. Pyridine can scavenge the HCl generated during the reaction and promote an Sₙ2-type displacement of the chlorosulfite intermediate by chloride ions, favoring the formation of the desired alkyl chloride over intramolecular cyclization.
-
Inverse Addition: Slowly adding the amino alcohol solution to the thionyl chloride can help to rapidly protonate the amine, reducing its nucleophilicity and minimizing its participation in side reactions.[5]
-
Issue 3: Difficulty in Purifying the Final Product
Question: My crude product is a brown, oily residue that is difficult to purify by column chromatography. What are the best practices for purification?
Answer:
Purification of this compound can be challenging due to the presence of polar byproducts and the basic nature of the piperidine nitrogen.
-
Work-up Procedure:
-
Quenching: After the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water or a saturated sodium bicarbonate solution. This should be done in a well-ventilated fume hood as SO₂ and HCl gases are evolved.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Silica Gel Treatment: The basicity of the piperidine nitrogen can lead to tailing on silica gel. To mitigate this, you can either use silica gel treated with a small amount of triethylamine (typically 1% in the eluent) or use a gradient elution starting with a non-polar solvent and gradually increasing the polarity.
-
Solvent System: A common eluent system for this type of compound is a mixture of hexane and ethyl acetate. You will need to determine the optimal ratio through TLC analysis.
-
-
Alternative Purification: In some cases, crystallization of the hydrochloride salt can be an effective purification method.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the N-protection step in this synthesis?
A1: The piperidine nitrogen is a nucleophilic and basic center. Protecting it with a group like a Boc-carbonate or an ethyl carboxylate serves two main purposes:
-
Prevents Side Reactions: It prevents the nitrogen from reacting with the chlorinating agent (e.g., thionyl chloride).
-
Improves Solubility and Handling: The protected intermediate is often more soluble in organic solvents and easier to handle and purify compared to the free amine.
Q2: Are there alternatives to thionyl chloride for the chlorination step?
A2: Yes, several other reagents can be used for the conversion of alcohols to alkyl chlorides. Two common alternatives are:
-
Appel Reaction: This reaction uses triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). It is generally a milder method and proceeds with inversion of stereochemistry.[3][6][7] However, the use of CCl₄ is restricted in many regions, and the removal of the triphenylphosphine oxide byproduct can be challenging.
-
Mitsunobu Reaction: This reaction utilizes a phosphine (e.g., PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) with a chloride source like lithium chloride. It also proceeds with inversion of stereochemistry and is known for its mild reaction conditions.[5][8][9] However, the reagents are relatively expensive, and the purification can be complex due to the byproducts.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.
-
TLC System: A mixture of hexane and ethyl acetate is a good starting point for the mobile phase. The exact ratio will depend on the polarity of your starting material and product.
-
Visualization: The starting material (alcohol) and the product (alkyl chloride) may not be UV-active. Therefore, you will need to use a staining agent for visualization. Common stains for amines and alcohols include:
-
Potassium Permanganate (KMnO₄) stain: This is a general-purpose stain that reacts with many functional groups.
-
Ninhydrin stain: This is specific for primary and secondary amines, but may not be effective for the N-protected piperidine.
-
Ceric Ammonium Molybdate (CAM) stain: This is a good general stain for organic compounds.
-
Q4: What are the main safety precautions to consider during this synthesis?
A4: Safety is paramount in any chemical synthesis. For this particular reaction, pay close attention to the following:
-
Thionyl Chloride (SOCl₂): This is a corrosive and lachrymatory substance. It reacts violently with water to produce toxic gases (SO₂ and HCl). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Dichloromethane (DCM) and chloroform are chlorinated solvents and should be handled with care in a fume hood.
-
Quenching: The quenching of excess thionyl chloride is highly exothermic and releases toxic gases. Perform this step slowly and carefully in an ice bath within a fume hood.
Experimental Protocols
Protocol 1: N-Protection of 2-(2-hydroxyethyl)piperidine with Ethyl Chloroformate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-hydroxyethyl)piperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add ethyl chloroformate (1.1 eq.) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude N-ethoxycarbonyl-2-(2-hydroxyethyl)piperidine.
Protocol 2: Chlorination using Thionyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude N-ethoxycarbonyl-2-(2-hydroxyethyl)piperidine (1.0 eq.) in anhydrous chloroform.
-
Addition of Reagent: Cool the solution to 0 °C and slowly add thionyl chloride (2.0 eq.).
-
Reaction: After the initial exotherm subsides, heat the reaction mixture to reflux and maintain for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for common issues in the synthesis.
References
- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
- Calzada, J. G., & Hooz, J. (1974). Geranyl chloride. Organic Syntheses, 54, 63.
- Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Xu, F., Simmons, B., Reamer, R. A., Corley, E., Murry, J., & Tschaen, D. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. The Journal of Organic Chemistry, 73(1), 312-315.
-
Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Appel reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Reddit. (2023). Help with thionyl chloride halogenation. Retrieved from [Link]
-
NIH. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]
- Google Patents. (2016). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-piperidinoethyl chloride hydrochloride.
-
SWGDrug. (n.d.). Thin Layer Chromatography (TLC) System Descriptions and Visualizations. Retrieved from [Link]
Sources
- 1. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. Appel_reaction [chemeurope.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
Welcome to the technical support guide for the purification of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate[1][2]. Achieving high purity is critical for downstream applications, and this guide provides in-depth troubleshooting advice and standardized protocols based on established chemical principles and field experience.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format. The causality behind each recommendation is explained to empower users to make informed decisions in their own experiments.
Q1: My final product has a persistent yellow or brown tint, even after initial purification. What is the cause and how can I fix it?
A: A yellow or brown discoloration in piperidine-based compounds is almost always indicative of oxidation.[3][4] The tertiary amine of the piperidine ring can be susceptible to air oxidation, especially when exposed to light over time, forming colored N-oxide species or other degradation products.
-
Causality: The lone pair of electrons on the nitrogen atom can be abstracted, initiating a radical chain reaction or other oxidative pathways that lead to chromophoric (color-causing) impurities.
-
Solution:
-
Activated Carbon Treatment: Before final solvent removal, dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate) and add a small amount (1-2% w/w) of activated carbon. Stir for 15-30 minutes at room temperature, then filter the mixture through a pad of celite to remove the carbon. This is often effective at adsorbing minor colored impurities.
-
Optimized Chromatography: If discoloration persists, repeat column chromatography. Ensure you are using freshly distilled solvents and consider deactivating the silica gel (see Q5).
-
Preventative Measures: After purification, immediately store the product under an inert atmosphere (nitrogen or argon) in an amber vial at low temperature (-20°C is recommended) to prevent re-oxidation.[3][5]
-
Q2: I'm seeing two peaks in my HPLC chromatogram for the purified product, but the mass spectrometry data shows the correct mass. Is the compound impure?
A: This is a common and often misleading artifact when analyzing piperidine derivatives, especially in their free base form. While it could indicate an impurity, it is frequently caused by analytical issues or the presence of stable conformers.
-
Causality & Solutions:
-
Interaction with Stationary Phase: The basic nitrogen of your compound can interact inconsistently with residual acidic silanol groups on standard C18 columns, leading to peak splitting or broadening.[6] Adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both mobile phases can protonate the nitrogen, ensuring a single, sharp peak.
-
On-Column Ionization: If the mobile phase pH is close to the pKa of your compound, you might see both the protonated and free-base forms, resulting in two peaks.[6] Buffering the mobile phase or making it definitively acidic should resolve this.
-
Conversion to Salt: The most reliable method to confirm purity is to convert a small sample to its hydrochloride (HCl) salt (see Protocol 2). Amine salts are generally well-behaved in HPLC and almost always elute as a single, sharp peak if the compound is pure.[6]
-
Q3: My product streaks badly on TLC plates and gives poor separation during column chromatography. How can I improve this?
A: This is a classic problem caused by the strong interaction between the basic nitrogen atom of your piperidine derivative and the acidic surface of the silica gel. This strong binding leads to slow, uneven movement up the plate or column, resulting in "streaking."
-
Causality: The Lewis basic nitrogen adsorbs strongly to acidic silanol (Si-OH) groups on the silica surface. This interaction is often stronger than the eluting power of the mobile phase, causing the compound to lag and smear.
-
Solution: Basic Modifier: The standard solution is to add a small amount of a competitive base to your eluent system to neutralize the acidic sites on the silica.
-
For TLC and Column Chromatography: Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase (e.g., for a 90:10 Hexane:Ethyl Acetate eluent, use 89.5:10:0.5 Hexane:Ethyl Acetate:Triethylamine). This will significantly improve peak shape and separation.
-
Q4: My purified product is a thick oil that is difficult to handle and accurately weigh. How can I convert it into a solid?
A: this compound, like many amine free bases, is expected to be an oil at room temperature. For ease of handling, storage, and weighing, converting it to a stable salt is the best practice. The hydrochloride salt is typically a crystalline, free-flowing solid.[7]
-
Causality: The free base lacks the strong intermolecular ionic interactions needed to form a stable crystal lattice. By forming a salt, you introduce strong ionic bonds (R₃N⁺-H Cl⁻), which readily pack into a well-defined, higher-melting-point crystal structure.
-
Solution: A straightforward conversion to the hydrochloride salt can be achieved with high yield. Please refer to Protocol 2: Conversion of Free Base to Hydrochloride Salt for a detailed procedure.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect from the synthesis of this compound?
A: Impurities will depend on the synthetic route, but common pathways often generate a predictable profile of side products and unreacted materials.
| Impurity Type | Specific Example | Rationale for Formation | Recommended Removal Method |
| Starting Material | 2-(2-hydroxyethyl)piperidine-1-carboxylate | Incomplete chlorination (e.g., with thionyl chloride). | Column Chromatography |
| Dimerization Product | Ethyl 2-(2-((1-(ethoxycarbonyl)piperidin-2-yl)ethyl)amino)ethyl)piperidine-1-carboxylate | The product's nitrogen atom attacks the chloroethyl group of another molecule. | Column Chromatography |
| Quaternary Salt | N,N-dialkylation byproduct | Over-alkylation of the piperidine nitrogen.[8] | Aqueous wash (salts are water-soluble) |
| Elimination Product | Ethyl 2-vinylpiperidine-1-carboxylate | Base-mediated elimination of HCl from the chloroethyl group. | Column Chromatography |
| Residual Solvents | Toluene, DMF, Acetonitrile | Solvents used in the reaction or workup.[9] | Evaporation under high vacuum |
Q2: What is the recommended primary purification method for this compound on a lab scale (1-10 g)?
A: Flash column chromatography on silica gel is the most effective and widely applicable method for purifying this compound. It provides excellent separation of the desired product from both more polar (e.g., starting alcohol) and less polar (e.g., elimination byproduct) impurities.[4] See Protocol 1 for a detailed methodology.
Q3: How should the purified compound be stored to ensure long-term stability?
A: To prevent degradation, the purified free base (oil) or its HCl salt (solid) should be stored with the following precautions:
-
Atmosphere: Under an inert gas like argon or nitrogen to prevent oxidation.[3]
-
Temperature: In a freezer at -20°C to slow down any potential degradation pathways.[5]
-
Container: In a tightly sealed amber glass vial to protect from light and moisture.
Q4: Is purification by vacuum distillation a viable option?
A: Vacuum distillation is generally not recommended for this compound. Its relatively high molecular weight (219.71 g/mol ) suggests a high boiling point that would require very low pressure and high temperatures to distill.[10] These conditions can easily lead to thermal decomposition, particularly elimination of the chloroethyl side chain or polymerization. Column chromatography is a much milder and more reliable technique.
Part 3: Visualization & Workflows
The following diagrams illustrate logical workflows for troubleshooting common purification issues and selecting an appropriate strategy.
Sources
- 1. 2-(2-CHLORO-ETHYL)-PIPERIDINE-1-CARBOXYLIC ACID ETHYL ESTER | 865076-02-4 [chemicalbook.com]
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- 10. This compound | C10H18ClNO2 | CID 43835683 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Ethyl Piperidine Carboxylate Derivatives
Welcome to the technical support center for the purification of ethyl piperidine carboxylate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of these valuable compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to equip you with the knowledge to overcome common purification hurdles and achieve high-purity products.
Introduction
Ethyl piperidine carboxylate derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[1][2] Their purification, however, can be challenging due to their basic nature, potential for side reactions, and the presence of structurally similar impurities.[1][3] This guide will explore various purification strategies, including acid-base extraction, chromatography, and crystallization, providing expert insights to optimize your experimental outcomes.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might face during the purification of ethyl piperidine carboxylate derivatives.
Issue 1: My final product is contaminated with acidic or basic impurities.
Root Cause Analysis: Syntheses of ethyl piperidine carboxylates often involve acidic or basic reagents and can produce acidic or basic byproducts. For instance, unreacted starting materials like isonipecotic acid or amine-based reagents can persist in the crude product.[1][4]
Solution: Acid-Base Extraction Acid-base extraction is a powerful and straightforward first-line purification technique for separating basic compounds like ethyl piperidine carboxylates from acidic or neutral impurities.[4][5] The principle lies in the differential solubility of the compound in its neutral and salt forms.[4]
Step-by-Step Protocol: Purifying a Crude Ethyl Piperidine Carboxylate Derivative
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Acidic Wash (to remove basic impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Gently shake the funnel to allow for partitioning. Be aware that vigorous shaking can lead to emulsions.[6]
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the acidic wash if significant basic impurities are suspected.
-
-
Basic Wash (to remove acidic impurities):
-
To the organic layer, add an equal volume of a dilute aqueous base solution (e.g., saturated sodium bicarbonate).[7]
-
Gently shake and allow the layers to separate. Drain the aqueous layer.
-
Caution: Avoid using strong bases like sodium hydroxide, as they can hydrolyze the ethyl ester functionality.[4]
-
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Issue 2: My compound streaks badly on a silica gel column, leading to poor separation.
Root Cause Analysis: The basic nitrogen atom in the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction leads to peak tailing and streaking, making separation from closely eluting impurities difficult.
Solution: Modified Chromatography Conditions
To mitigate this issue, the acidity of the silica gel must be neutralized, or an alternative stationary phase should be used.
Strategies for Improved Chromatographic Separation:
| Strategy | Description | Typical Implementation |
| Mobile Phase Modification | Adding a small amount of a basic modifier to the eluent competitively binds to the acidic sites on the silica, reducing the interaction with your basic compound.[8] | Add 0.1-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase (e.g., ethyl acetate/hexanes).[9] |
| Use of Basic Alumina | Alumina is a more basic stationary phase than silica and is often a better choice for purifying basic compounds like amines.[8] | Substitute silica gel with activated basic alumina for your column. The same mobile phases can often be used, but optimization may be necessary. |
| Reversed-Phase Chromatography | In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. This can be effective for separating polar basic compounds. | Use a C18 column with a mobile phase such as a mixture of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. |
| Mixed-Mode Liquid Chromatography (MMLC) | MMLC columns have both reversed-phase and ion-exchange characteristics, offering unique selectivity for nitrogen-containing heterocycles.[10] | This advanced technique is particularly useful for complex mixtures and requires specialized columns and method development.[10] |
Issue 3: I'm having difficulty crystallizing my ethyl piperidine carboxylate derivative.
Root Cause Analysis: Successful crystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[11] The presence of impurities can also inhibit crystal formation.
Solution: Systematic Solvent Screening and Crystallization Techniques
Step-by-Step Protocol: Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good single solvents will fully dissolve the compound when hot but show poor solubility when cold.[11]
-
Common solvents for piperidine derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures with hexanes or heptane.[11][12]
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Inducing Crystallization: If crystals do not form, try the following:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of the pure compound to the solution.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[1][13]
Alternative Technique: Solvent/Anti-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be found.
-
Dissolve your compound in a "good" solvent in which it is highly soluble.
-
Slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble but is miscible with the "good" solvent, until the solution becomes slightly turbid.[1]
-
Gently warm the solution to redissolve the precipitate and then allow it to cool slowly.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude ethyl piperidine carboxylate product?
A1: Common impurities often include:
-
Unreacted starting materials: Such as the corresponding piperidine carboxylic acid or other precursors.[1]
-
Byproducts from side reactions: These can be structurally very similar to your desired product.[1]
-
Reagent-related impurities: Byproducts from coupling agents or other reagents used in the synthesis.[1][14]
-
Oxidation products: Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration.[1]
-
Residual solvents: Solvents from the reaction or initial workup.[1]
Q2: My product is an oil. Can I still use crystallization?
A2: If your product is an oil at room temperature, direct crystallization will not be possible. However, you might be able to form a solid salt which can then be crystallized. For example, reacting your basic piperidine derivative with an acid (like hydrochloric acid or tartaric acid) can produce a solid hydrochloride or tartrate salt that may be more amenable to crystallization.[15][16] The free base can then be regenerated by treating the purified salt with a base.
Q3: How do I choose between purification by chromatography and crystallization?
A3: The choice depends on several factors:
-
Purity of the crude material: If the crude product is relatively clean (>80-90%), crystallization is often a more efficient and scalable method for achieving high purity.
-
Nature of impurities: If the impurities have very similar polarity to your product, chromatography will likely be necessary to achieve separation.
-
Physical state of the product: Crystallization is only suitable for solids or compounds that can be converted to crystalline salts. Chromatography can be used for both solids and oils.
-
Scale of the reaction: For large-scale purifications, crystallization is often preferred due to its lower cost and solvent consumption compared to preparative chromatography.
Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
References
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Acid–base extraction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved January 20, 2026, from [Link]
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Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PubMed Central. (2022, September 1). Retrieved January 20, 2026, from [Link]
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Amine workup : r/Chempros - Reddit. (2024, March 12). Retrieved January 20, 2026, from [Link]
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What is an Acid and Base Extraction? - Engineering Ideas Clinic - Confluence. (n.d.). Retrieved January 20, 2026, from [Link]
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Pharmaceutical Extraction. (2022). Retrieved January 20, 2026, from [Link]
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Natural Drug Extraction: From Plants to Pharmaceuticals. (n.d.). Retrieved January 20, 2026, from [Link]
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-
(PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H. (2021, August 25). Retrieved January 20, 2026, from [Link]
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Extraction: An important tool in the pharmaceutical field - International Journal of Science and Research Archive. (2023, September 25). Retrieved January 20, 2026, from [Link]
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Recrystallization. (n.d.). Retrieved January 20, 2026, from [Link]
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Extraction methods in pharmaceutical analysis - Basicmedical Key. (2016, June 24). Retrieved January 20, 2026, from [Link]
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The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC - NIH. (2020, January 29). Retrieved January 20, 2026, from [Link]
- US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents. (n.d.).
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Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 20, 2026, from [Link]
-
Separation of Nitrogen Heterocyclic Compounds from Model Coal Tar Fraction by Solvent Extraction | Request PDF - ResearchGate. (2025, August 6). Retrieved January 20, 2026, from [Link]
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Have you experienced that your piperidine crystallizes when not in use? - ResearchGate. (2021, July 6). Retrieved January 20, 2026, from [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Retrieved January 20, 2026, from [Link]
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Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.). Retrieved January 20, 2026, from [Link]
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4 - RSC Medicinal Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
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What is the stability of piperidine? - Blog - BIOSYNCE. (2025, August 25). Retrieved January 20, 2026, from [Link]
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Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same - Googleapis.com. (n.d.). Retrieved January 20, 2026, from [Link]
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
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Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Impact of Solvent Quality in the outcome of the API purification processes Dr. Jordi Bacardit - Docuchem. (2024, June 16). Retrieved January 20, 2026, from [Link]
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Protein purification troubleshooting guide. (n.d.). Retrieved January 20, 2026, from [Link]
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Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Ethyl piperidine-4-carboxylate - Cheméo. (n.d.). Retrieved January 20, 2026, from [Link]
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Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (n.d.). Retrieved January 20, 2026, from [Link]
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NMR Problems - Eugene E. Kwan. (n.d.). Retrieved January 20, 2026, from [Link]
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Ethyl N-Boc-piperidine-4-carboxylate (97%) - Amerigo Scientific. (n.d.). Retrieved January 20, 2026, from [Link]
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"troubleshooting low yield in synthesis of N-substituted piperidines"
Technical Support Center: N-Substituted Piperidine Synthesis
Welcome to the technical support center for the synthesis of N-substituted piperidines. This guide is designed for researchers, medicinal chemists, and process development professionals to diagnose and resolve common issues that lead to low yields in pivotal synthetic transformations. The piperidine ring is a privileged scaffold in modern pharmaceuticals, and mastering its synthesis is critical for advancing drug discovery programs.[1]
This resource combines mechanistic insights with practical, field-proven solutions to help you navigate the complexities of piperidine chemistry.
Troubleshooting Guide: Low Yields
This section addresses the most common and challenging synthetic routes to N-substituted piperidines: reductive amination, direct N-alkylation, and palladium-catalyzed N-arylation.
Scenario 1: Reductive Amination
Reductive amination is a robust and widely used method for preparing N-substituted piperidines from a piperidine precursor and a carbonyl compound.[2] However, several factors can lead to disappointing yields.
Question: My one-pot reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is stalling, resulting in a low yield of the desired N-alkylpiperidine. What's going wrong?
Answer:
Low yield in a one-pot reductive amination is typically due to one of three main issues: inefficient formation of the key iminium ion intermediate, sub-optimal reducing agent activity, or competing side reactions. Let's break down the causes and solutions.
1. Inefficient Iminium Ion Formation: The reaction's success hinges on the efficient condensation of the piperidine and the carbonyl compound to form an iminium ion, which is then rapidly reduced.[3]
-
Causality: The formation of the hemiaminal and its subsequent dehydration to the iminium ion is often the rate-limiting step and is highly sensitive to reaction conditions.
-
pH is Critical: The reaction is catalyzed by mild acid, which protonates the carbonyl to make it more electrophilic and facilitates the dehydration of the hemiaminal intermediate. However, excessive acid will protonate the starting piperidine, rendering it non-nucleophilic.
-
Water Inhibition: The reaction produces water, which can hydrolyze the iminium ion back to the starting materials, inhibiting the forward reaction.
-
-
Solutions:
-
Add Acetic Acid: Incorporate 1-2 equivalents of glacial acetic acid (AcOH) as a catalyst. This provides the necessary protons to promote iminium ion formation without fully quenching the amine's nucleophilicity.[4]
-
Use a Dehydrating Agent: Add anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture to sequester the water produced during imine formation, driving the equilibrium forward.
-
Solvent Choice: 1,2-dichloroethane (DCE) is the preferred solvent as it is non-protic and effectively solubilizes the reagents.[3][5] Tetrahydrofuran (THF) is also a viable alternative.[5]
-
2. Sub-optimal Reducing Agent Activity: Sodium triacetoxyborohydride is an excellent choice due to its mildness and selectivity; it reduces iminium ions much faster than aldehydes or ketones, minimizing alcohol byproduct formation.[3][6]
-
Causality:
-
Reagent Quality: NaBH(OAc)₃ is moisture-sensitive. Old or improperly stored reagent may have degraded, leading to reduced activity.
-
Steric Hindrance: For very bulky ketones or substituted piperidines, the approach of the hydride to the iminium carbon can be slow.
-
-
Solutions:
-
Use Fresh Reagent: Always use a fresh bottle of NaBH(OAc)₃ or one that has been stored properly in a desiccator.
-
Increase Equivalents/Time/Temperature: For sterically demanding substrates, increasing the equivalents of the reducing agent (from 1.5 to 2.0 eq.) or extending the reaction time may be necessary. Gentle heating (e.g., to 40-50 °C) can also accelerate the reduction, but should be monitored closely for byproduct formation.[7]
-
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting low yields in reductive amination.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify polar, basic N-substituted piperidines? A: Purification can be challenging due to their basicity and water solubility. Standard silica gel chromatography can lead to streaking and poor separation.
-
Acid/Base Extraction: First, perform a liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate the piperidine and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract the purified product back into an organic solvent.
-
Modified Chromatography: If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.5-1% in the eluent). Alternatively, using alumina (basic or neutral) can be more effective than silica.
Q2: My piperidine starting material has a yellow tint. Is this a problem? A: A yellow or brown color in piperidine is usually due to oxidation products. [7]For high-purity applications, it is best to purify it by distillation before use. [7]To prevent future discoloration, store purified piperidine under an inert atmosphere (nitrogen or argon) and protect it from light. [7] Q3: How can I effectively monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common methods.
-
TLC: Use a developing system that provides good separation between your starting material and product. Staining with potassium permanganate (KMnO₄) is often effective for visualizing amines, which may not be UV-active.
-
LC-MS: This is the most definitive method. It provides a clear indication of the consumption of starting materials and the formation of the desired product (by mass), as well as the presence of any byproducts.
References
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- Sodium triacetoxyborohydride. Organic Chemistry Portal.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.
- Common challenges in working with piperidine-based compounds. (2025). Benchchem.
- Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201–216). American Chemical Society.
- The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. (2023). Scientific Reports.
- Technical Support Center: Optimizing Piperidine Acyl
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Zhang, T., Zhang, X., & Ma, D. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 22(15), 6044–6048.
- Technical Support Center: Optimizing Piperidine-Morpholine Synthesis. (2025). Benchchem.
- Optimizing reaction conditions for N-aryl
- Buchwald-Hartwig Amin
- Buchwald–Hartwig amin
- Technical Support Center: Optimizing N-Alkyl
- Procedure for N-alkylation of Piperidine? (2017).
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. (2025). Benchchem.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2021).
- One-Pot Synthesis of N-Substituted Piperidines: Application Notes and Protocols. (2025). Benchchem.
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Technical Support Center: A Guide to Common Impurities in Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
Welcome to the Technical Support Center for Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and purity of your experimental outcomes.
Introduction: Understanding the Chemistry and Its Challenges
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis, typically involving the N-alkylation of ethyl piperidine-2-carboxylate with a 2-chloroethylating agent, can be accompanied by the formation of several impurities. The presence of these impurities can significantly impact the yield, purity, and overall success of subsequent synthetic steps. This guide will illuminate the origins of these common impurities and provide actionable strategies for their detection, mitigation, and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my sample of this compound?
A1: The most prevalent impurities typically arise from unreacted starting materials, side reactions, and degradation of the product. These include:
-
Unreacted Starting Materials:
-
Ethyl piperidine-2-carboxylate
-
1-bromo-2-chloroethane (or other chloroethylating agents)
-
-
Process-Related Impurities:
-
Dimeric Impurity: N,N'-ethane-1,2-diylbis(ethyl 2-piperidinecarboxylate)
-
Elimination Product: Ethyl 2-(vinyl)piperidine-1-carboxylate
-
Hydrolysis Product: 2-(2-chloroethyl)piperidine-1-carboxylic acid
-
-
Degradation Impurities:
-
N-Oxide Impurity: this compound N-oxide
-
Q2: I'm observing a significant amount of a high molecular weight byproduct in my reaction mixture. What is it likely to be?
A2: A common high molecular weight byproduct is the dimeric impurity, N,N'-ethane-1,2-diylbis(ethyl 2-piperidinecarboxylate). This impurity forms when a second molecule of ethyl piperidine-2-carboxylate reacts with the already formed product, this compound. This side reaction is particularly favored when there is a high concentration of the starting piperidine derivative and elevated reaction temperatures. A patent for a similar compound highlights that this dimerization can lead to significantly low yields, sometimes around 38%, if not properly controlled.[1]
Q3: My product yield is low, and I detect a volatile impurity by GC-MS. What could be the cause?
A3: Low yields coupled with a volatile impurity often point to the formation of an elimination byproduct, Ethyl 2-(vinyl)piperidine-1-carboxylate. This occurs via an E2 elimination mechanism where the base used in the reaction abstracts a proton from the carbon adjacent to the chloroethyl group, leading to the formation of a double bond and elimination of the chloride ion.[2] The use of strong, sterically hindered bases can sometimes favor this side reaction.
Q4: After aqueous workup, I've noticed a new, more polar spot on my TLC plate. What is this impurity?
A4: The appearance of a more polar impurity after an aqueous workup is often indicative of hydrolysis of the ethyl ester group, resulting in the formation of 2-(2-chloroethyl)piperidine-1-carboxylic acid. Amides and carbamates can undergo hydrolysis under either acidic or basic conditions, which may be present during the reaction or workup steps.[3][4][5]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: High Levels of Dimeric Impurity
Symptoms:
-
A significant peak with approximately double the mass of the starting piperidine derivative in the LC-MS or GC-MS.
-
Reduced yield of the desired product.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Action |
| Incorrect Stoichiometry | An excess of the starting ethyl piperidine-2-carboxylate relative to the chloroethylating agent increases the probability of the product reacting with the starting material. | Carefully control the stoichiometry. A slight excess of the chloroethylating agent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion and minimize the availability of the starting piperidine for dimerization.[6] |
| High Reaction Temperature | Elevated temperatures can accelerate the rate of the undesired dimerization reaction. | Conduct the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal temperature that favors product formation over dimerization. |
| Slow Addition of Alkylating Agent | Adding the chloroethylating agent too slowly to a solution of the piperidine derivative can create localized areas of high piperidine concentration, promoting dimerization. | Consider adding the ethyl piperidine-2-carboxylate solution to the solution of the chloroethylating agent to maintain a low concentration of the nucleophilic piperidine throughout the reaction. |
Issue 2: Presence of the Elimination Byproduct
Symptoms:
-
A peak corresponding to the mass of the vinyl derivative in the GC-MS analysis.
-
Reduced product yield.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Action |
| Strong or Sterically Hindered Base | Strong bases, especially those that are sterically bulky, can preferentially act as a base rather than a nucleophile, promoting the E2 elimination pathway.[2] | Use a milder base such as potassium carbonate or sodium bicarbonate. If a stronger base is required, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be a suitable alternative.[7] |
| High Reaction Temperature | Elimination reactions are often favored at higher temperatures. | Maintain a lower reaction temperature. Optimization studies may be necessary to find the ideal balance between the rate of N-alkylation and the suppression of the elimination side reaction. |
Issue 3: Hydrolysis of the Ethyl Ester
Symptoms:
-
A more polar spot on the TLC plate.
-
A peak corresponding to the carboxylic acid in the LC-MS analysis.
Root Causes & Solutions:
| Root Cause | Explanation | Troubleshooting Action |
| Presence of Water | Residual water in the reactants or solvent can lead to hydrolysis, especially under basic or acidic conditions. | Ensure all reactants and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic materials in an inert atmosphere. |
| Prolonged Exposure to Acidic or Basic Conditions | Extended reaction times or workup procedures involving strong acids or bases can promote hydrolysis.[3][4][5] | Minimize the reaction time and the duration of exposure to acidic or basic aqueous solutions during workup. Neutralize the reaction mixture promptly after completion. |
Impurity Formation Pathways
The following diagram illustrates the key reaction pathways leading to the formation of common impurities.
Sources
- 1. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
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- 4. researchgate.net [researchgate.net]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Byproducts in Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthesis. Our goal is to provide in-depth, practical solutions grounded in established chemical principles to ensure the integrity and purity of your synthesis.
Impurities in active pharmaceutical ingredients (APIs) can arise from various stages, including synthesis, and may affect the quality, safety, and efficacy of the final drug product.[1][2] Therefore, a thorough understanding and control of potential byproducts are critical.[1][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a higher molecular weight impurity in my final product. What is the likely identity of this byproduct and how can I minimize its formation?
A1: Dimerization is a common side reaction.
The most probable higher molecular weight impurity is the dimer, 1,1'-(ethane-1,2-diyl)bis(piperidine-4-carboxylate). This byproduct forms when the desired product, this compound, reacts with the starting material, ethyl isonipecotate. The nitrogen of the piperidine starting material acts as a nucleophile, displacing the chloride from the chloroethyl group of the product molecule.
Mechanism of Dimer Formation:
This is a classic example of an SN2 reaction where the secondary amine of the starting material is a potent nucleophile.
Troubleshooting Guide: Minimizing Dimer Formation
| Strategy | Rationale | Key Experimental Parameters |
| Slow Addition of Alkylating Agent | Maintains a low concentration of the alkylating agent (chloroacetaldehyde) relative to the piperidine derivative, favoring the primary reaction. | Use a syringe pump for controlled, slow addition of chloroacetaldehyde. |
| Control of Stoichiometry | Using a slight excess of the piperidine starting material can help to ensure the complete reaction of the alkylating agent, but a large excess can promote dimerization. | Carefully control the molar ratio of reactants. Start with a 1:1 ratio and adjust as needed based on in-process controls. |
| Lower Reaction Temperature | Reduces the rate of the competing dimerization reaction, which often has a higher activation energy than the desired N-alkylation. | Cool the reaction mixture to 0°C before and during the addition of reagents.[4] |
| Choice of Base | A non-nucleophilic base is crucial to neutralize the HCl formed during the reaction without competing in the alkylation. | Potassium carbonate (K2CO3) or triethylamine (TEA) are common choices. |
Visualizing the Reaction Pathway:
Caption: Competing pathways in the synthesis.
Q2: My reaction seems to stall, and I have a significant amount of unreacted starting material. What could be the cause?
A2: Inadequate activation or deactivation of reagents are likely culprits.
Several factors can lead to an incomplete reaction:
-
Insufficiently Anhydrous Conditions: Moisture in the reaction can hydrolyze the reducing agent (e.g., NaCNBH₃ or NaBH(OAc)₃) or react with the intermediate iminium ion, preventing the desired cyclization.
-
Decomposition of the Reducing Agent: Sodium cyanoborohydride and sodium triacetoxyborohydride are sensitive to acidic conditions and can decompose if the pH is not controlled.
-
Formation of Piperidinium Salt: If a base is not used or is insufficient, the HCl generated during the reaction will protonate the starting piperidine, forming a non-nucleophilic piperidinium salt that will not react further.[5]
Troubleshooting Incomplete Reactions:
Caption: Decision tree for troubleshooting an incomplete reaction.
Experimental Protocol: Ensuring Anhydrous Conditions
-
Glassware: Dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Solvents: Use anhydrous solvents. Solvents like acetonitrile and DMF should be obtained from a sealed bottle or freshly distilled.
-
Reagents: Ensure starting materials are dry. If necessary, dry the piperidine derivative over a suitable drying agent (e.g., molecular sieves) before use.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
Q3: How can I definitively characterize the common byproducts in my reaction mixture?
A3: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification. [6][7]
Impurity profiling is a critical aspect of pharmaceutical development and requires robust analytical methods.[6][7] The most common and powerful techniques for this purpose are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile compounds.[2] The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to elucidate the structure of the byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds.[3] It is particularly useful for less volatile or thermally labile byproducts like the dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.[6] ¹H and ¹³C NMR are invaluable for confirming the structure of isolated impurities.[8][9]
Workflow for Byproduct Characterization:
Caption: A systematic workflow for byproduct identification.
Expected Spectroscopic Data for Key Compounds:
| Compound | Key ¹H NMR Signals (indicative) | Key ¹³C NMR Signals (indicative) | Mass Spec (EI) m/z (indicative) |
| This compound | ~4.1 ppm (q, -OCH₂CH₃), ~3.6 ppm (t, -CH₂Cl) | ~170 ppm (C=O), ~60 ppm (-OCH₂), ~45 ppm (-CH₂Cl) | 219 (M⁺) |
| Dimer Byproduct | Additional piperidine ring signals, absence of -CH₂Cl signal | Additional piperidine carbon signals | 354 (M⁺) |
| Ethyl isonipecotate (Starting Material) | ~4.1 ppm (q, -OCH₂CH₃), ~2.8 ppm (piperidine CH₂) | ~175 ppm (C=O), ~60 ppm (-OCH₂) | 157 (M⁺) |
Note: Chemical shifts are approximate and depend on the solvent and other factors.
References
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals.
- Select Science. (n.d.). How to develop analytical methods for impurity detection in pharma with a quality by design approach.
- (2020, November 19). How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
- IJNRD. (2024, February). Impurity Profiling in different analytical techniques.
- Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3524–3529.
- Kayamba, F., et al. (n.d.). 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.
- (n.d.). Recent advances in the synthesis of piperidones and piperidines.
- MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
- Hope, D. B., Horncastle, K. C., & Aplin, R. T. (1967). The dimerization of Δ1-piperidine-2-carboxylic acid. Biochemical Journal, 105(2), 663–667.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.
- (n.d.).
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 366-371.
- (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC.
- Stuart, C. D., et al. (2023, November 14).
- PubChem. (n.d.). Ethyl 2-(2-chloroethyl)
- (n.d.). Synthesis of functional homo‐ and co‐oligomers of vinylpyrrole fused tetramethylpiperidine.
- Benchchem. (n.d.). The Chloroethyl Group in Piperazine Derivatives: A Technical Guide to Reactivity and Biological Significance.
- (n.d.). Piperidine Synthesis. DTIC.
- ResearchGate. (2017, March 16).
- PrepChem.com. (n.d.). Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride.
- PubChem. (n.d.). 1-(2-Chloroethyl)piperidine.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
- Google Patents. (2016, May 12). Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters.
- Google Patents. (n.d.). Process for preparing 2-piperidinoethyl chloride hydrochloride.
- Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers.
- BLDpharm. (n.d.). 869112-14-1|Ethyl 1-(2-chloroethyl)
- NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- Chemicalbook. (n.d.). 2-(2-CHLORO-ETHYL)-PIPERIDINE-1-CARBOXYLIC ACID ETHYL ESTER.
- Šakić, D., Zipse, H., & Vrček, V. (2011). Base-catalyzed reactions of environmentally relevant N-chloro-piperidines. A quantum-chemical study. Organic & Biomolecular Chemistry, 9(11), 4336-4345.
- Google Patents. (n.d.).
- Agilent. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.
- (2025, August 18).
- PubChem. (n.d.). Ethyl 1-(2-chloroethyl)
- European Patent Office. (2015, October 22). 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS.
- (n.d.). CAS 869112-14-1 Ethyl 1-(2-chloroethyl)
- ACG Publications. (2025, March 27).
- Pharmaffiliates. (n.d.). CAS No : 869112-14-1 | Product Name : Ethyl 1-(2-chloroethyl)
- (n.d.). 2-(2-CHLORO-ETHYL)-PIPERIDINE-1-CARBOXYLIC ACID ETHYL ESTER.
- (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride-2008-75-5.
Sources
- 1. selectscience.net [selectscience.net]
- 2. ijnrd.org [ijnrd.org]
- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 4. WO2016071792A1 - Method for the preparation of 1-(2-halogen-ethyl)-4 piperidine-carboxylic acid ethyl esters - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. biotech-spain.com [biotech-spain.com]
- 7. rroij.com [rroij.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate Analysis
This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate, a critical intermediate in the synthesis of various pharmaceutical compounds. Beyond a procedural outline, this document delves into the scientific rationale behind the validation parameters, presents a comprehensive set of experimental data, and offers a comparative analysis against other potential analytical techniques. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing and verifying the suitability of analytical methods for their intended purpose, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Imperative for a Key Intermediate
This compound is a pivotal building block in medicinal chemistry. Its purity and concentration are critical quality attributes that directly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is paramount for in-process control and quality assurance. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for such analyses due to its high resolution, sensitivity, and reproducibility.[1][2] This guide will meticulously validate a reversed-phase HPLC (RP-HPLC) method, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[3][4][5]
The Cornerstone of Reliability: HPLC Method Validation Workflow
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] A well-defined validation protocol is the foundation of this process, outlining the experiments and acceptance criteria for each validation parameter.
Caption: A streamlined workflow for HPLC method validation.
Experimental Design and Protocols: A Self-Validating System
The following sections detail the experimental protocols for each validation parameter. The causality behind each experimental choice is explained, ensuring a scientifically sound and trustworthy validation package.
Chromatographic Conditions
A reversed-phase HPLC method was developed for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Diluent | Mobile Phase |
Specificity and Forced Degradation Studies
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3] To demonstrate this, forced degradation studies are performed to intentionally degrade the drug substance under various stress conditions to produce potential degradation products.[2][6][7]
Experimental Protocol:
-
Acid Degradation: Reflux the analyte solution with 0.1 N HCl at 80°C for 4 hours.
-
Base Degradation: Reflux the analyte solution with 0.1 N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) for 24 hours.
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
Anticipated Results: The chromatograms should demonstrate that the peak for this compound is well-resolved from any degradation product peaks, with a resolution of >2.
Linearity and Range
Expertise & Experience: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response over a specified range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
Experimental Protocol:
-
Prepare a stock solution of the reference standard in the diluent.
-
Prepare a series of at least five concentrations ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451023 |
| 75 | 675489 |
| 100 | 901256 |
| 125 | 1125874 |
| 150 | 1352145 |
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999[4]
-
Y-intercept should be not significantly different from zero.
Accuracy
Expertise & Experience: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
Data Presentation:
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery | % RSD |
| 80 | 80.1 | 79.8 | 99.6 | 99.7 | 0.2 |
| 80.2 | 80.0 | 99.8 | |||
| 80.0 | 79.7 | 99.6 | |||
| 100 | 100.2 | 100.5 | 100.3 | 100.1 | 0.2 |
| 100.1 | 99.8 | 99.7 | |||
| 100.3 | 100.4 | 100.1 | |||
| 120 | 120.1 | 119.8 | 99.8 | 99.9 | 0.1 |
| 120.3 | 120.2 | 99.9 | |||
| 120.2 | 120.1 | 99.9 |
Acceptance Criteria:
Precision
Expertise & Experience: Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[5]
Experimental Protocol:
-
Repeatability: Analyze six replicate samples of the same concentration (100% of the target) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Data Presentation:
| Parameter | Repeatability (Day 1, Analyst 1, Inst. 1) | Intermediate Precision (Day 2, Analyst 2, Inst. 2) |
| Replicate 1 (Area) | 901258 | 902345 |
| Replicate 2 (Area) | 900541 | 901876 |
| Replicate 3 (Area) | 902134 | 903123 |
| Replicate 4 (Area) | 901876 | 902543 |
| Replicate 5 (Area) | 900998 | 901987 |
| Replicate 6 (Area) | 901567 | 902765 |
| Mean | 901396 | 902440 |
| Std. Dev. | 589.6 | 498.2 |
| % RSD | 0.065 | 0.055 |
Acceptance Criteria:
-
% RSD for repeatability and intermediate precision should be ≤ 2.0%.[4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Data Presentation:
| Parameter | Result |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
Robustness
Expertise & Experience: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (± 2% organic)
-
Column Temperature (± 2 °C)
-
-
Analyze a system suitability solution under each condition and evaluate the system suitability parameters.
Data Presentation:
| Parameter Varied | Value | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Nominal | - | 5.2 | 1.1 | 8500 |
| Flow Rate | 0.9 mL/min | 5.8 | 1.1 | 8600 |
| 1.1 mL/min | 4.7 | 1.1 | 8400 | |
| Mobile Phase | 58% ACN | 5.5 | 1.2 | 8300 |
| 62% ACN | 4.9 | 1.1 | 8700 | |
| Temperature | 28 °C | 5.3 | 1.1 | 8450 |
| 32 °C | 5.1 | 1.1 | 8550 |
Acceptance Criteria:
-
System suitability parameters (e.g., tailing factor ≤ 1.5, theoretical plates ≥ 2000) should be met under all varied conditions.
Comparative Analysis with Alternative Techniques
While the validated HPLC method demonstrates excellent performance, it is prudent to consider alternative analytical techniques. The choice of method often depends on the specific analytical challenge, available instrumentation, and desired throughput.
Caption: Comparison of analytical techniques for the analysis of the target compound.
Gas Chromatography (GC)
-
Advantages: GC offers high resolution and sensitivity for volatile and semi-volatile compounds.[9][10][11][12] It can be a powerful tool for analyzing residual solvents and other volatile impurities.
-
Disadvantages: The primary limitation of GC is the requirement for the analyte to be volatile and thermally stable.[9][10][11][12] For non-volatile compounds like this compound, derivatization would be necessary, which adds complexity and potential for error to the analytical procedure.
Supercritical Fluid Chromatography (SFC)
-
Advantages: SFC is considered a "green" technique due to its use of supercritical CO₂ as the primary mobile phase, significantly reducing organic solvent consumption.[13][14][15][16] It offers fast separations and is particularly advantageous for chiral separations.[13][14][15][17]
-
Disadvantages: The instrumentation for SFC is less common in standard QC laboratories compared to HPLC. While versatile, method development can be more complex for certain applications.
Capillary Electrophoresis (CE)
-
Advantages: CE provides extremely high separation efficiency and requires very small sample volumes.[18][19][20][21][22] It is an excellent orthogonal technique to HPLC, meaning it separates compounds based on a different principle (charge-to-size ratio), which is valuable for impurity profiling and confirming peak purity.[18][19][20][21][22]
-
Disadvantages: CE can have lower sensitivity for some compounds compared to HPLC with UV detection, and reproducibility can be more challenging to achieve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Advantages: qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a reference standard of the same compound for determining relative purity.[23][24][25][26][27] It provides structural information, which can be invaluable for impurity identification.
-
Disadvantages: qNMR requires more specialized instrumentation and expertise. The sensitivity is generally lower than chromatographic techniques, making it less suitable for trace-level impurity analysis.
Conclusion: A Validated Method for Confident Analysis
This guide has detailed the comprehensive validation of a robust and reliable RP-HPLC method for the quantitative analysis of this compound. The presented data, based on established regulatory guidelines, demonstrates that the method is specific, linear, accurate, precise, and robust for its intended purpose. The comparative analysis with alternative techniques highlights the strengths of HPLC as the primary method of choice for this application, while also acknowledging the value of orthogonal techniques like CE and qNMR for complementary analyses. By following the principles and protocols outlined in this guide, researchers and analytical scientists can confidently develop and validate analytical methods that ensure the quality and consistency of critical pharmaceutical intermediates.
References
-
Ask the Editor: Advantages of Supercritical Fluid Chromatography (SFC) for Preparative Separations. LCGC International. Available at: [Link]
-
Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. AELAB. Available at: [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
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Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. Available at: [Link]
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Supercritical Fluid Chromatography and its Advantages. Longdom Publishing. Available at: [Link]
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Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Advantages, limitations and pharmaceutical applications of GC MCQs With Answer. Pharmaguideline. Available at: [Link]
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Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. JOCPR. Available at: [Link]
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"Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate vs other chloroethylating agents"
An In-Depth Comparative Guide to Chloroethylating Agents: Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate as a Controlled Synthetic Tool
Introduction: The Strategic Role of Chloroethylation in Drug Development
The introduction of a 2-chloroethyl group (-CH₂CH₂Cl) into a molecule is a pivotal transformation in medicinal chemistry and pharmaceutical development. This functional group serves as a versatile synthetic handle and, more critically, as a key pharmacophore in a class of drugs known as alkylating agents.[1] These agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of rapidly dividing cells, which disrupts DNA replication and triggers cell death.[2][3]
The family of chloroethylating agents is broad, ranging from highly reactive and cytotoxic nitrogen mustards to more stable, specialized reagents used as building blocks in multi-step syntheses. The choice of agent is a critical decision, dictated by the desired outcome: potent, non-specific cytotoxicity or a controlled, selective chemical modification. This guide provides a comparative analysis of this compound against other prominent chloroethylating agents. We will delve into the mechanistic principles that govern their reactivity, supported by experimental insights, to provide researchers and drug development professionals with a clear framework for reagent selection.
The Reactivity Spectrum of Chloroethylating Agents: A Mechanistic Overview
The reactivity of chloroethylating agents is fundamentally governed by the nucleophilicity of the atom adjacent to the chloroethyl group, typically a nitrogen or sulfur atom. This dictates the mechanism of alkylation and, consequently, the agent's stability, selectivity, and biological effect.
Classic Bifunctional Agents: The High-Reactivity Profile of Nitrogen Mustards
Nitrogen mustards, such as Mechlorethamine and its precursor Bis(2-chloroethyl)amine, are the archetypal bifunctional alkylating agents.[4][5] Their defining characteristic is the presence of a tertiary amine with two chloroethyl arms. The high nucleophilicity of the nitrogen atom enables a rapid intramolecular cyclization, displacing the chloride to form a highly strained and extremely reactive aziridinium ion intermediate.[4][6] This electrophilic species is then readily attacked by nucleophiles, most notably the N7 position of guanine in DNA.[6][7] After the first alkylation, the second arm can repeat the process, leading to the formation of inter-strand or intra-strand DNA cross-links.[8][9] These cross-links physically prevent DNA strand separation, halting replication and transcription and ultimately inducing apoptosis.[9][10]
The immense reactivity that makes nitrogen mustards potent anticancer agents also renders them highly toxic, difficult to handle, and prone to non-specific reactions.[5] Their use as general synthetic reagents is severely limited due to their instability and hazardous nature.[11][12]
Caption: Mechanism of classic nitrogen mustards via aziridinium ion formation.
Focus on this compound: A Modulated and Controlled Reagent
In stark contrast to the aggressive reactivity of nitrogen mustards stands this compound. Its unique value lies in a critical structural modification: the presence of an ethyl carbamate group on the piperidine nitrogen.
Structural Analysis and Reactivity Profile
The carbamate functional group (-NCOOR) is electron-withdrawing. The lone pair of electrons on the piperidine nitrogen participates in resonance with the adjacent carbonyl group. This delocalization significantly reduces the nitrogen's nucleophilicity. As a result, the intramolecular displacement of the chloride to form an aziridinium ion is energetically unfavorable and does not occur under normal conditions.
This fundamental difference means that this compound behaves as a stable, monofunctional alkylating agent. It reacts with nucleophiles via a standard bimolecular nucleophilic substitution (SN2) pathway, where the nucleophile directly attacks the carbon bearing the chlorine atom. This mechanism is significantly slower and more controlled than the aziridinium-mediated pathway of nitrogen mustards.
The practical implications are profound:
-
Enhanced Stability: The compound is significantly more stable in storage and in solution, allowing for more predictable reaction kinetics.
-
Improved Safety and Handling: Lacking the propensity for spontaneous formation of highly reactive intermediates, it is considerably less hazardous than traditional nitrogen mustards.
-
Synthetic Utility: It is not a cytotoxic agent in itself but rather a precise synthetic building block.[13] It serves as a tool to introduce the 2-(1-ethoxycarbonyl-piperidin-2-yl)ethyl fragment onto a target molecule. The carbamate acts as a protecting group for the piperidine nitrogen, which can be removed in a subsequent synthetic step if desired.
Caption: Comparative reactivity pathways of different chloroethylating agents.
Comparative Analysis of Chloroethylating Agents
The selection of a chloroethylating agent should be guided by its intended function. The table below summarizes the key differences between this compound and other common agents.
| Feature | This compound | Bis(2-chloroethyl)amine HCl | 2-Chloroethylamine HCl |
| Structure | Carbamate-protected piperidine | Secondary amine with two chloroethyl arms | Primary amine with one chloroethyl arm |
| Primary Function | Synthetic Building Block[13] | Cytotoxic Agent Precursor[11][14] | Synthetic Intermediate[15][16] |
| Alkylation Mechanism | Direct SN2 | Aziridinium Ion-Mediated[4] | Primarily SN2 |
| Functionality | Monofunctional | Bifunctional | Monofunctional |
| Reactivity | Low / Controlled | Very High / Spontaneous | Moderate |
| Stability & Handling | Stable, easier to handle | Unstable, highly hazardous[11][12] | Hygroscopic, corrosive[15] |
| Key Application | Introduction of a protected piperidine-ethyl moiety | Synthesis of cytotoxic drugs (e.g., Cyclophosphamide)[17] | General purpose aminoethylation[16] |
Experimental Protocols
Trustworthy research relies on well-defined and reproducible methodologies. The following protocols provide a framework for the synthesis and application of chloroethylating agents.
Protocol 1: Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride
This protocol, adapted from established literature, describes the conversion of a hydroxyethyl precursor to the corresponding chloroethyl derivative using thionyl chloride, a common chlorinating agent.[18]
Objective: To synthesize 2-(2-chloroethyl)piperidine hydrochloride from 2-(2-hydroxyethyl)piperidine.
Materials:
-
2-(2-hydroxyethyl)piperidine
-
Ethereal Hydrogen Chloride
-
Chloroform
-
Thionyl Chloride (SOCl₂)
-
Ethanol
-
Diethyl Ether
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator
Procedure:
-
Salt Formation: Treat 2-(2-hydroxyethyl)piperidine (1.0 eq) with ethereal hydrogen chloride. Dry the resulting salt briefly under vacuum.
-
Reaction Setup: Dissolve the dried salt in warm chloroform (approx. 4-5 mL per gram of salt) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Chlorination: Add thionyl chloride (2.0-2.3 eq) portion-wise to the stirred solution. Caution: Thionyl chloride is corrosive and reacts vigorously with water, releasing toxic gases (SO₂ and HCl). Perform this step in a well-ventilated fume hood.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2.5 hours. Monitor the reaction progress by TLC if applicable.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. This will yield a crude solid.
-
Purification: Recrystallize the crude solid from an ethanol-ether solvent system to yield pure 2-(2-chloroethyl)piperidine hydrochloride.
Protocol 2: General Procedure for N-Alkylation using this compound
This protocol outlines the use of the title compound as a building block to alkylate a nucleophilic amine.
Objective: To couple a primary or secondary amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Substrate amine (e.g., aniline, benzylamine) (1.0-1.2 eq)
-
A non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate) (1.5-2.0 eq)
-
A polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Sodium Iodide (catalytic amount, optional)
Procedure:
-
Reaction Setup: To a solution of the substrate amine in the chosen solvent, add the base and a catalytic amount of sodium iodide (this can facilitate the reaction via the Finkelstein reaction).
-
Addition of Alkylating Agent: Add this compound to the mixture.
-
Reaction: Heat the mixture (e.g., 60-80 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 3: Conceptual Workflow for a Comparative Stability Assay
This self-validating system allows for a direct comparison of the hydrolytic stability of different chloroethylating agents.
Objective: To quantify and compare the rate of spontaneous chloride ion release from this compound and Bis(2-chloroethyl)amine hydrochloride in an aqueous buffer.
Caption: Workflow for a comparative stability assay of chloroethylating agents.
Expected Outcome: Bis(2-chloroethyl)amine would show a rapid, time-dependent increase in chloride concentration, indicative of spontaneous aziridinium ion formation. This compound would show a significantly lower, near-baseline level of chloride release, demonstrating its superior stability.
Conclusion
The term "chloroethylating agent" encompasses a wide range of chemical entities with vastly different reactivity profiles and applications. At one end of the spectrum, classic nitrogen mustards like Bis(2-chloroethyl)amine are potent cytotoxic agents whose utility is derived from their inherent instability and ability to rapidly form DNA-crosslinking aziridinium ions. At the other end, This compound represents a modern, controlled synthetic tool. The electron-withdrawing carbamate group deactivates the piperidine nitrogen, preventing intramolecular cyclization and imparting stability. This transforms it from a potential cytotoxic agent into a predictable, monofunctional building block that reacts via a controlled SN2 mechanism.
For researchers and drug development professionals, understanding this mechanistic distinction is paramount. While nitrogen mustards remain important in chemotherapy, their use as synthetic intermediates is fraught with challenges. This compound offers a safer, more stable, and more selective alternative for the precise incorporation of the chloroethylpiperidine scaffold into complex molecules, embodying the principles of modern, rational drug design.
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Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]
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Bentham Science Publishers. (2017, May 1). Nitrogen Mustards: The Novel DNA Alkylator. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of N-Substituted Piperidines: A Comparative Analysis
The N-substituted piperidine motif is a cornerstone of modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1][2] Its prevalence stems from the piperidine ring's ability to confer advantageous pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the nitrogen substituent provides a crucial vector for fine-tuning interactions with biological targets.[3] The strategic construction of this scaffold is therefore a critical consideration in drug discovery and development.
This guide offers a comparative analysis of the principal synthetic strategies for preparing N-substituted piperidines. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical considerations that guide route selection in a research and development setting.
Comparative Overview of Core Synthetic Strategies
The choice of synthetic route is dictated by factors including the desired substitution pattern, availability of starting materials, scalability, and functional group tolerance. The following table provides a high-level comparison of the most prevalent methods.
| Feature | Reductive Amination | Buchwald-Hartwig N-Arylation | N-Alkylation | Hydrogenation of Pyridines | Aza-Diels-Alder Reaction |
| Bond Formed | C-N (exocyclic) | N-Aryl | N-Alkyl | Ring saturation | C-C and C-N (ring formation) |
| Key Precursors | Piperidinone, Amine | Piperidine, Aryl Halide | Piperidine, Alkyl Halide | Substituted Pyridine | Imine, Diene |
| Key Reagents | Reducing agent (e.g., NaBH(OAc)₃) | Pd catalyst, Ligand, Base | Base (e.g., K₂CO₃) | H₂, Heterogeneous Catalyst (e.g., PtO₂, Pd/C) | Lewis or Brønsted Acid |
| Key Advantages | High reliability, broad amine scope, one-pot procedure.[3] | Excellent for N-aryl bonds, high functional group tolerance.[4][5] | Simple, readily available reagents.[6] | Atom-economical, direct access from pyridines.[7] | Rapid construction of complex piperidine core.[8] |
| Key Limitations | Requires piperidinone precursor. | Catalyst cost, potential for catalyst poisoning. | Risk of over-alkylation, limited to alkyl groups.[6] | Often requires harsh conditions (high P, T), potential for catalyst poisoning.[2][9] | Limited by availability of suitable dienes and imines.[10] |
Route 1: Reductive Amination
This is arguably the most common and direct method for introducing a substituent onto a pre-formed piperidine scaffold, typically starting from a piperidin-4-one.[3] The reaction proceeds via the formation of an intermediate iminium ion from the condensation of the ketone and a primary or secondary amine, which is then reduced in situ to the desired N-substituted piperidine.
Mechanistic Rationale & Expert Insights
The success of this one-pot reaction hinges on the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. Its mildness and tolerance for slightly acidic conditions (generated by the acetic acid byproduct) are key. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce the starting ketone, but it is highly effective at reducing the protonated iminium ion intermediate. This selectivity is crucial for preventing the formation of the corresponding alcohol byproduct and maximizing the yield of the desired amine. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which are effective at solubilizing the reagents and intermediates.
Caption: Workflow for Reductive Amination.
Representative Data
| Entry | Amine | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCE | 95 |
| 2 | Aniline | NaBH(OAc)₃ | DCM | 88 |
| 3 | Morpholine | NaBH(OAc)₃ | DCE | 92 |
| 4 | Methylamine | NaBH₄, Ti(OiPr)₄ | MeOH | 85 |
Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-phenylpiperidine
-
Reagent Preparation: To a solution of 4-phenylpiperidin-4-one (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add benzylamine (1.1 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Route 2: N-Arylation via Buchwald-Hartwig Amination
For the synthesis of N-aryl piperidines, the palladium-catalyzed Buchwald-Hartwig amination is the gold standard.[4][5] This cross-coupling reaction forms a C-N bond between the piperidine nitrogen and an aryl halide or triflate. Its broad substrate scope and high functional group tolerance have revolutionized the synthesis of anilino-piperidines, a common motif in kinase inhibitors and other pharmaceuticals.[4][11]
Mechanistic Rationale & Expert Insights
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is paramount.[5] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential. They promote the rate-limiting reductive elimination step and stabilize the monoligated Pd(0) species, which is often the active catalyst. The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine in the catalytic cycle.[3] For sterically hindered substrates, careful optimization of the catalyst, ligand, and base combination is often necessary to achieve high yields.[4]
Caption: Buchwald-Hartwig N-Arylation Catalytic Cycle.
Representative Data
| Entry | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Ref |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ / XPhos | NaOtBu | 95 | [12] |
| 2 | 2-Bromopyridine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | 89 | [13] |
| 3 | 4-Bromobenzonitrile | Pd-PEPPSI-IPentCl | NaOtBu | 92 | [14] |
| 4 | 3-Chloro-5-(trifluoromethyl)pyridine | Pd₂(dba)₃ / RuPhos | LHMDS | 78 | [3] |
Detailed Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)piperidine
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Add 4-chloroanisole (1.0 eq), piperidine (1.2 eq), and anhydrous toluene (0.1 M).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS until the aryl halide is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the N-aryl piperidine.[12]
Route 3: N-Alkylation via Nucleophilic Substitution
Direct N-alkylation of piperidine with an alkyl halide is a classical and straightforward approach.[15] The reaction relies on the nucleophilicity of the piperidine nitrogen to displace a leaving group from an alkyl electrophile.
Mechanistic Rationale & Expert Insights
This is a standard Sₙ2 reaction. The primary challenge is controlling the extent of alkylation. The product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt as a byproduct.[6] To mitigate this, one can use the piperidine itself as the base and the reagent, or add the alkylating agent slowly to a solution of excess piperidine.[6] Alternatively, a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can be used to scavenge the acid (HX) formed during the reaction, which prevents the formation of the unreactive piperidinium salt. Solvents like acetonitrile or DMF are commonly used.[6] While simple, this method is less suitable for complex substrates with multiple nucleophilic sites.
Caption: Reaction pathway for N-alkylation of piperidine.
Representative Data
| Entry | Alkyl Halide | Base | Solvent | Yield (%) |
| 1 | Ethyl Bromide | K₂CO₃ | DMF | >90 |
| 2 | Benzyl Chloride | NaHCO₃ | Acetonitrile | 85 |
| 3 | Methyl Iodide | None (excess piperidine) | None | 75 |
| 4 | Propargyl Bromide | K₂CO₃ | Acetone | 88 |
Detailed Experimental Protocol: Synthesis of 1-Ethylpiperidine
-
Reaction Setup: To a solution of piperidine (2.0 eq) in dry DMF (0.5 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reagent Addition: Add ethyl bromide (1.0 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the mixture to 60 °C and stir until TLC or GC-MS analysis indicates complete consumption of the ethyl bromide (typically 3-6 hours).
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with diethyl ether (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure (the product is volatile) to yield the N-alkylated piperidine.
Route 4: Hydrogenation of Pyridine Precursors
The catalytic hydrogenation of a substituted pyridine is the most atom-economical method for synthesizing the corresponding piperidine.[7] This approach builds the saturated ring from a readily available aromatic precursor.
Mechanistic Rationale & Expert Insights
This transformation requires breaking the aromaticity of the pyridine ring, which is energetically demanding.[2][9] Consequently, the reaction often necessitates harsh conditions, including high pressures of hydrogen gas and elevated temperatures, along with highly active heterogeneous catalysts like platinum(IV) oxide (PtO₂, Adams' catalyst), rhodium on carbon (Rh/C), or ruthenium-based catalysts.[7][9][16] A significant challenge is catalyst poisoning by the basic nitrogen atom of both the pyridine starting material and the piperidine product. To circumvent this, the hydrogenation is frequently performed under acidic conditions (e.g., in acetic acid or with added HCl). Protonation of the nitrogen increases the ring's susceptibility to reduction and prevents it from binding irreversibly to the catalyst surface.[2][17] For substrates with other reducible functional groups (e.g., nitro groups, alkenes, benzyl ethers), chemoselectivity can be a major issue, requiring careful catalyst selection and optimization of reaction conditions.
Caption: Key components for pyridine hydrogenation.
Representative Data
| Entry | Substrate | Catalyst | Conditions | Yield (%) | Ref |
| 1 | Pyridine | Rh/C | 80 °C, 1000 psi H₂ | 98 | [17] |
| 2 | 2-Methylpyridine | PtO₂ | AcOH, rt, 50 psi H₂ | >95 | |
| 3 | 4-Phenylpyridine | 10% Pd/C | EtOH, HCl, 60 °C, 600 psi H₂ | 90 | [7] |
| 4 | Ethyl nicotinate | RuCl₃·xH₂O, H₃N-BH₃ | rt | 92 | [18] |
Detailed Experimental Protocol: Synthesis of 4-Phenylpiperidine
-
Catalyst Loading: In a high-pressure hydrogenation vessel, add 4-phenylpyridine (1.0 eq) and a suitable solvent such as ethanol or acetic acid (0.1 M).
-
Acidification: Add concentrated HCl (1.1 eq) to the solution.
-
Catalyst Addition: Carefully add the heterogeneous catalyst (e.g., 10% Pd/C, 5 mol% Pd) under a stream of inert gas.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 500 psi). Heat the reaction to the target temperature (e.g., 80 °C) with efficient stirring.
-
Monitoring: The reaction is typically monitored by the cessation of hydrogen uptake.
-
Work-up: After cooling and carefully venting the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product with an organic solvent. Dry, concentrate, and purify the crude product as necessary.
Route 5: De Novo Synthesis via Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the de novo construction of the piperidine ring.[19] It involves the [4+2] cycloaddition of a diene with an imine (the aza-dienophile), often catalyzed by a Lewis or Brønsted acid.
Mechanistic Rationale & Expert Insights
This reaction rapidly builds molecular complexity, forming two new bonds and up to four new stereocenters in a single step. The key to a successful aza-Diels-Alder reaction is the activation of the imine dienophile. Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acids coordinate to the imine nitrogen, lowering its LUMO energy and accelerating the reaction with the electron-rich diene.[8] Danishefsky's diene (1-methoxy-3-trimethylsiloxy-1,3-butadiene) is a classic and highly effective diene for these transformations, as the resulting cycloadduct can be easily hydrolyzed to a piperidin-4-one derivative. The choice of imine substituent is critical; electron-withdrawing groups on the imine nitrogen can enhance reactivity. The reaction's primary advantage is its ability to create highly substituted piperidines that would be difficult to access through functionalization of a pre-existing ring.
Caption: General workflow for the Aza-Diels-Alder reaction.
Representative Data
| Entry | Diene | Imine Source | Catalyst | Yield (%) |
| 1 | Danishefsky's Diene | Benzaldehyde, Aniline | ZnCl₂ | 85 |
| 2 | Cyclopentadiene | N-Tosyl Imines | BF₃·OEt₂ | 90 |
| 3 | 2,3-Dimethyl-1,3-butadiene | Formaldehyde, Benzylamine | TFA | 75 |
| 4 | Rawal's Diene | N-Boc Imines | Sc(OTf)₃ | 92 |
Detailed Experimental Protocol: Synthesis of N-benzyl-2-phenyl-2,3-dihydro-4-pyridone
-
Imine Formation (in situ): In a flame-dried flask under an inert atmosphere, dissolve benzaldehyde (1.0 eq) and benzylamine (1.0 eq) in anhydrous acetonitrile (0.3 M). Add magnesium sulfate as a drying agent and stir for 1 hour at room temperature.
-
Diels-Alder Reaction: Filter off the drying agent and cool the imine solution to 0 °C. Add Danishefsky's diene (1.2 eq) followed by the Lewis acid catalyst, zinc chloride (ZnCl₂, 1.1 eq).
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the cycloadduct.
-
Work-up and Hydrolysis: Quench the reaction with an aqueous solution of HCl (1 M) and stir vigorously for 1 hour to effect hydrolysis of the silyl enol ether.
-
Purification: Neutralize the mixture with aqueous NaHCO₃ and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by flash column chromatography.
Conclusion
The synthesis of N-substituted piperidines is a well-developed field with a diverse array of reliable methods.
-
Reductive amination is the workhorse for functionalizing piperidinone cores.
-
Buchwald-Hartwig amination provides unparalleled access to N-aryl piperidines, crucial for many modern therapeutic targets.
-
Direct N-alkylation remains a simple and effective method for preparing N-alkyl derivatives when selectivity is not a concern.
-
Pyridine hydrogenation offers an atom-economical route, provided the substrate can tolerate the often-vigorous reaction conditions.
-
De novo strategies like the aza-Diels-Alder reaction offer powerful solutions for constructing complex, highly substituted piperidine rings from acyclic precursors.
The optimal synthetic strategy is ultimately determined by a careful analysis of the target molecule's structure, the availability and cost of starting materials, and the desired scale of the reaction. A thorough understanding of the strengths and limitations of each approach, as outlined in this guide, empowers the medicinal or process chemist to make informed decisions, accelerating the path from chemical design to discovery.
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A Comparative Guide to the Biological Activity of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate and Its Analogues
For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold represents a cornerstone of pharmacologically active agents. Its prevalence in numerous approved drugs highlights its status as a "privileged structure" in medicinal chemistry.[1] This guide provides an in-depth comparative analysis of the potential biological activities of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate, a molecule of interest, by examining the experimentally determined activities of its structural analogues. While direct biological data for this specific compound is not extensively available in peer-reviewed literature, a comprehensive review of its analogues provides critical insights into its potential pharmacological profile, guiding future research and development efforts.
Introduction to this compound
This compound is a piperidine derivative featuring an ethyl carbamate group at the 1-position and a 2-chloroethyl substituent at the 2-position. The presence of the reactive 2-chloroethyl group suggests potential for covalent interactions with biological targets, a mechanism exploited by various alkylating agents in chemotherapy. The ethyl carbamate moiety can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for its pharmacokinetic and pharmacodynamic profile.[1]
Comparative Biological Activities of Analogous Structures
The biological activities of piperidine derivatives are diverse and highly dependent on the nature and position of their substituents.[1][2] This section explores the key biological activities observed in analogues of this compound, focusing on anticancer and cholinesterase inhibitory activities.
Anticancer and Cytotoxic Potential
The 2-chloroethyl group is a well-known pharmacophore in anticancer agents, acting as a DNA alkylating agent. This structural feature is present in classical nitrogen mustards and nitrosoureas. Therefore, it is plausible that this compound and its analogues could exhibit cytotoxic activity against cancer cell lines.
While direct experimental data for the title compound is lacking, studies on other piperidine-containing molecules and compounds with chloroethyl moieties provide valuable insights. For instance, a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones demonstrated significant antimitotic activity, with the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene substituent playing a crucial role in their cytotoxicity.[3]
Furthermore, piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides has yielded compounds with potent antiproliferative activity against various cancer cell lines.[4] Some of these compounds exhibited GI50 values in the sub-micromolar range, comparable to the reference drug Osimertinib.[4] Molecular docking studies suggested that these compounds could interact with the tyrosine kinase domain of the epidermal growth factor receptor (EGFR).[4]
Table 1: Antiproliferative Activity of Selected Piperidine Analogues
| Compound Class | Cancer Cell Line | Activity (GI50/IC50) | Reference |
| (E)-2-cyano-3-(het)arylacrylamides | CAKI-1 (Renal) | 0.287 µM - 0.336 µM | [4] |
| (E)-2-cyano-3-(het)arylacrylamides | RPMI-8226 (Melanoma) | 0.367 µM | [4] |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | NCI-60 Panel (Mean) | 1.57 µM (GI50) | [3] |
Cholinesterase Inhibition
Piperidine derivatives are extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease. The piperidine ring often serves as a scaffold to position pharmacophoric elements within the active site of these enzymes.
For example, a series of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine derivatives were identified as potent and selective AChE inhibitors, with IC50 values in the nanomolar range.[5] Similarly, 1-benzyl-4-(2-phthalimidoethyl)piperidine and its analogues also demonstrated potent AChE inhibitory activity.[6]
While the ethyl carbamate and 2-chloroethyl groups of the title compound differ significantly from the substituents in these potent inhibitors, molecular docking studies on other ethyl piperidine-1-carboxylate derivatives have suggested their potential as AChE inhibitors. Schiff bases derived from Ethyl 4-aminopiperidine-1-carboxylate showed promising binding energies against human AChE in silico.
Table 2: Acetylcholinesterase Inhibitory Activity of Selected Piperidine Analogues
| Compound | Target | Activity (IC50) | Reference |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) | AChE | 5.7 nM | [5] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | AChE | 1.2 nM | [6] |
| Phthalimide-based analogues | AChE | 16.42 µM - 63.03 µM | [7] |
Structure-Activity Relationship (SAR) Insights
Based on the available literature, several key structural features influence the biological activity of piperidine derivatives:
-
Substitution at the 1-position: The nature of the substituent on the piperidine nitrogen is critical for activity and selectivity. Large, aromatic groups, such as a benzyl group, are often found in potent cholinesterase inhibitors.[5][6] The ethyl carbamate in the title compound is expected to modulate lipophilicity and may influence target engagement.
-
Substitution at the 2-position: The 2-chloroethyl group is a potential alkylating agent, suggesting a possible covalent mechanism of action, particularly for anticancer activity. Its impact on other activities, such as cholinesterase inhibition, would depend on its interaction with the enzyme's active site.
-
The Piperidine Core: The conformation of the piperidine ring plays a role in orienting the substituents for optimal interaction with the biological target.[1]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to assessing the biological activity of this compound and its analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) values.
Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the activity of cholinesterases.
Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB).
-
Reaction Mixture: In a 96-well plate, add buffer (e.g., phosphate buffer, pH 8.0), the test compound at various concentrations, and the enzyme solution. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate Reaction: Add DTNB and the substrate to initiate the reaction.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the 5-thio-2-nitrobenzoate anion.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Visualizations
General Structure of this compound and its Analogues
Caption: Structural relationship between the title compound and its analogues.
Potential Anticancer Mechanism of Action
Caption: Hypothetical mechanism of anticancer activity via DNA alkylation.
Experimental Workflow for Biological Activity Screening
Caption: A typical workflow for the synthesis and biological evaluation of novel piperidine analogues.
Conclusion and Future Directions
This guide consolidates the existing knowledge on the biological activities of piperidine derivatives structurally related to this compound. The analysis of its analogues strongly suggests that this compound and its derivatives warrant investigation as potential anticancer agents and cholinesterase inhibitors. The presence of the reactive 2-chloroethyl group is a particularly compelling feature for anticancer drug design, though its influence on selectivity and toxicity needs careful evaluation.
Future research should focus on the synthesis of this compound and a focused library of its analogues with systematic modifications at the 1 and 2-positions. Subsequent screening using the detailed protocols will provide the necessary experimental data to establish a clear structure-activity relationship and validate the therapeutic potential of this chemical scaffold.
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- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the construction of pharmacologically active molecules, the choice of building blocks is paramount to the success of a synthetic campaign. The introduction of the 2-(piperidin-2-yl)ethyl moiety is a common strategy in drug design, and reagents such as Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate have been employed for this purpose. This guide provides a comprehensive comparison of this reagent with its key alternatives, offering insights into their respective advantages, disadvantages, and optimal applications, supported by experimental data and detailed protocols.
Understanding the Role of this compound
This compound is a bifunctional molecule featuring a piperidine ring substituted at the 2-position with a chloroethyl group. The nitrogen atom of the piperidine is protected as an ethyl carbamate. This protecting group serves to modulate the nucleophilicity of the piperidine nitrogen, preventing it from interfering in reactions where the chloroethyl group is intended to act as the primary electrophile. The core function of this reagent is to act as an alkylating agent for various nucleophiles, thereby introducing the N-protected 2-(piperidin-2-yl)ethyl fragment into a target molecule. A notable application of this reagent is in the synthesis of substituted purinamines, which have shown potential as antitumor agents.[1]
Key Alternatives and Their Synthetic Strategies
The selection of an appropriate synthetic equivalent for this compound depends on several factors, including the nature of the nucleophile, desired reaction conditions, and the need for protecting group chemistry. The primary alternatives can be categorized as follows:
-
Unprotected Haloalkylpiperidines: Such as 1-(2-chloroethyl)piperidine and 2-(2-chloroethyl)piperidine.
-
Alternative N-Protected Haloalkylpiperidines: Employing protecting groups like Boc (tert-butoxycarbonyl).
-
In Situ Activation of Alcohols: Utilizing the corresponding hydroxyethylpiperidine derivatives and converting the hydroxyl into a better leaving group.
-
The Mitsunobu Reaction: A direct, one-pot conversion of a hydroxyethylpiperidine to an alkylated product.
-
Reductive Amination: A convergent approach involving the reaction of a piperidine derivative with an aldehyde or ketone.
The following sections will delve into a detailed comparison of these alternatives, providing experimental context and data to guide your synthetic choices.
Comparative Analysis of Synthetic Routes
Direct Alkylation with Haloalkylpiperidines
This is the most straightforward approach, where a pre-formed chloro- or bromoethylpiperidine derivative is reacted with a nucleophile, typically in the presence of a base.
The ethyl carbamate protecting group offers a balance of stability and reactivity. It is generally stable to a range of reaction conditions but can be removed under specific hydrolytic or reductive conditions.
This is a commercially available and widely used alternative.[2][3] The piperidine nitrogen is protonated as a hydrochloride salt, which prevents it from acting as a nucleophile. A base is required in the reaction to both neutralize the salt and activate the nucleophile. It is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the spasmolytics pitofenone and fenpiverinium bromide.[4]
The use of a Boc protecting group is a common strategy in modern organic synthesis. N-Boc-2-(2-chloroethyl)piperidine offers the advantage of milder deprotection conditions (acidic treatment) compared to the ethyl carbamate.
Table 1: Comparison of Direct Alkylation Reagents
| Feature | This compound | 1-(2-Chloroethyl)piperidine Hydrochloride | N-Boc-2-(2-chloroethyl)piperidine |
| Protecting Group | Ethyl Carbamate (Eoc) | None (as Hydrochloride salt) | tert-Butoxycarbonyl (Boc) |
| Deprotection | Basic/Acidic Hydrolysis or Reduction | Not applicable | Acidic conditions (e.g., TFA, HCl) |
| Key Advantage | Modulated reactivity, stable protecting group | Cost-effective, readily available | Mild deprotection, widely used in modern synthesis |
| Key Disadvantage | Harsher deprotection conditions than Boc | Requires at least two equivalents of base | Higher cost, potential for side reactions with strong bases |
| Typical Application | N-alkylation of sensitive nucleophiles | Industrial synthesis of APIs | Multi-step synthesis requiring orthogonal protection |
Indirect Alkylation via Activation of Alcohols
An alternative to using pre-formed haloalkyl derivatives is to start with the corresponding alcohol, N-protected or unprotected 2-(2-hydroxyethyl)piperidine, and activate the hydroxyl group in situ or in a preceding step. This approach can be advantageous from a safety and stability perspective, as the haloalkyl compounds can be more hazardous to handle and store.
The conversion of the hydroxyl group of 2-(2-hydroxyethyl)piperidine[5] or its N-protected derivatives to a sulfonate ester (mesylate or tosylate) transforms it into an excellent leaving group for subsequent nucleophilic substitution. This two-step, one-pot or sequential process offers high yields and predictable reactivity.
The Mitsunobu reaction provides a powerful and mild method for the direct conversion of an alcohol to a wide range of functional groups, including C-N, C-O, and C-S bonds, with inversion of stereochemistry.[6][7][8] This reaction involves the use of a phosphine (typically triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol in situ for nucleophilic attack.
Table 2: Comparison of Indirect Alkylation Methods
| Feature | Sulfonate Ester Formation | Mitsunobu Reaction |
| Starting Material | N-protected or unprotected 2-(2-hydroxyethyl)piperidine | N-protected or unprotected 2-(2-hydroxyethyl)piperidine |
| Key Reagents | Mesyl chloride or Tosyl chloride, Base | Triphenylphosphine, DEAD or DIAD |
| Stereochemistry | Retention (at the carbon bearing the OH) | Inversion (at the carbon bearing the OH) |
| Key Advantage | High-yielding, reliable, uses common reagents | Mild conditions, stereochemical control, one-pot |
| Key Disadvantage | Two-step process (can be one-pot), generates sulfonate waste | Stoichiometric phosphine oxide and hydrazine byproducts can complicate purification |
| Typical Application | General N-alkylation where stereochemistry is not a concern | Synthesis of chiral molecules, late-stage functionalization |
Convergent Synthesis via Reductive Amination
This strategy represents a fundamentally different bond construction approach. Instead of forming the C-N bond via nucleophilic substitution on an ethyl side chain, reductive amination builds the desired fragment by reacting a piperidine derivative with an aldehyde or ketone containing the target R-group. For example, reacting piperidine with a suitable aldehyde in the presence of a reducing agent like sodium triacetoxyborohydride can directly yield the N-alkylated product.[9][10]
Table 3: Reductive Amination as an Alternative
| Feature | Reductive Amination |
| Starting Materials | Piperidine (or derivative) and an Aldehyde/Ketone |
| Key Reagents | Reducing agent (e.g., NaBH(OAc)₃, H₂/Catalyst) |
| Bond Formed | C-N bond at the piperidine nitrogen |
| Key Advantage | Highly convergent, avoids haloalkanes, broad substrate scope |
| Key Disadvantage | Requires availability of the corresponding aldehyde/ketone, may not be suitable for all substitution patterns |
| Typical Application | Rapid library synthesis, introduction of complex N-substituents |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using 1-(2-Chloroethyl)piperidine Hydrochloride
This protocol is adapted from the synthesis of piperidine-substituted nickel(II) salphen complexes.[6]
-
To a solution of the nucleophile (1.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (2.2 eq.).
-
Add 1-(2-chloroethyl)piperidine hydrochloride (1.1 eq.) to the mixture.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Alcohol Activation via Tosylation followed by Nucleophilic Substitution
-
Dissolve the N-protected 2-(2-hydroxyethyl)piperidine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or pyridine) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Add the nucleophile (1.5 eq.) and a non-nucleophilic base (e.g., triethylamine, if not using pyridine as solvent) to the reaction mixture.
-
Heat the reaction if necessary and monitor for the formation of the product.
-
Work-up the reaction by washing with aqueous acid, base, and brine, followed by drying, concentration, and purification.
Protocol 3: General Procedure for Mitsunobu Reaction
-
Dissolve the N-protected 2-(2-hydroxyethyl)piperidine (1.0 eq.), the nucleophile (e.g., a phenol or carboxylic acid, 1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.
Visualization of Synthetic Pathways
Diagram 1: Comparative Workflow for Introducing the 2-(Piperidin-2-yl)ethyl Moiety
Caption: Comparative workflows for introducing the 2-(piperidin-2-yl)ethyl moiety.
Diagram 2: Decision Tree for Reagent Selection
Caption: A decision tree to guide the selection of the appropriate synthetic strategy.
Conclusion and Future Perspectives
While this compound is a viable reagent for the introduction of a protected 2-(piperidin-2-yl)ethyl group, a comprehensive evaluation of the available alternatives is crucial for optimizing synthetic routes in terms of efficiency, cost, and safety.
-
For large-scale, cost-sensitive syntheses where the nucleophile is robust, 1-(2-chloroethyl)piperidine hydrochloride remains a strong contender.
-
When mild deprotection is a priority in a multi-step synthesis, N-Boc protected derivatives offer a distinct advantage.
-
To avoid handling haloalkanes and for reliable, high-yielding reactions, the in situ activation of 2-(2-hydroxyethyl)piperidine derivatives via sulfonate esters is an excellent choice.
-
For syntheses requiring stereochemical control or very mild conditions, the Mitsunobu reaction is unparalleled, despite the challenges in purification.
-
When a convergent and flexible approach is desired, reductive amination provides a powerful alternative, provided the requisite carbonyl compound is accessible.
The choice of reagent is ultimately dictated by the specific requirements of the synthetic target and the overall strategic goals of the research program. By understanding the nuances of each alternative, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
-
Shree Ganesh Chemicals. (n.d.). N-(2-Chloroethyl) Piperidine Hydrochloride Manufacturers. [Link]
- Wermuth, C. G. (2003). The Practice of Medicinal Chemistry. Academic Press.
- Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Google Patents. (1987). Process for preparing 2-piperidinoethyl chloride hydrochloride.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
ResearchGate. (2018). The chemical reactions involved in the synthesis of ethyl piperidine substituted nickel(II) salphen complex. [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
PubChem. (n.d.). 2-Piperidin-2-ylethanol. [Link]
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
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Chemistry LibreTexts. (2019). Comparison of SN2 and SN1. [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. [Link]
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Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
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Chemistry Steps. (n.d.). Mitsunobu Reaction. [Link]
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- 10. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Piperidine Isomers
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. However, the synthesis of piperidine-containing molecules often yields isomeric mixtures, particularly positional isomers such as 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine. Distinguishing these closely related structures is a critical task in process development, quality control, and metabolite identification, as even a subtle change in a substituent's position can profoundly alter a compound's pharmacological and toxicological profile.
This guide provides a comprehensive comparison of key spectroscopic techniques for the unambiguous differentiation of these piperidine isomers. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights and robust experimental protocols to ensure confident isomer identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide a detailed map of a molecule's carbon-hydrogen framework. For piperidine isomers, the position of the methyl group creates unique electronic environments and spatial relationships, which are directly reported through chemical shifts and spin-spin coupling patterns.[1]
Causality: Why NMR Excels at Isomer Differentiation
The diagnostic power of NMR lies in its sensitivity to the local chemical environment of each nucleus.
-
¹H NMR: The protons on the piperidine ring are chemically and magnetically non-equivalent. The position of the electron-donating methyl group alters the electron density of nearby protons, causing predictable upfield or downfield shifts. Furthermore, the through-bond coupling (J-coupling) between adjacent protons provides definitive evidence of connectivity.[2] The symmetry of the molecule dictates the complexity of the spectrum; the more symmetric 4-methylpiperidine will present a simpler spectrum than the less symmetric 2- and 3-methyl isomers.
-
¹³C NMR: The chemical shift of each carbon atom is highly sensitive to its substitution pattern. The position of the methyl group induces distinct alpha, beta, and gamma effects on the ring carbons, resulting in a unique set of chemical shifts for each isomer. The number of distinct signals directly corresponds to the number of chemically non-equivalent carbons, providing an immediate indication of the molecule's symmetry.[3][4]
Comparative ¹H NMR Data
The ¹H NMR spectra reveal clear distinctions. 4-Methylpiperidine shows the simplest pattern due to its C2 symmetry. In contrast, 2- and 3-methylpiperidine exhibit more complex, overlapping multiplets due to their lower symmetry and, in the case of the 2-isomer, the presence of a chiral center rendering adjacent methylene protons diastereotopic.
| Isomer | Key ¹H Chemical Shift Ranges (δ, ppm in CDCl₃) | Salient Features |
| Piperidine | ~2.79 (H2/H6), ~1.55 (H3/H4/H5)[5] | Two main signal groups reflecting the simple, symmetric structure. |
| 2-Methylpiperidine | ~2.5-3.0 (H2/H6), ~1.0-1.8 (Ring CH₂), ~1.05 (CH₃)[6] | Complex multiplets. The methyl signal is a doublet. |
| 3-Methylpiperidine | ~2.2-3.0 (H2/H6), ~0.9-1.8 (Ring CH/CH₂), ~0.83 (CH₃)[7] | Overlapping signals. The methyl signal is a doublet. |
| 4-Methylpiperidine | ~3.03 (H2ax/H6ax), ~2.57 (H2eq/H6eq), ~1.61 (H3eq/H5eq), ~1.08 (H3ax/H5ax), ~0.91 (CH₃)[8] | More resolved signals due to symmetry. The methyl signal is a doublet. |
Comparative ¹³C NMR Data
¹³C NMR provides an even more definitive fingerprint, with each isomer displaying a unique set of carbon resonances. The number of signals immediately differentiates the symmetric 4-methylpiperidine (4 signals) from the less symmetric 2- and 3-methyl isomers (6 signals each).
| Isomer | ¹³C Chemical Shifts (δ, ppm in CDCl₃) |
| Piperidine | 47.8 (C2/C6), 27.5 (C3/C5), 25.4 (C4)[9][10] |
| 2-Methylpiperidine | 53.6 (C2), 47.6 (C6), 35.5 (C3), 26.3 (C5), 25.1 (C4), 22.8 (CH₃) |
| 3-Methylpiperidine | 55.0 (C2), 47.3 (C6), 32.5 (C3), 31.8 (C4), 25.8 (C5), 19.5 (CH₃) |
| 4-Methylpiperidine | 47.0 (C2/C6), 35.3 (C3/C5), 31.5 (C4), 22.5 (CH₃) |
| (Note: Specific shifts can vary slightly with solvent and concentration. Data is compiled from typical values found in chemical databases and literature.) |
Experimental Protocol: ¹H and ¹³C NMR Analysis
This protocol ensures the acquisition of high-quality, quantitative NMR data.
-
Sample Preparation: Accurately weigh ~5-10 mg of the piperidine isomer sample. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[1]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the sample is properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure the spectral width covers the expected range of proton signals (~0-10 ppm). Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 100:1).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.[2] A longer acquisition time and more scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. Integrate the ¹H signals to determine the relative number of protons.
Caption: General workflow for NMR analysis of piperidine isomers.
Mass Spectrometry (MS): Differentiating by Fragmentation
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for both separating and identifying isomers. While isomers have the same molecular mass, their distinct structures lead to different fragmentation patterns upon ionization.
Causality: Why Isomers Fragment Differently
In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a radical cation (molecular ion, M⁺˙) that is prone to fragmentation. The fragmentation pathways are governed by the stability of the resulting carbocations and radicals. The position of the methyl group directs these pathways:
-
α-Cleavage: The most favorable fragmentation for amines is the cleavage of a C-C bond adjacent (alpha) to the nitrogen atom. This results in a stable, resonance-stabilized iminium ion. The position of the methyl group relative to the nitrogen dictates which α-cleavage pathways are possible and their relative probabilities.[11]
-
Ring Fission: The piperidine ring can undergo various cleavage events, the products of which are influenced by the location of the methyl substituent.
Comparative Fragmentation Data (EI-MS)
All three isomers will show a molecular ion (M⁺˙) at m/z 99. However, the base peak and the relative abundance of other key fragments are diagnostic.
| Isomer | Molecular Ion (m/z) | Base Peak (m/z) | Key Diagnostic Fragments (m/z) |
| 2-Methylpiperidine | 99 | 98 | 84 (M-CH₃), 70, 56 |
| 3-Methylpiperidine | 99 | 98 | 70, 57, 44 |
| 4-Methylpiperidine | 99 | 98 | 84 (M-CH₃), 70, 56 |
| (Note: Fragmentation is complex. The base peak is often [M-H]⁺ at m/z 98 for all three due to the facile loss of a hydrogen atom. The key is the relative abundance of other fragments.) |
The most reliable differentiation comes from combining chromatography with mass spectrometry.
The Power of GC-MS
GC separates the isomers based on their boiling points and interaction with the stationary phase before they enter the mass spectrometer.[12][13] Generally, 2-methylpiperidine (b.p. ~119°C) will elute before 3-methylpiperidine (b.p. ~125°C) and 4-methylpiperidine (b.p. ~127°C) on a standard non-polar column. This chromatographic separation, combined with the subsequent unique mass spectrum for each peak, provides two-dimensional confirmation of identity.[14]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the isomer mixture (~100 ppm) in a volatile, high-purity solvent (e.g., hexane or dichloromethane).[15]
-
GC Method Setup:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample using a split injection mode (e.g., 50:1 split ratio) to avoid column overloading. Set the injector temperature to 250°C.
-
Oven Program: Start at 50°C (hold for 2 min), then ramp at 10°C/min to 200°C.
-
Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
-
-
MS Method Setup:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Source Temperature: Set to 230°C.
-
-
Data Analysis: Identify the chromatographic peaks corresponding to each isomer based on their retention times. Extract the mass spectrum for each peak and compare it to a reference library or known standards to confirm identity.
Caption: The sequential process of separation and identification in GC-MS.
Vibrational Spectroscopy (IR and Raman): The Fingerprint Approach
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. While they provide less detailed structural information than NMR, they offer rapid, non-destructive analysis and are excellent for distinguishing isomers based on their unique "fingerprint" spectra.[16][17]
Causality: Structural Isomers, Vibrational Fingerprints
While all piperidine isomers share common functional groups (N-H, C-H, C-N), leading to similar bands in the functional group region (>1500 cm⁻¹), the overall symmetry and skeletal structure of each molecule is different. This leads to distinct patterns of bending, rocking, and stretching vibrations in the complex fingerprint region (approx. 600-1500 cm⁻¹). It is in this region that the most significant differences between the isomers are observed.[18]
-
IR Spectroscopy: Detects vibrations that cause a change in the molecule's dipole moment. It is particularly sensitive to polar bonds like N-H.
-
Raman Spectroscopy: Detects vibrations that cause a change in the molecule's polarizability. It is highly sensitive to symmetric vibrations and non-polar bonds, making it an excellent complementary technique to IR for analyzing the carbon skeleton.[16]
Comparative IR Spectral Data
| Isomer | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Fingerprint Region (cm⁻¹) |
| Piperidine | ~3280 (broad) | ~2930, 2850, 2800 | Multiple sharp bands, distinct pattern |
| 2-Methylpiperidine | ~3300 | ~2960, 2930, 2860 | Unique set of bands different from 3- and 4-isomers. |
| 3-Methylpiperidine | ~3310 | ~2955, 2925, 2855 | Unique set of bands different from 2- and 4-isomers. |
| 4-Methylpiperidine | ~3315 | ~2950, 2910, 2850 | Unique set of bands different from 2- and 3-isomers. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a modern, rapid technique for acquiring IR spectra of liquids and solids with minimal sample preparation.[19]
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of the neat liquid piperidine isomer directly onto the center of the ATR crystal.
-
Acquire Spectrum: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.[20]
Caption: IR spectra are divided into two key diagnostic regions.
Summary & Recommended Workflow
Each spectroscopic technique offers unique advantages for differentiating piperidine isomers. The optimal approach depends on the specific requirements of the analysis, such as the need for quantitation, speed, or absolute structural confirmation.
| Technique | Primary Differentiating Feature | Throughput | Confidence Level | Key Advantage |
| ¹H & ¹³C NMR | Unique chemical shifts and coupling patterns for each nucleus. | Low | Definitive | Unambiguous structural elucidation. |
| GC-MS | Chromatographic retention time and mass fragmentation pattern. | High | Very High | Excellent for separating and identifying components in a mixture. |
| IR Spectroscopy | Unique absorption pattern in the fingerprint region. | Very High | High | Rapid, non-destructive, minimal sample prep. |
| Raman Spectroscopy | Unique scattering pattern from skeletal and symmetric vibrations. | Very High | High | Complements IR, excellent for non-polar bonds. |
Recommended Workflow for Isomer Identification:
-
Initial Screening (Mixture Analysis): Use GC-MS to rapidly separate the isomers and provide a confident initial identification based on retention time and mass spectral library matching.
-
Rapid QC/Identity Confirmation: For pure samples, FTIR or Raman spectroscopy provides a fast and effective confirmation by matching the sample's fingerprint to that of a known standard.
-
Definitive Structural Proof: For novel compounds, regulatory filings, or when absolute certainty is required, ¹H and ¹³C NMR are essential. Advanced 2D NMR techniques like COSY and HSQC can be employed to definitively assign every proton and carbon in the molecule.[21]
By leveraging the strengths of these complementary techniques, researchers can confidently and efficiently characterize piperidine isomers, ensuring the integrity and quality of their chemical entities.
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Raman Spectroscopy as a Quantitative Tool for Industry. Ocean Insight. [Link]
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]
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Identification of Enantiomers Using Low-Frequency Raman Spectroscopy. PubMed. [Link]
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Sampling Methods for IR Spectroscopy. PharmaTutor. [Link]
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How to prepare IR samples? ResearchGate. [Link]
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IR Sample Preparation Techniques | PDF | Infrared | Chemistry. Scribd. [Link]
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Quantifying Conformational Isomerism in Chain Molecules by Linear Raman Spectroscopy: The Case of Methyl Esters. PubMed Central. [Link]
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4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]
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An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. PubMed. [Link]
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Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]
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fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]
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Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]
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Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. PubMed. [Link]
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Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Chromatography Today. [Link]
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Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]
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A Comparative Guide to Assessing the Purity of Synthesized Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a cornerstone of chemical research and drug development. For a key intermediate like Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate, ensuring high purity is paramount for the reliability of subsequent reactions and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of essential analytical techniques for determining the purity of this compound, complete with experimental insights and protocols.
This compound is a crucial building block in the synthesis of various pharmaceutical agents.[1][2] Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the yield and outcome of subsequent synthetic steps and may introduce toxicological risks in the final drug product. Therefore, a multi-faceted analytical approach is necessary to ensure the compound meets stringent purity requirements.
Comparing Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the physicochemical properties of the compound. For this compound, a combination of chromatographic and spectroscopic methods, alongside elemental analysis, provides a comprehensive purity profile.
| Technique | Principle | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[3] | Suitable for non-volatile and thermally labile compounds; offers high precision and accuracy without derivatization.[4] | Can be more time-consuming and may require more complex mobile phases.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, coupled with mass-based detection.[3] | High resolution and sensitivity for volatile and thermally stable compounds.[4] | May require derivatization for compounds with polar functional groups to improve peak shape and thermal stability.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a molecule. | Provides structural confirmation and can be used for quantitative purity assessment (qNMR) without the need for impurity standards.[4] | Lower sensitivity compared to chromatographic methods; requires more expensive instrumentation.[4] |
| Elemental Analysis (CHNX) | Determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms in a sample through combustion analysis.[5] | Fast, simple, and inexpensive method to confirm the elemental composition and provide a general indication of purity.[6] | Does not identify the nature of impurities; less precise than chromatographic methods for quantifying impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in this compound. A reversed-phase method is typically suitable for this compound.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water with an acidic modifier like phosphoric acid to ensure good peak shape.[7] A gradient elution may be necessary to separate all potential impurities.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration.
-
Sample Preparation: Accurately weigh the synthesized sample and dissolve it in the mobile phase to the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detector: UV detector at a wavelength where the compound has significant absorbance (e.g., 210 nm).[8]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: The purity is calculated by comparing the peak area of the main compound in the sample chromatogram to the total area of all peaks. The presence of additional peaks indicates impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for identifying volatile and semi-volatile impurities that may be present in the synthesized product.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane or methanol.[4]
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is generally suitable.[4]
-
Injector Temperature: Typically set around 250 °C.[4]
-
Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. A typical program might start at 100 °C, hold for a few minutes, and then ramp up to 280 °C.[4]
-
Carrier Gas: Helium is commonly used as the carrier gas.[4]
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) ionization is standard for generating reproducible mass spectra.
-
Mass Range: Scan a mass range appropriate for the target compound and expected impurities (e.g., 50-500 amu).
-
-
Analysis: Inject the sample into the GC-MS system.
-
Data Interpretation: The resulting chromatogram will show separated peaks. The mass spectrum of each peak can be compared to spectral libraries (like NIST) to identify the compound and any impurities.[9] Purity can be estimated by the relative peak areas, assuming similar response factors for the main compound and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized this compound and for detecting structural isomers or other impurities.
Workflow for NMR Analysis
Caption: Workflow for NMR purity analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃). For quantitative NMR (qNMR), a known amount of an internal standard with a distinct, non-overlapping signal is added.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Interpretation:
-
Structural Confirmation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure of this compound.
-
Purity Assessment: The presence of unexpected signals in the spectra indicates impurities. The integration of these signals relative to the signals of the main compound can provide a semi-quantitative measure of their levels. For a more accurate quantification, qNMR can be employed by comparing the integral of a specific proton signal of the analyte to that of the internal standard.
-
Elemental Analysis
Elemental analysis provides a fundamental check on the empirical formula of the synthesized compound.[5]
Step-by-Step Protocol:
-
Sample Submission: A small, accurately weighed amount of the dried and purified sample is submitted for CHN analysis.
-
Analysis: The sample undergoes combustion in a specialized analyzer, and the resulting gases (CO₂, H₂O, N₂) are quantified.[10]
-
Data Interpretation: The experimentally determined weight percentages of carbon, hydrogen, and nitrogen are compared to the theoretical values calculated from the molecular formula of this compound (C₁₀H₁₈ClNO₂). A close agreement (typically within ±0.4%) suggests a high degree of purity.[11] Significant deviations may indicate the presence of impurities or residual solvent.
Conclusion
A comprehensive assessment of the purity of synthesized this compound requires a combination of analytical techniques. HPLC and GC-MS are excellent for separating and identifying both expected and unexpected impurities. NMR spectroscopy provides invaluable structural confirmation and can be used for quantitative purity determination. Elemental analysis serves as a fundamental check of the elemental composition. By employing these methods in a complementary fashion, researchers and drug development professionals can confidently establish the purity of this critical synthetic intermediate, ensuring the quality and integrity of their subsequent research and development efforts.
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Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. Retrieved from [Link]
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Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Piperidine-Based Compounds
Introduction: The Double-Edged Sword of the Piperidine Scaffold
The piperidine ring, a simple six-membered nitrogenous heterocycle, is one of the most ubiquitous structural motifs in modern pharmacology.[1] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it an ideal scaffold for designing drugs targeting a vast range of biological systems.[2] Consequently, piperidine derivatives are cornerstone components in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents.[1][3]
However, the very features that make the piperidine scaffold so versatile also present a significant challenge in drug development: the potential for off-target interactions, or cross-reactivity. A compound designed to interact with a specific receptor may bind with unintended affinity to other structurally related or unrelated proteins, leading to unexpected side effects, toxicity, or diminished efficacy. For drug development professionals, understanding, predicting, and systematically evaluating this cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of ensuring a candidate's safety and success.
This guide provides an in-depth comparison of key methodologies for assessing the cross-reactivity of piperidine-based compounds. We will delve into the causality behind experimental choices, provide field-proven protocols, and present a logical framework for building a robust cross-reactivity profile.
Common Off-Targets for Piperidine-Based Compounds: A Mechanistic Overview
The physicochemical properties of the piperidine ring—often featuring a basic nitrogen atom that is protonated at physiological pH—drive its interaction with several key protein families known for their promiscuity.
-
hERG Potassium Channel: The human Ether-à-go-go-Related Gene (hERG) channel is a critical protein for cardiac repolarization.[4] Blockade of this channel by non-cardiac drugs is a major cause of acquired long QT syndrome, which can lead to fatal arrhythmias.[4] Many piperidine-containing drugs are implicated in hERG blockade, often due to the interaction of the positively charged piperidine nitrogen and key aromatic residues (e.g., F656) within the channel's inner pore.[4][5] Assessing hERG liability is therefore a mandatory step in preclinical safety pharmacology.
-
Muscarinic and Other GPCRs: The structural similarity of certain substituted piperidines to endogenous ligands like acetylcholine can lead to cross-reactivity with G-protein coupled receptors (GPCRs), particularly muscarinic receptors.[6] For instance, some first- and second-generation antihistamines containing a piperidine moiety exhibit off-target binding to muscarinic receptors, which can cause anticholinergic side effects like dry mouth and blurred vision.[7][8]
-
Cytochrome P450 (CYP) Enzymes: CYP enzymes are central to drug metabolism.[9] Piperidine-containing compounds can act as substrates or inhibitors of these enzymes, particularly CYP3A4 and CYP2D6.[10][[“]] Inhibition of CYP enzymes can lead to significant drug-drug interactions (DDIs), where the co-administration of a piperidine drug elevates the plasma concentration of another drug to toxic levels.[12][13] For many 4-aminopiperidine drugs, N-dealkylation catalyzed by CYP3A4 is a predominant metabolic pathway.[10][14]
The following diagram illustrates the pivotal decision-making process in a typical cross-reactivity screening campaign.
Caption: A typical workflow for identifying and mitigating off-target cross-reactivity.
Comparative Guide to Cross-Reactivity Assays
The choice of assay is critical and depends on the screening phase, desired throughput, and the specific question being asked. We will compare three gold-standard methodologies: Radioligand Binding Assays, Enzyme Inhibition Assays, and Cellular Functional Assays.
Radioligand Binding Assays: The High-Throughput Workhorse
Radioligand binding assays are a sensitive and robust method for quantifying the interaction between a compound and a target receptor.[15] They are frequently used in large screening panels to provide an initial assessment of a compound's selectivity.
-
Principle of Causality: This assay directly measures the displacement of a high-affinity, radioactively labeled ligand ("radioligand") from a receptor by the test compound.[16] The amount of radioactivity detected is inversely proportional to the test compound's affinity for the receptor. This allows for the determination of an inhibition constant (Ki), a fundamental measure of binding affinity.[17]
-
Experimental Comparison:
| Feature | Filtration-Based Assay | Scintillation Proximity Assay (SPA) |
| Principle | Receptor-ligand complexes are physically separated from unbound radioligand by filtration.[16] | Receptor is captured on a scintillant-containing bead. Only bound radioligand is close enough to produce a light signal.[16] |
| Throughput | Moderate to High (96- or 384-well format) | High (Homogeneous, no wash steps)[16] |
| Pros | Highly sensitive, direct measure of binding, widely applicable. | No separation steps, easily automated, less radioactive waste. |
| Cons | Requires washing steps which can cause dissociation, generates radioactive waste.[16] | Can be prone to artifacts (e.g., color quenching), requires specific bead-receptor coupling. |
| Best For | Initial broad panel screening, detailed Ki determination. | High-throughput screening (HTS) campaigns. |
This protocol is a self-validating system for determining the Ki of a piperidine-based compound against a GPCR target (e.g., a muscarinic receptor).
Objective: To determine the affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for a specific receptor target.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line overexpressing the target receptor (e.g., CHO cells with human M3 muscarinic receptor).[18]
-
Radioligand: A high-affinity ligand for the target, labeled with ³H or ¹²⁵I (e.g., [³H]-N-Methylscopolamine).
-
Test Compound: Piperidine-based drug of interest, dissolved in a suitable vehicle (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[18]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[18]
-
Scintillation Cocktail & Microplate Scintillation Counter.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well assay plate, prepare triplicate wells for:
-
Total Binding: Assay Buffer + Radioligand + Vehicle.
-
Non-Specific Binding (NSB): Assay Buffer + Radioligand + a high concentration of a known, unlabeled competitor (e.g., 10 µM Atropine). This defines the background binding that is not to the receptor of interest.
-
Test Compound: Assay Buffer + Radioligand + serial dilutions of the piperidine test compound.
-
Rationale: The inclusion of Total and NSB controls is critical for self-validation. The difference between them defines the specific binding window, ensuring the assay is performing correctly.
-
-
Reagent Addition:
-
Add 50 µL of the appropriate unlabeled compound solution (vehicle, NSB competitor, or test compound) to each well.
-
Add 50 µL of radioligand diluted in Assay Buffer to all wells. The concentration should be at or below its Kd value for the receptor to ensure sensitive competition.[19]
-
Initiate the binding reaction by adding 150 µL of the membrane preparation (containing 5-20 µg of protein) to each well.[18] The final assay volume is 250 µL.
-
Rationale: Adding the membranes last ensures a synchronized start to the incubation for all wells.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) with gentle agitation.[18] The time should be sufficient to reach binding equilibrium.
-
Termination & Filtration:
-
Rapidly terminate the reaction by vacuum filtration using a cell harvester onto the pre-soaked filter plate.
-
Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Rationale: Rapid filtration and washing with ice-cold buffer are essential to minimize the dissociation of the ligand-receptor complex during the separation step.
-
-
Quantification:
-
Dry the filter plate (e.g., 30 minutes at 50°C).[18]
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]
-
Enzyme Inhibition Assays: Probing Metabolic Interactions
These assays are crucial for evaluating the potential of piperidine compounds to cause DDIs by inhibiting metabolic enzymes like CYPs.[9]
-
Principle of Causality: The assay measures the activity of a specific enzyme (e.g., CYP3A4) by monitoring the conversion of a substrate into a detectable product.[20] The test compound is added to determine if it reduces the rate of this conversion. The product can be fluorescent, luminescent, or detected by mass spectrometry.
-
Experimental Comparison:
| Feature | Fluorescent/Luminescent Assay | LC-MS/MS-Based Assay |
| Principle | A pro-fluorescent or pro-luminescent substrate is converted by the enzyme into a highly fluorescent/luminescent product. | The depletion of the substrate or formation of the metabolite is directly quantified by Liquid Chromatography-Mass Spectrometry.[13] |
| Throughput | High | Moderate |
| Pros | Simple plate-reader format, rapid, cost-effective for screening.[9] | Gold standard for accuracy, can use specific drug substrates, detects multiple metabolites. |
| Cons | Prone to artifacts (compound fluorescence, light scattering), uses non-physiological substrates. | Lower throughput, more expensive, requires specialized equipment and expertise. |
| Best For | Initial HTS screening for potential inhibitors. | Definitive IC50 determination, mechanism of inhibition studies.[13] |
This protocol provides a validated system for screening piperidine compounds for their potential to inhibit CYP3A4.
Objective: To determine the IC50 value of a test compound for the inhibition of a specific CYP450 isoform.
Materials:
-
Enzyme Source: Recombinant human CYP450 enzymes (e.g., CYP3A4) co-expressed with reductase in microsomes (e.g., Bactosomes).[9]
-
Substrate: A fluorogenic substrate specific for the isoform (e.g., 7-benzyloxy-4-trifluoromethylcoumarin, BFC, for CYP3A4).
-
Cofactor: NADPH generating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Test Compound & Positive Control: Piperidine compound and a known inhibitor (e.g., Ketoconazole for CYP3A4).
-
Buffer: Potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Fluorescence Microplate Reader.
Step-by-Step Methodology:
-
Plate Setup: In a 96-well black plate (to minimize light scatter), prepare triplicate wells for:
-
100% Activity Control: Enzyme + Substrate + Cofactor + Vehicle.
-
0% Activity Control (Background): Buffer + Substrate + Cofactor + Vehicle (No Enzyme).
-
Test Compound: Enzyme + Substrate + Cofactor + serial dilutions of the piperidine compound.
-
Positive Control: Enzyme + Substrate + Cofactor + serial dilutions of the known inhibitor.
-
Rationale: The positive control validates the assay's ability to detect inhibition, while the no-enzyme control corrects for background fluorescence.
-
-
Pre-incubation:
-
Add buffer, the NADPH generating system, and the enzyme to the wells.
-
Add the test compound, positive control, or vehicle.
-
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Rationale: This step is crucial for identifying time-dependent or mechanism-based inhibitors, which require pre-incubation with the enzyme and cofactor before substrate addition.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Rationale: Starting the reaction with the substrate ensures that any observed inhibition is due to the compound's effect on the enzyme, not on the substrate itself.
-
-
Kinetic Reading:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Read the fluorescence kinetically (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths for the product.
-
Rationale: A kinetic read allows for the determination of the initial reaction velocity (V₀), which is the most accurate measure of enzyme activity and is less affected by substrate depletion or product inhibition.[20]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Normalize the data by calculating the percent inhibition relative to the 100% activity control.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Functional Assays: Assessing Physiological Impact
While binding and inhibition assays are powerful, they don't always predict a compound's effect in a complex biological system. Cellular assays provide this crucial functional context.[21]
-
Principle of Causality: These assays measure the downstream consequences of a drug-target interaction in living cells.[22] For example, instead of just measuring binding to a GPCR, a cellular assay might measure the resulting change in a second messenger like cyclic AMP (cAMP) or intracellular calcium.[23] This confirms whether the compound is an agonist, antagonist, or inverse agonist at its off-target.
-
Experimental Comparison:
| Feature | Second Messenger Assays (e.g., cAMP, Ca²⁺) | High-Content Screening (HCS) |
| Principle | Measures changes in intracellular signaling molecules triggered by receptor activation or blockade.[21] | Uses automated microscopy and image analysis to quantify multiple phenotypic changes in cells (e.g., protein translocation, morphology).[24] |
| Throughput | High | Moderate |
| Pros | Provides functional data (agonist vs. antagonist), highly sensitive, many kit-based options available. | Multiparametric data provides a deeper understanding of cellular effects, can uncover unexpected mechanisms. |
| Cons | Can be an indirect measure, signal amplification can sometimes be misleading. | Complex data analysis, lower throughput, more expensive instrumentation. |
| Best For | Confirming functional activity of hits from binding screens, differentiating mechanism of action. | Phenotypic screening, toxicology profiling, pathway analysis.[24] |
The following diagram illustrates the on-target vs. off-target effects of a hypothetical piperidine-based opioid.
Caption: On-target vs. off-target effects of a piperidine compound.
Summary of Cross-Reactivity Data for Representative Piperidine Compounds
The following table provides a comparative summary of cross-reactivity data for well-known piperidine-based drugs, illustrating the diverse off-target profiles that can be observed.
| Piperidine Compound | Primary Target / Class | Common Off-Target | Assay Type | Result (IC50/Ki) | Implication |
| Fentanyl | µ-Opioid Receptor Agonist[25] | CYP3A4 | Enzyme Inhibition | ~5 µM | Potential for DDI with CYP3A4 inhibitors/inducers.[25][26] |
| Loratadine | Histamine H1 Receptor Antagonist | hERG Channel | Patch Clamp Electrophysiology | ~300-600 nM | Low risk at therapeutic doses, but cardiotoxicity possible with overdose or metabolic inhibition. |
| Haloperidol | Dopamine D2 Receptor Antagonist | hERG Channel | Radioligand Binding | ~100-200 nM | Significant risk of QT prolongation and Torsades de Pointes.[5] |
| Pimozide | Dopamine D2 Receptor Antagonist | CYP3A4, CYP1A2 | Enzyme Inhibition | Potent Inhibitor | High potential for DDIs; primarily metabolized via N-dealkylation.[10] |
| Cyproheptadine | Histamine H1 / Serotonin 5-HT2A Antagonist | Muscarinic Receptors | Radioligand Binding | Low µM range | Anticholinergic side effects (dry mouth, sedation).[7] |
Conclusion and Future Outlook
The piperidine scaffold will undoubtedly remain a mainstay of medicinal chemistry for the foreseeable future.[27] Its structural and functional versatility is simply too valuable to disregard. Therefore, a deep, mechanistic understanding of its potential for cross-reactivity is paramount for any drug discovery program.
The strategic application of a tiered screening cascade—beginning with broad, high-throughput binding and inhibition assays and progressing to more physiologically relevant functional and cellular assays—provides the most robust and efficient path to identifying and mitigating off-target liabilities.[28][29] By integrating these experimental approaches with structure-based design, chemists can rationally modify piperidine-based leads to reduce hERG affinity, tune out muscarinic activity, or design around CYP inhibition, ultimately engineering safer and more effective medicines.[30] The self-validating protocols and comparative frameworks presented in this guide offer a blueprint for achieving this critical goal.
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A Senior Application Scientist's Guide to Benchmarking Synthetic Methods for Piperidine Derivatives
The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2][3] Its prevalence drives the continuous search for more efficient, selective, and sustainable synthetic methods. This guide offers an in-depth comparison of classical and contemporary strategies for constructing this vital heterocyclic motif. We will move beyond simple procedural descriptions to analyze the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust framework for method selection.
The Strategic Importance of Piperidine Synthesis
The three-dimensional nature of the piperidine ring is crucial for its function, allowing for precise interactions with complex biological targets.[4] The substitution pattern and stereochemistry around this sp³-hybridized core can dramatically influence a molecule's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability.[5] Consequently, the development of synthetic methods that provide precise control over these features is a paramount objective in organic chemistry.[1][6]
This guide will benchmark three distinct and powerful approaches:
-
Classical Approach: Catalytic Hydrogenation of Pyridines.
-
Modern Cyclization: Intramolecular Reductive Amination.
-
Cutting-Edge Functionalization: Late-Stage C-H Functionalization.
Our analysis will focus on key performance metrics including yield, stereocontrol, substrate scope, scalability, and adherence to green chemistry principles.
Benchmarking Workflow: A Systematic Approach
To ensure a fair and objective comparison, a standardized workflow is essential. The following diagram illustrates the logical progression from substrate selection to final product analysis, forming the basis of our benchmarking strategy.
Caption: A generalized workflow for benchmarking piperidine synthetic methods.
Method Comparison: Performance and Rationale
Method 1: Catalytic Hydrogenation of Pyridines
This is one of the most direct and atom-economical routes to the piperidine core, widely used in both academic and industrial settings.[7] The strategy involves the reduction of a flat, aromatic pyridine precursor to the saturated piperidine ring.
Mechanistic Rationale: The reaction proceeds via the adsorption of the pyridine onto the surface of a heterogeneous catalyst (e.g., Pt, Pd, Rh, Ru). Hydrogen gas, also adsorbed on the catalyst surface, is then added across the double bonds of the aromatic ring in a stepwise fashion until the fully saturated piperidine is formed. The choice of catalyst, solvent, pressure, and temperature is critical and dictates the reaction's efficiency and selectivity.[7] For instance, rhodium and ruthenium catalysts are often effective under milder conditions, while platinum oxides may require more forcing conditions but can be more robust.[6][7]
Performance:
-
Strengths: High atom economy, often high yields, well-established and scalable.[7][8] Ideal for producing simple, unsubstituted, or symmetrically substituted piperidines.
-
Weaknesses: Often requires harsh conditions (high pressure/temperature), which can limit functional group tolerance.[6][8] Achieving stereoselectivity on substituted pyridines can be challenging without specialized chiral catalysts, and over-reduction of other functional groups is a common side reaction.
Method 2: Intramolecular Reductive Amination
Reductive amination is a cornerstone of C-N bond formation and is exceptionally versatile for constructing substituted piperidines from acyclic precursors.[9][10][11] This method involves the cyclization of a linear molecule containing both an amine and a carbonyl (or a precursor that can be converted to one in situ).[9]
Mechanistic Rationale: The reaction is typically a one-pot process. An acyclic precursor, such as a 1,5-dicarbonyl compound or an amino aldehyde/ketone, first undergoes intramolecular condensation between the amine and one of the carbonyl groups to form a cyclic iminium ion intermediate. This intermediate is not isolated but is immediately reduced by a hydride source present in the reaction mixture (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to yield the final piperidine ring.[6][9] The choice of reducing agent is key; milder reagents like NaBH(OAc)₃ are often preferred as they can selectively reduce the iminium ion in the presence of the starting carbonyl group.[8]
Performance:
-
Strengths: Excellent for building highly functionalized and stereochemically complex piperidines.[7] The stereochemical outcome can often be controlled by substrate-directing groups or chiral auxiliaries. The reaction conditions are typically mild.[2]
-
Weaknesses: Requires the synthesis of a suitable linear precursor, which can add steps to the overall sequence. Atom economy is lower compared to hydrogenation due to the use of stoichiometric reducing agents.[8]
Method 3: Late-Stage C-H Functionalization
A paradigm shift in synthesis, C-H functionalization allows for the direct conversion of a C-H bond on a pre-formed piperidine ring into a new C-C or C-X bond. This avoids the need for a de novo ring synthesis to install new substituents.[5]
Mechanistic Rationale: These reactions are typically mediated by transition metal catalysts (e.g., Rhodium, Palladium).[12] The catalyst coordinates to a directing group on the piperidine (often the nitrogen protecting group itself), bringing the metal center into close proximity to a specific C-H bond.[12][13] This facilitates the cleavage of the C-H bond and the formation of a metal-carbon bond. This intermediate can then react with a coupling partner to form the desired product. The regioselectivity (which C-H bond reacts) is controlled by the catalyst and the directing group.[12][13]
Caption: Simplified catalytic cycle for Rh-catalyzed C-H functionalization.
Performance:
-
Strengths: Extraordinary tool for late-stage diversification of complex molecules, allowing rapid generation of analogs for structure-activity relationship (SAR) studies.[5] Can provide access to substitution patterns that are difficult to achieve through traditional methods.
-
Weaknesses: Can be sensitive to steric and electronic effects. Often requires specific directing groups. Catalyst cost and removal can be a concern for large-scale synthesis. Site-selectivity can be a challenge, sometimes leading to mixtures of isomers.[13]
Quantitative Data Summary
The following table summarizes the typical performance of each method for the synthesis of a model compound, 2-phenylpiperidine.
| Parameter | Catalytic Hydrogenation (of 2-phenylpyridine) | Intramolecular Reductive Amination | Late-Stage C-H Arylation (of N-Boc-piperidine) |
| Typical Yield | >90%[7] | 70-85% | 60-80% |
| Stereocontrol | Generally poor (racemic) without chiral catalysts | High (diastereoselective or enantioselective) | Not applicable for initial arylation |
| Reaction Steps | 1 (from pyridine) | 2-3 (precursor synthesis + cyclization) | 1 (from piperidine) |
| Conditions | High H₂ pressure (50-70 bar), RT to 80°C[7] | Mild, RT, atmospheric pressure | Elevated temp (80-120°C) |
| Key Reagents | PtO₂ or Rh/C catalyst, H₂ gas[7] | NaBH(OAc)₃, Acid catalyst | Pd catalyst, Ligand, Base, Aryl halide |
| Green Metrics | High atom economy; high energy input[8] | Stoichiometric reductant waste[8] | Catalyst waste; solvent use |
Detailed Experimental Protocols
Trustworthiness in science is built on reproducibility. The following protocols are provided as self-validating systems for researchers to implement.
Protocol 1: Catalytic Hydrogenation of 2-Methylpyridine
This protocol is adapted from established literature procedures for pyridine reduction.[7]
-
Reactor Setup: A solution of 2-methylpyridine (1.0 g) in glacial acetic acid (5 mL) is charged into a high-pressure reactor.[7]
-
Catalyst Addition: A catalytic amount of platinum(IV) oxide (PtO₂, 5 mol%) is added to the solution.[7]
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to 50-70 bar of H₂. The reaction mixture is stirred vigorously at room temperature for 4-10 hours.[7]
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, the reactor is carefully depressurized. The reaction is quenched by the careful addition of a saturated sodium bicarbonate solution until the acetic acid is neutralized (pH > 8).[7]
-
Extraction: The aqueous layer is extracted with ethyl acetate (3 x 20 mL).[7]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 2-methylpiperidine.[7]
Protocol 2: Intramolecular Reductive Amination to form N-benzyl-2-phenylpiperidine
This protocol is a representative example of forming a piperidine ring from an acyclic amino ketone.
-
Reactant Solution: To a solution of 5-amino-1,5-diphenylpentan-1-one (1.0 mmol) in 1,2-dichloroethane (10 mL) is added sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv.).
-
Acid Catalyst: Acetic acid (0.1 mmol, 0.1 equiv.) is added to the mixture. The addition of a catalytic amount of acid facilitates the formation of the crucial iminium ion intermediate.[6]
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress is monitored by TLC.
-
Quenching: The reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Extraction: The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the cis and trans diastereomers of N-benzyl-2-phenylpiperidine, which can be characterized and quantified by NMR.
Conclusion and Future Outlook
The choice of synthetic method for constructing piperidine derivatives is a strategic decision dictated by the specific goals of the project.
-
Catalytic Hydrogenation remains the method of choice for large-scale production of simple piperidines where stereochemistry is not a concern, owing to its high atom economy and well-established scalability.[7][8]
-
Intramolecular Reductive Amination provides unparalleled flexibility for creating complex, highly substituted piperidines with excellent stereocontrol, making it a workhorse in medicinal chemistry and natural product synthesis.[7][9]
-
Late-Stage C-H Functionalization represents the frontier, offering an exciting and powerful strategy for rapidly diversifying existing molecular scaffolds, thereby accelerating the drug discovery process.[5]
Emerging areas such as flow chemistry and biocatalysis are set to further revolutionize piperidine synthesis.[14][15][16] Flow reactors can offer enhanced safety, scalability, and reaction control, particularly for energetic or high-pressure reactions like hydrogenation.[14][15] Biocatalytic methods, using enzymes like amine oxidases or engineered P450s, promise exceptional stereoselectivity under environmentally benign conditions, opening doors to novel and complex chiral piperidines.[4][17][18] The continued development and benchmarking of these new modalities will be crucial for the next generation of piperidine-containing therapeutics.
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Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
For researchers engaged in the complex landscape of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; their safe and compliant disposal is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate, ensuring the protection of personnel, the integrity of your research environment, and adherence to regulatory standards.
Hazard Assessment: Understanding the Compound
A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its structural components—a piperidine ring, a chloroethyl group, and a carbamate—inform a conservative and scientifically sound risk assessment. We can extrapolate its likely hazards from data on structurally similar compounds and its constituent functional groups.[1][2]
The piperidine moiety suggests potential for corrosivity, flammability, and acute toxicity if swallowed, inhaled, or absorbed through the skin.[3][4][5] The presence of a chloroethyl group, a common feature in alkylating agents, warrants caution. Furthermore, GHS classifications for similar structures indicate significant hazards.[6]
Table 1: Extrapolated Hazard Profile and Physicochemical Data
| Parameter | Information | Source |
| Molecular Formula | C₁₀H₁₈ClNO₂ | PubChem[6][7] |
| Molecular Weight | 219.71 g/mol | PubChem[6] |
| GHS Hazard Statements | Assumed: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335). | PubChem[6] |
| Primary Hazards | Corrosive, Irritant, Acutely Toxic. | PubChem[6], TCI Chemicals[8] |
| Incompatibilities | Strong oxidizing agents, Bases. | Thermo Fisher Scientific[9] |
| Hazardous Decomposition | Combustion produces Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), and Hydrogen chloride (HCl) gas. | Thermo Fisher Scientific[9] |
This profile mandates that this compound be handled as a hazardous substance, with all subsequent disposal procedures reflecting this classification.
Regulatory Context: The Legal Imperative
The disposal of this compound falls under stringent regulations for hazardous chemical waste. In the United States, this is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[10][11] As a chlorinated organic compound, it is subject to specific disposal pathways designed to prevent environmental release.[12][13]
The core principle is that this material must not be disposed of via standard laboratory drains or in regular trash.[3][14] It must be treated as hazardous waste, collected by a licensed professional waste disposal service, and disposed of in accordance with all federal, state, and local environmental regulations.[5][8][15]
The Disposal Workflow: A Step-by-Step Protocol
This section details the operational plan for safely moving the compound from active use to final disposal.
Step 1: Pre-Disposal Planning & Personal Protective Equipment (PPE)
Before handling the waste, ensure all necessary safety measures are in place. This work must be conducted within a certified chemical fume hood.[9][16]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always check the glove manufacturer's compatibility chart for chlorinated compounds.
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is mandatory.[1]
-
Respiratory Protection: If there is any risk of aerosol generation or if working outside a fume hood (which is not recommended), a NIOSH-approved respirator with organic vapor cartridges is required.[10][17]
Step 2: Waste Characterization and Segregation
Properly identifying and segregating chemical waste is crucial to prevent dangerous reactions.
-
Designate as Hazardous Waste: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials, must be classified as hazardous chemical waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect unreacted compound, contaminated filter paper, and used weighing boats in a dedicated, clearly labeled solid waste container.
-
Liquid Waste: Collect solutions and reaction mixtures in a separate, compatible liquid waste container. Do not mix with incompatible waste streams, such as those containing strong bases or oxidizing agents.[9]
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
-
Aqueous Waste: Avoid mixing with aqueous waste streams. The compound's water solubility suggests it can be mobile in the environment.[9][16]
-
Step 3: Decontamination of Labware and Surfaces
Decontamination is the process of neutralizing or removing residual contaminants from surfaces and equipment.[18]
-
Gross Decontamination: For glassware and equipment, perform an initial rinse with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue. This rinse solvent must be collected as hazardous liquid waste.
-
Secondary Cleaning: After the solvent rinse, wash the equipment with soap and hot water.[13]
-
Surface Cleaning: In case of a minor spill or contamination of the work surface, place an absorbent pad over the area to prevent spreading.[19] Apply a decontamination solution and allow for sufficient contact time before wiping clean. All materials used for cleanup must be disposed of as hazardous solid waste.
-
PPE Disposal: Contaminated gloves and disposable lab coats should be placed in the solid hazardous waste container.
Step 4: Waste Collection, Containerization, and Storage
Proper containment and labeling are essential for safe storage and transport.
-
Select Appropriate Containers: Use containers that are chemically compatible with chlorinated organic compounds. High-density polyethylene (HDPE) is a common choice. Ensure containers have secure, leak-proof lids.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity.
-
The relevant hazard pictograms (e.g., corrosive, toxic).
-
The date the waste was first added to the container.
-
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area. Keep containers closed except when adding waste.[3][16]
Step 5: Final Disposal
The final step must be handled by professionals.
-
Engage a Licensed Service: Arrange for pickup by a certified hazardous waste disposal company. Your institution's Environmental Health & Safety (EH&S) department will manage this process.
-
Recommended Disposal Method: The preferred method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5] This ensures complete destruction of the compound and allows for the neutralization of the resulting hydrogen chloride gas, preventing its release into the atmosphere.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Protocol
In the event of an accidental release, a swift and correct response is critical.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][16] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]
Minor Spill (within a fume hood):
-
Alert others in the area.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area as described in Step 3.
Major Spill (outside a fume hood or large volume):
-
Evacuate the immediate area.
-
Alert laboratory personnel and activate the emergency alarm or contact your institution's EH&S department.
-
Close the laboratory doors and prevent re-entry.
-
Allow only trained emergency responders to handle the cleanup.
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with confidence, ensuring a safe and compliant research environment.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
- TCI Chemicals. (2025, May 2). SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine Hydrochloride.
- Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidine hydrochloride.
- Benchchem. (n.d.). Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- PubChem. (n.d.). Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-(2-Chloroethyl)piperidinium chloride.
- Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- aapptec. (n.d.). Safety Data Sheet: Piperidine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Piperidine, hydrochloride.
- U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemicalBook. (2025, July 26). 1-(2-Chloroethyl)piperidine hydrochloride - Safety Data Sheet.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination.
- Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual.
- U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards.
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A Researcher's Guide to the Safe Handling of Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate
As a novel derivative within the piperidine class of compounds, Ethyl 2-(2-chloroethyl)piperidine-1-carboxylate presents unique opportunities in drug development and chemical synthesis. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural similarity to other chloroethyl-piperidine derivatives necessitates a cautious approach. The guidance herein is synthesized from data on closely related analogues, such as 1-(2-Chloroethyl)piperidine hydrochloride, which is classified as acutely toxic, corrosive, and a suspected mutagen.[1][2][3][4][5] Therefore, the following protocols are based on a conservative assessment of risk.
Immediate Hazard Assessment and Core Protective Measures
The primary hazards associated with this class of compounds include high acute oral toxicity, severe skin and eye damage, respiratory irritation, and potential mutagenicity.[1][2][3][6] Exposure can cause severe burns and may be fatal if swallowed.[1][2][3] Consequently, all handling must be conducted within a certified chemical fume hood to mitigate inhalation risks.[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and aerosols that can cause severe, potentially irreversible eye damage.[1][4] Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard. | Prevents skin contact. Piperidine derivatives can be corrosive and toxic upon dermal absorption.[7][8] Gloves must be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe, chemical-resistant shoes. A chemical-resistant apron is required for handling larger quantities (>50 mL). | Minimizes skin exposure from spills or splashes.[1][9] |
| Respiratory Protection | Not required if handled exclusively within a certified chemical fume hood. For spill cleanup outside of a hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is mandatory.[10][11][12] | Ensures protection from inhaling hazardous aerosols or dusts.[4] |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent contamination.
Caption: High-level workflow for handling this compound.
Detailed Protocols
Protocol 1: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Footwear and Clothing: Confirm you are wearing closed-toe shoes and long pants.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Laboratory Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don a second pair of chemical-resistant gloves over the first pair. This double-gloving technique provides added protection and allows for the safe removal of the outer pair if contaminated.
-
Face Protection: Put on your chemical safety goggles, followed by the full-face shield.
Doffing (Taking Off) Sequence (assumes you are leaving the lab):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated solid waste container.
-
Face Shield & Goggles: Remove the face shield, followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Laboratory Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in the designated bin for lab laundry.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1][4]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
